Fmoc-N-PEG36-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJJMXFEIKVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H161NO40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1897.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-PEG36-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation, drug delivery, and peptide chemistry. This bifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG chain. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The long, hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and provides a flexible linkage between different molecular entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its application in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These values represent typical specifications from various commercial suppliers and should be confirmed with the specific product's certificate of analysis.
Table 1: General Physical and Chemical Properties
| Property | Value |
| Synonyms | Fmoc-N-amido-PEG36-acid, Fmoc-NH-PEG36-COOH |
| Appearance | White to off-white solid or a viscous, transparent oil.[1][2] |
| Solubility | Soluble in water, methylene (B1212753) chloride, acetonitrile, DMF, DMSO, and most organic solvents.[1][3] |
| Storage Conditions | Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles.[1][3][4] It is recommended to let the product come to room temperature before opening and to handle it under an inert atmosphere to limit moisture exposure, as PEG compounds can be hygroscopic.[3] |
Table 2: Chemical Specifications
| Property | Value |
| Chemical Formula | C₉₀H₁₆₁NO₄₀ |
| Molecular Weight | ~1897.22 g/mol .[2][3][4] |
| Purity | Typically >95% or >98%.[3][4] |
| CAS Number | 756526-01-9 or 2649489-46-1 (Note: CAS numbers may vary slightly between suppliers for complex PEG molecules).[2][3][4] |
| Spacer Arm Length | The dPEG®36 spacer is 112 atoms and approximately 131.4 Å in length.[3] |
Key Applications and Experimental Protocols
This compound is a cornerstone reagent in several advanced biochemical and pharmaceutical applications. Its bifunctional nature allows for the precise linkage of different molecules, enhancing their therapeutic potential.
Application 1: Solid-Phase Peptide Synthesis (SPPS) and PEGylation
This compound is widely used in SPPS to introduce a long, hydrophilic PEG linker into a peptide sequence, a process known as PEGylation.[5] This modification can significantly improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility, stability against proteolytic degradation, and circulation half-life, while reducing their immunogenicity.[5] The Fmoc-protected amine allows for its incorporation into a growing peptide chain using standard Fmoc-based SPPS chemistry.
The removal of the Fmoc protecting group is a critical step in SPPS to expose the primary amine for the subsequent coupling of the next amino acid. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials:
-
Fmoc-functionalized resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-functionalized resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[3]
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature to ensure complete deprotection.[3]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Monitoring (Optional): The completion of the deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[3]
The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) using carbodiimide (B86325) chemistry, often in the presence of an activating agent to form a stable amide bond.[4][6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used for this purpose. For more challenging couplings, more potent activators like HATU can be employed.[4]
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure (Two-step conjugation):
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Quenching (Optional but recommended): Add a small amount of a thiol-containing compound (e.g., 2-mercaptoethanol) to quench any unreacted EDC.
-
Buffer Exchange (Optional): Use a desalting column to remove excess EDC and NHS, exchanging the buffer to the Coupling Buffer.
-
Coupling to Amine:
-
Immediately add the amine-containing molecule to the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted starting materials.
Application 2: PROTAC (Proteolysis Targeting Chimera) Development
This compound is an ideal linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The PEG linker in a PROTAC plays a crucial role in its efficacy by:
-
Controlling the distance and orientation between the two binding ligands to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]
-
Enhancing solubility and cell permeability , which are often challenges for these relatively large molecules.[9][10]
-
Improving pharmacokinetic properties of the final PROTAC molecule.
The general mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. This can be visualized as a catalytic cycle where one PROTAC molecule can induce the degradation of multiple target protein molecules.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, high purity, and bifunctional nature make it an essential component in the synthesis of advanced biomolecules. The protocols outlined in this guide provide a starting point for its application in peptide synthesis and bioconjugation, while its role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics. As with any chemical reagent, it is crucial to consult the specific product documentation and safety data sheets provided by the supplier before use.
References
- 1. peptide.com [peptide.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound | Scientist.com [app.scientist.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
Fmoc-N-PEG36-acid molecular weight and formula
This guide provides comprehensive technical information on Fmoc-N-PEG36-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. It details the molecule's physicochemical properties and provides step-by-step experimental protocols for its application in bioconjugation and solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a valuable tool in chemical biology and drug discovery. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions. The carboxylic acid allows for conjugation to primary amines using standard coupling reagents. The long, hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm.[1][2]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [1][2][3] |
| Molecular Weight | 1897.22 g/mol | [2][4][5] |
| Purity | >95% | [1][3] |
| Appearance | White solid | [2] |
| Storage Conditions | -20°C, desiccated | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in a typical solid-phase synthesis workflow. These procedures are intended as a general guide and may require optimization based on the specific substrate and scale of the reaction.
Fmoc Deprotection of Resin-Bound Amine
This protocol describes the removal of the Fmoc protecting group from a resin-bound N-terminal amino acid to expose the primary amine for subsequent coupling.
Materials:
-
Fmoc-protected amino acid-functionalized resin
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 10-15 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative Kaiser test can be performed to confirm the presence of the free primary amine (a positive test results in blue beads).
Coupling of this compound to a Resin-Bound Amine
This protocol details the coupling of the carboxylic acid of this compound to the newly exposed primary amine on the solid support using HATU as the coupling agent.
Materials:
-
Deprotected amine-functionalized resin
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin loading) in anhydrous DMF.
-
Add HATU (1.5-2 equivalents) and DIPEA (3-4 equivalents) to the solution of this compound.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until the coupling reaction is complete (as monitored by a negative Kaiser test).
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to remove any unreacted reagents and byproducts.
Workflow Visualization
The following diagram illustrates the logical workflow for the sequential deprotection and coupling steps involved in incorporating the this compound linker into a growing peptide chain on a solid support.
Caption: Workflow for the incorporation of an this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Fmoc-N-PEG36-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-PEG36-acid, a critical parameter for its effective use in peptide synthesis, drug delivery, and bioconjugation. Understanding the solubility of this reagent in various solvents is paramount for designing and executing successful experimental protocols.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, its amphiphilic nature, possessing both a hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, dictates its solubility across a spectrum of solvents. The long PEG chain generally imparts good aqueous solubility, while the Fmoc group can influence its behavior in organic solvents.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.
| Solvent | Chemical Class | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL[1] | Excellent solvent for creating high-concentration stock solutions. |
| Water | Polar Protic | 50 - 60 mg/mL[1] | The hydrophilic PEG chain ensures good solubility in aqueous media.[2][3][4] |
| Acetonitrile (ACN) | Polar Aprotic | 30 - 40 mg/mL[1] | Good solubility for a polar aprotic solvent. |
| Dichloromethane (DCM) | Chlorinated | Soluble | A product datasheet for a similar compound, Fmoc-N-amido-PEG4-acid, lists DCM as a suitable solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A product datasheet for a similar compound, Fmoc-N-amido-PEG4-acid, lists DMF as a suitable solvent. |
| N,N-Dimethylacetamide (DMAC) | Polar Aprotic | Soluble[5][6] | Often used in peptide synthesis and is a good solvent for Fmoc-protected compounds.[5][6] |
| General Organic Solvents | Various | Generally Soluble[7] | The amphiphilic nature of the molecule allows for solubility in a range of organic solvents.[6] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but care should be taken to avoid thermal degradation of the compound.
-
pH: The terminal carboxylic acid group on the PEG chain has a pKa that will affect its charge state and, consequently, its solubility in aqueous solutions at different pH values.
-
Purity of the Compound: Impurities can affect the observed solubility. It is recommended to use highly pure this compound for consistent and reliable results.
-
Presence of Salts: In aqueous solutions, high concentrations of salts can lead to a "salting-out" effect, potentially reducing the solubility of PEGylated compounds.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, Acetonitrile, DMF, DCM)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw the supernatant using a syringe. To ensure no solid particles are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent overestimation of the solubility.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to ensure accurate quantification.
-
Calculation: The determined concentration from the analysis represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental requirements.
Caption: A flowchart outlining the decision-making process for selecting a suitable solvent.
References
- 1. Buy Fmoc-N-amido-PEG36-acid [smolecule.com]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
An In-depth Technical Guide to Fmoc-N-PEG36-acid as a Linker: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Fmoc-N-PEG36-acid, a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Principles and Mechanism of Action
This compound is a high-purity, discrete polyethylene (B3416737) glycol (dPEG®) linker featuring three key components that dictate its function: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 36-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This trifecta of functionalities provides a versatile tool for the precise and controlled covalent attachment of molecules.
The Fmoc-Protected Amine: A Gateway for Sequential Conjugation
The N-terminus of the linker is protected by an Fmoc group, a well-established protecting group in solid-phase peptide synthesis (SPPS).[1] The core mechanism of the Fmoc group is its lability under basic conditions.[2][3]
-
Protection: The Fmoc group is stable under acidic conditions, which allows for the selective deprotection of other acid-labile protecting groups that may be present on the molecule to be conjugated.[1]
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a weak base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The deprotection proceeds via a β-elimination mechanism, yielding a free primary amine and dibenzofulvene (DBF). The DBF byproduct can be monitored by UV spectroscopy at around 301 nm to track the reaction's progress.[4]
This controlled deprotection is crucial for multi-step synthetic strategies, allowing for the initial attachment of the linker to a molecule via its carboxylic acid end, followed by the deprotection of the amine for subsequent conjugation to a second molecule.
The PEG36 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties
The central component of the linker is a discrete chain of 36 ethylene (B1197577) glycol units. The PEG chain is not merely a spacer; it profoundly influences the properties of the resulting conjugate.[5]
-
Hydrophilicity and Solubility: The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the conjugate.[2][5] This is particularly advantageous when working with hydrophobic drugs or peptides, as it can prevent aggregation and improve formulation stability.[6][7]
-
Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer. When conjugated to a biomolecule, the PEG chain can create a "stealth" effect, shielding the molecule from the host's immune system and reducing the likelihood of an immune response.[8]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule leads to reduced renal clearance, resulting in a longer circulation half-life in vivo.[8][9] The length of the PEG chain is directly correlated with this effect.
-
Flexible Spacer: The PEG chain provides a flexible and defined-length spacer between the conjugated molecules, which can be critical for maintaining the biological activity of one or both components by minimizing steric hindrance.[10]
The Terminal Carboxylic Acid: A Versatile Anchor for Amide Bond Formation
The other end of the linker terminates in a carboxylic acid group. This functional group is relatively unreactive on its own but can be readily activated to form a stable amide bond with a primary or secondary amine on a target molecule (e.g., lysine (B10760008) residues on an antibody).[10]
The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its more water-soluble analog, sulfo-NHS.[11] The mechanism proceeds in two steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Amine Reaction: This intermediate can then react directly with an amine to form an amide bond. To improve efficiency and stability, especially in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS-ester. This semi-stable intermediate is then aminolyzed by the nucleophilic attack of a primary amine from the target molecule, forming a robust amide linkage.
Data Presentation: The Impact of PEGylation
The length of the PEG linker has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize data from various studies, illustrating these effects.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | ADC Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [9] |
| PEG2 | ~12 | [9] |
| PEG4 | ~8 | [9] |
| PEG8 | ~5 | [9][12] |
| PEG12 | ~5 | [9] |
| PEG24 | ~4 | [9][12] |
| Data adapted from studies on homogeneous DAR 8 conjugates, demonstrating the trend of decreased clearance with increased PEG length. A threshold is reached around PEG8, beyond which further increases in length have a diminished effect on clearance.[12] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | Relative In Vitro Potency | General Observations | Reference |
| Short (e.g., PEG4) | High | Maintains high potency. | [13] |
| Intermediate (e.g., PEG8-PEG12) | Moderate to High | Often represents a balance between improved PK and retained potency. | [13] |
| Long (e.g., PEG24) | Moderate | May show a slight decrease in potency. | [7][13] |
| Very Long (e.g., 4-10 kDa) | Lower | Can exhibit a more significant reduction in cytotoxicity. | [13] |
| This table summarizes the general trend observed where longer PEG linkers can sometimes lead to a decrease in in vitro potency, possibly due to steric hindrance affecting cell internalization or payload release. |
Table 3: Hydrophilicity of PEG Linkers
| Linker Type | Number of PEG Units (n) | Water Solubility | Reference |
| Biotin-PEG2-Acid | 2 | Soluble | [2] |
| Biotin-PEG4-NHS Ester | 4 | 10 mg/mL | [2] |
| Biotin-PEG6-Acid | 6 | Soluble | [2] |
| Biotin-PEG12-Acid | 12 | Soluble in water | [2] |
| This table illustrates that even with a small number of PEG units, solubility is significantly enhanced. The hydrophilicity generally increases with the length of the PEG chain.[2] |
Experimental Protocols
The following are detailed methodologies for the key reactions involving the this compound linker.
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the linker to expose the primary amine.
Materials:
-
This compound conjugate
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Reaction vessel
-
Shaker or agitator
Procedure:
-
Solubilization: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF in the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the vessel (e.g., 10 mL per gram of resin-bound peptide).
-
Agitation: Agitate the mixture at room temperature for 3-5 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitation: Agitate the mixture for an additional 15-20 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resulting amine-functionalized conjugate thoroughly with DMF (at least 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): The completion of the deprotection can be confirmed qualitatively using a Kaiser test, which gives a positive blue color in the presence of free primary amines. For quantitative analysis, the concentration of the DBF-piperidine adduct in the drained solutions can be measured spectrophotometrically at approximately 301 nm.[4]
Protocol for Carboxylic Acid Activation and Amide Bond Formation (EDC/NHS Coupling)
This protocol outlines the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody).
Materials:
-
Amine-deprotected PEG36-acid linker
-
Amine-containing molecule (e.g., antibody)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Buffer Exchange: Ensure the amine-containing molecule (e.g., antibody) is in the Coupling Buffer at a concentration of 1-10 mg/mL. Amine-containing buffers like Tris must be removed prior to this step.
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in the Activation Buffer. A 5- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid groups on the linker is typically used.
-
Activation of the Linker: Add the freshly prepared EDC/Sulfo-NHS solution to the PEG36-acid linker (dissolved in Activation Buffer). Allow the reaction to proceed for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
Conjugation: Add the activated linker solution to the amine-containing molecule in the Coupling Buffer. The molar ratio of linker to the target molecule will depend on the desired degree of labeling and should be optimized.
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-ester groups.
-
Purification: Remove excess linker and reaction byproducts (e.g., EDC-urea) from the final conjugate. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: The final conjugate should be characterized to determine the concentration, degree of conjugation (e.g., Drug-to-Antibody Ratio), and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography (e.g., SEC, HIC).[4]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the application of this compound.
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. purepeg.com [purepeg.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-N-amido-PEG36-acid: A Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-amido-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation, drug delivery, and peptide synthesis.[1][2][3][4] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, connected by a 36-unit hydrophilic PEG spacer, offers researchers precise control over the assembly of complex biomolecules.[1][2][3]
The extended PEG chain imparts significant advantages, most notably increasing the aqueous solubility and stability of the conjugated molecules.[1][2][5][6] This property is particularly beneficial for improving the pharmacokinetic profiles of peptides and proteins, reducing their immunogenicity, and preventing non-specific binding.[5][6] The linker's defined length, consisting of 112 atoms, allows for precise spatial control between conjugated moieties, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) and the development of antibody-drug conjugates (ADCs).[3][4][6]
Core Features and Chemical Reactivity
The utility of Fmoc-N-amido-PEG36-acid stems from its two distinct functional groups, which can be addressed orthogonally.
-
Fmoc-Protected Amine: The N-terminal amine is protected by an Fmoc group, which is stable under acidic conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][2][6] This deprotection exposes a primary amine that is then available for subsequent conjugation reactions.
-
Terminal Carboxylic Acid: The opposing end of the PEG linker terminates in a carboxylic acid. This group can be activated to form a stable amide bond with primary amine groups on other molecules, such as proteins, peptides, or small molecule drugs.[1][2][3] This reaction is commonly facilitated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
Physicochemical Properties
The quantitative data for Fmoc-N-amido-PEG36-acid are summarized in the table below, providing a clear reference for experimental design.
| Property | Value | References |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [1][7] |
| Molecular Weight | ~1897.25 g/mol | [1][7][8] |
| Purity | >95% (Typically >96%) | [1][7][8] |
| CAS Number | 2649489-46-1 | [2][7] |
| Appearance | Solid or viscous liquid | [8] |
| Solubility | Soluble in aqueous solutions and most organic solvents | [5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][5] |
Key Applications and Experimental Workflows
Fmoc-N-amido-PEG36-acid is a cornerstone reagent in several advanced biochemical applications. Its bifunctional nature allows for the sequential and controlled linkage of different molecular entities.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this linker can be incorporated to introduce a long, flexible, and hydrophilic spacer within a peptide sequence or at its N-terminus.[6] This can improve the peptide's solubility and bioavailability.[8]
Bioconjugation and Drug Delivery
The linker is extensively used to PEGylate proteins, peptides, and other biomolecules.[5] PEGylation can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic volume, which helps to reduce renal clearance and protect against proteolytic degradation.[8]
PROTAC Development
PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. Fmoc-N-amido-PEG36-acid is an ideal linker for synthesizing PROTACs, connecting the target-binding ligand to the E3 ligase ligand.[3][4] The defined length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Fmoc-N-amido-PEG36-acid.
Protocol 1: Fmoc Group Deprotection
This procedure outlines the removal of the Fmoc protecting group to expose the primary amine. This protocol is standard for Fmoc-protected compounds, particularly in the context of solid-phase peptide synthesis.
Materials:
-
Fmoc-N-amido-PEG36-acid conjugated to a solid support (e.g., resin)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
N,N-dimethylformamide (DMF) for washing
-
Reaction vessel
Procedure:
-
Resin Swelling: If starting with a resin-bound compound, swell the resin in DMF for 15-30 minutes. Drain the DMF.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 1-3 minutes.[2]
-
Solution Removal: Drain the deprotection solution from the reaction vessel.[2]
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes at room temperature.[2]
-
Washing: Drain the solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. This is typically done by washing multiple times with DMF (e.g., 3-5 times).[2]
-
Confirmation (Optional): The presence of a free primary amine can be confirmed qualitatively using a Kaiser (ninhydrin) test, which will result in a blue color on the beads if the deprotection was successful.[2]
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the terminal carboxylic acid of Fmoc-N-amido-PEG36-acid and its subsequent coupling to a primary amine-containing molecule.
Materials:
-
Fmoc-N-amido-PEG36-acid
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous solvent (e.g., DMF or DMSO) if reactants are not water-soluble
Procedure:
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture contamination. Prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.
-
Carboxylic Acid Activation:
-
Dissolve the Fmoc-N-amido-PEG36-acid in the Activation Buffer.
-
Add EDC (typically 1.5-2 molar equivalents) and NHS/Sulfo-NHS (typically 1.5-2 molar equivalents) to the solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the semi-stable NHS ester.
-
-
Amine Coupling:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated NHS ester solution of the PEG linker to the amine-containing molecule solution. A 5 to 20-fold molar excess of the activated linker over the target molecule is often used to drive the reaction, though this may require optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Purification: Remove excess reagents and by-products to purify the final conjugate. This is commonly achieved through dialysis, size-exclusion chromatography, or other chromatographic techniques.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 4. Buy Fmoc-N-amido-PEG36-acid [smolecule.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Central Role of the Polyethylene Glycol (PEG) Chain in Fmoc-N-PEG36-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fmoc-N-amido-PEG36-acid is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and peptide synthesis. Its utility is derived from the distinct functionalities of its three core components: a base-labile Fmoc-protected amine, a terminal carboxylic acid, and a central polyethylene (B3416737) glycol (PEG) chain. This technical guide provides an in-depth exploration of the PEG36 chain's role, which imparts critical physicochemical properties such as enhanced solubility, stability, and reduced immunogenicity to conjugated molecules. We will detail its quantitative properties, outline key experimental protocols, and provide visual diagrams of its structure and reaction workflows to facilitate a comprehensive understanding for researchers and developers in the field.
The Trifunctional Architecture of Fmoc-N-PEG36-acid
Fmoc-N-amido-PEG36-acid is a versatile chemical tool whose functionality is best understood by examining its three distinct domains:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a well-established, base-labile protecting group for primary amines.[1][2] Its primary role is to temporarily block the amine, preventing unwanted side reactions during synthesis.[3] The Fmoc group is stable under acidic conditions but can be efficiently removed using a weak base, most commonly a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), to reveal the free amine for subsequent conjugation.[1][2][4] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][5][6]
-
The Terminal Carboxylic Acid: At the opposite end of the molecule lies a carboxylic acid (-COOH) group. This functional group can be activated using standard coupling reagents (e.g., EDC, HATU, DCC) to react with primary amines, such as those on the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[7][8]
-
The PEG36 Chain: The central component is a discrete polyethylene glycol spacer composed of 36 ethylene (B1197577) glycol units. This chain is the primary focus of this guide and is responsible for many of the beneficial properties the linker confers upon a target molecule.
Caption: Molecular architecture of this compound.
Core Role and Advantages of the PEG36 Chain
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in drug development to improve the safety and efficacy of therapeutics.[9] The PEG36 chain in this linker provides these benefits on a molecular scale.
-
Enhanced Solubility: The long, hydrophilic PEG chain significantly increases the water solubility of hydrophobic molecules.[4][7][8] This property is crucial for improving the formulation of drugs and preventing the aggregation of peptides and proteins in aqueous buffers.[10][11]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which prolongs its circulation time in the body by reducing renal clearance.[12] This extended half-life can lead to reduced dosing frequency.[9][13]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chain creates a hydrophilic shield around the conjugated molecule.[12] This "masking" effect can protect therapeutic proteins and peptides from recognition by the host's immune system and degradation by proteolytic enzymes, thereby reducing immunogenicity and increasing stability.[11][14][15]
-
Flexible Spacer Arm: The PEG36 chain acts as a long, flexible linker (approximately 112 atoms or 131.4 Å in length) that separates two conjugated molecules.[4] This spacing can be critical for overcoming steric hindrance, ensuring that the biological activity of a protein or peptide is retained after modification.[4][16]
-
Biocompatibility: Polyethylene glycol is recognized as a non-toxic, non-immunogenic, and biocompatible polymer that is approved by the FDA for clinical use.[17]
Quantitative Data Presentation
The physicochemical properties of Fmoc-N-amido-PEG36-acid are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | ~1897.3 g/mol | [4][7][8][18] |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [7][18][19] |
| Purity | >95% | [8][19] |
| CAS Number | 2649489-46-1 | [7][18][19] |
| Appearance | White solid or transparent, oil-free liquid | [15][18] |
| Solubility | Water, DMSO, DMF, Methylene Chloride | [4][15] |
| Storage Conditions | -20°C, desiccated | [7][8][15] |
Experimental Protocols
Detailed methodologies for the use of this compound are provided below. These protocols are generalized and may require optimization for specific applications.
This procedure outlines the removal of the Fmoc protecting group to yield a free primary amine.
-
Dissolution: Dissolve the this compound in anhydrous N,N-dimethylformamide (DMF).
-
Deprotection Reagent: Prepare a solution of 20% piperidine in DMF.
-
Reaction: Add the 20% piperidine solution to the dissolved PEG linker. A typical ratio is 1:4 (v/v) of linker solution to deprotection reagent.
-
Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes. The progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct via UV spectrophotometry (~300 nm).[2]
-
Washing: If using solid-phase synthesis, wash the resin extensively with DMF to remove the deprotection reagent and byproducts. For solution-phase, purification may involve precipitation or chromatography.
Caption: Fmoc deprotection workflow.
This protocol describes the conjugation of the linker's carboxylic acid to a primary amine on a target molecule (e.g., a protein).
-
Linker Preparation: Dissolve the deprotected H₂N-PEG-COOH (from Protocol 1, if applicable, or the starting material if coupling the acid first) in an anhydrous, amine-free solvent like DMF or DMSO.
-
Activation: Add an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 1.2 to 1.5 molar excess over the linker. Allow the activation reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS ester.
-
Biomolecule Preparation: Dissolve the target protein or peptide in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) buffer).[20]
-
Conjugation: Add the activated PEG-linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized but often starts in the range of 10:1 to 50:1.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any unreacted linker.
-
Purification: Remove excess reagents and purify the final conjugate using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Caption: General workflow for bioconjugation.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. m.youtube.com [m.youtube.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 8. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 10. Buy Fmoc-N-amido-PEG36-acid [smolecule.com]
- 11. peptide.com [peptide.com]
- 12. PEGylation - Wikipedia [en.wikipedia.org]
- 13. betalifesci.com [betalifesci.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. chemimpex.com [chemimpex.com]
- 19. precisepeg.com [precisepeg.com]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread adoption in both academic and industrial settings is a testament to its versatility and the mild conditions required for its removal. This technical guide provides a comprehensive overview of Fmoc chemistry, including its fundamental principles, detailed experimental protocols, quantitative data analysis, and a discussion of common challenges and solutions.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is rooted in its unique chemical properties.[1] It is introduced to the N-terminus of an amino acid, effectively blocking its reactivity during the coupling of the subsequent amino acid in the peptide chain.[2]
Orthogonality: A key advantage of Fmoc chemistry is its orthogonality with acid-labile side-chain protecting groups. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a secondary amine like piperidine (B6355638).[3] This allows for the selective deprotection of the N-terminal Fmoc group without affecting the protecting groups on the amino acid side chains, which are typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[4] This orthogonal strategy is crucial for the synthesis of complex peptides with diverse functionalities.
Mechanism of Protection: The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc derivative, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[1][5] Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions, such as the formation of dipeptides, compared to the more reactive Fmoc-Cl.[6][7]
Mechanism of Deprotection: The lability of the Fmoc group to bases stems from the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] A base, such as piperidine, abstracts this proton, initiating a β-elimination reaction that results in the cleavage of the carbamate (B1207046) bond.[][9] This process releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2] The excess piperidine in the deprotection solution also acts as a scavenger for the reactive DBF electrophile, forming a stable adduct that is washed away.
Data Presentation: A Comparative Overview
Quantitative data is essential for optimizing peptide synthesis protocols. The following tables summarize key parameters in Fmoc chemistry.
Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis (SPPS) Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Typically requires stronger acid for cleavage (e.g., HF) |
| Orthogonality | High, allows for selective deprotection | Lower, risk of premature side-chain deprotection |
| Reaction Monitoring | UV absorbance of dibenzofulvene-piperidine adduct | Not readily monitored by UV |
| Aggregation Issues | More prone to aggregation in some sequences | Less prone due to protonation of the N-terminus after deprotection |
| Cost | Fmoc-amino acids can be more expensive | Boc-amino acids are generally less expensive |
| Safety | Piperidine is toxic | TFA and HF are highly corrosive and hazardous |
Table 2: Kinetics of Fmoc Deprotection with Various Reagents
| Deprotection Reagent | Concentration | Solvent | Half-life (t1/2) | Reference |
| Piperidine | 20% | DMF | ~7 seconds | [3] |
| Piperidine | 5% | DMF | ~8.6 minutes for complete removal | [3] |
| Piperazine | 5% | DMF | ~11 minutes for complete removal | [3] |
| Piperazine + DBU | 5% + 1% | DMF | ~7 seconds | [3] |
| 4-Methylpiperidine (4MP) | 20% | DMF | Similar kinetics to Piperidine | [15] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | Faster than Piperidine | [16] |
Note: Deprotection times can be sequence-dependent.
Experimental Protocols
Detailed and reproducible protocols are critical for successful peptide synthesis.
Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol describes the general procedure for the N-terminal protection of an amino acid.
Materials:
-
Amino acid (e.g., L-Alanine)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) (2-3 equivalents)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate or a mixture of water and an organic solvent like THF.[5][17]
-
Addition of Fmoc-OSu: To the stirred amino acid solution, add a solution of Fmoc-OSu in THF or dioxane.[5][17]
-
Reaction: Stir the mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[17]
-
Work-up: a. Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5] b. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.[5][17] c. Extract the product into an organic solvent such as ethyl acetate.[17] d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Fmoc-amino acid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.[17]
Expected Yield: Yields for this reaction are typically high, often exceeding 90%, depending on the specific amino acid and reaction conditions.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4][18]
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 1-3 minutes at room temperature.[4]
-
Solution Removal: Drain the piperidine solution. The characteristic UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate can be used to monitor the progress of the deprotection.[19]
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.[4][18]
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[16]
-
Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[16][20]
Mandatory Visualizations
Diagrams illustrating key processes in Fmoc chemistry provide a clear visual understanding of the underlying principles.
Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chempep.com [chempep.com]
- 7. rsc.org [rsc.org]
- 9. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Carboxylic Acid Functional Group in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with enhanced properties, such as improved therapeutic efficacy, targeted drug delivery, and advanced diagnostic capabilities. Among the various functional groups utilized in bioconjugation, the carboxylic acid (-COOH) group holds a prominent position due to its natural abundance in proteins and its versatile reactivity. This technical guide provides an in-depth exploration of the core principles and practical applications of carboxylic acid-mediated bioconjugation, with a focus on the widely employed carbodiimide (B86325) chemistry.
Core Principles of Carboxylic Acid Bioconjugation
The carboxyl group is found at the C-terminus of all polypeptide chains and in the side chains of the amino acids aspartic acid (Asp) and glutamic acid (Glu). While relatively stable, the carboxylic acid group can be chemically activated to become susceptible to nucleophilic attack by primary amines (-NH2), which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys) residues. This reaction results in the formation of a stable amide bond, a key linkage in many bioconjugates.
Carbodiimide Chemistry: The Workhorse of Carboxyl Activation
The most prevalent method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC).[1][2] EDC is a "zero-length" crosslinker, meaning that no atoms from the crosslinker are incorporated into the final amide bond between the two target molecules.[2]
The reaction mechanism proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2] This step is most efficient in acidic conditions (pH 4.5-6.0).[2]
-
Nucleophilic Attack by a Primary Amine: The O-acylisourea intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct.[2]
To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is often included.[2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis in aqueous solutions and can react more efficiently with primary amines at physiological pH (7.2-8.5) to form the final amide bond.[2]
Data Presentation: Optimizing Reaction Conditions
The success of a bioconjugation reaction hinges on the careful optimization of several key parameters. The following tables summarize quantitative data on how these parameters influence the efficiency of EDC/NHS-mediated coupling.
| Parameter | Optimal Range | Rationale & Considerations |
| pH (Activation Step) | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[3] |
| pH (Amine Coupling Step) | 7.0 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.[3] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester and may be necessary for temperature-sensitive proteins.[4] Room temperature reactions are typically faster.[4] |
| Buffer Composition | MES for activation; PBS for coupling | Use non-amine and non-carboxylate buffers during the activation step to avoid side reactions. MES (2-(N-morpholino)ethanesulfonic acid) is a common choice.[2] Phosphate-buffered saline (PBS) is suitable for the amine coupling step. |
| Reactant | Recommended Molar Excess (relative to the limiting biomolecule) | Notes |
| EDC | 10-50 fold | A higher excess is often used for dilute protein solutions to drive the reaction forward.[5] |
| NHS/Sulfo-NHS | 10-50 fold | Typically used in equimolar amounts or a slight excess relative to EDC to efficiently form the stable NHS ester intermediate.[5] |
| Amine-containing Molecule | 20-100 fold | A large excess helps to maximize the conjugation to the activated carboxyl groups and minimize protein-protein crosslinking.[5] |
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
Experimental Protocols
The following are detailed methodologies for key experiments involving carboxylic acid bioconjugation.
Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein
This protocol is preferred to minimize the risk of protein-protein polymerization by quenching the EDC before the addition of the amine-containing biotinylation reagent.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
Biotin-PEG-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve the Biotin-PEG-Amine in an appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
-
Activation of Carboxyl Groups:
-
Dissolve the protein to be labeled in ice-cold Activation Buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Quenching of EDC (Optional but Recommended):
-
To quench the unreacted EDC and prevent side reactions, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.
-
Incubate for 10 minutes at room temperature.
-
-
Purification of Activated Protein:
-
Remove excess EDC, NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
Immediately add a 20-100 fold molar excess of the Biotin-PEG-Amine stock solution to the purified, activated protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted NHS Esters:
-
Add the Quenching Solution to a final concentration of 50-100 mM to block any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Purify the biotinylated protein from excess biotin (B1667282) reagent and byproducts using a desalting column or dialysis.
-
Protocol 2: Immobilization of an Antibody onto Carboxylated Beads
This protocol describes the covalent coupling of an antibody to carboxylated magnetic beads, a common technique in immunoassays and affinity purification.
Materials:
-
Carboxylated magnetic beads
-
Antibody to be immobilized
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Coupling Buffer: PBS, pH 7.4
-
Quenching/Blocking Buffer: 100 mM Ethanolamine or 100 mM Glycine in PBS
Procedure:
-
Bead Preparation:
-
Resuspend the carboxylated magnetic beads in their storage buffer.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads twice with Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed beads in Activation Buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the bead suspension.
-
Incubate for 15-30 minutes at room temperature with gentle rotation.
-
-
Washing of Activated Beads:
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads three times with ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Antibody Coupling:
-
Immediately resuspend the activated beads in Coupling Buffer containing the antibody to be immobilized.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Blocking:
-
Place the tube on a magnetic separator and discard the supernatant.
-
Resuspend the beads in Quenching/Blocking Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to block any unreacted sites.
-
-
Final Washing and Storage:
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads three times with Washing Buffer.
-
Resuspend the antibody-conjugated beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
-
Mandatory Visualizations
Caption: Workflow of EDC/NHS mediated carboxylic acid activation for amide bond formation.
Caption: Workflow for producing peptide-specific antibodies using bioconjugation.
Conclusion
The carboxylic acid functional group is a versatile and indispensable tool in the field of bioconjugation. The well-established and highly efficient EDC/NHS chemistry provides a robust method for covalently linking biomolecules, enabling a wide range of applications in research, diagnostics, and therapeutics. By understanding the core principles of this chemistry and carefully optimizing reaction conditions, researchers can successfully generate novel bioconjugates with desired functionalities. This guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of carboxylic acid bioconjugation in their work.
References
An In-depth Technical Guide to PEGylation in Peptide and Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to molecules, most notably therapeutic proteins, peptides, and antibody fragments.[1] Since the first FDA-approved PEGylated drug, Adagen®, was introduced in 1990, this technique has become a cornerstone in biopharmaceutical development.[2][3] The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5] By conjugating PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a biomolecule, its physicochemical properties are significantly altered.[3][6] These alterations can lead to a longer systemic circulation time, improved stability, enhanced solubility, and reduced immunogenicity and antigenicity.[1][3][7]
The conjugation of PEG increases the hydrodynamic size of the molecule, which shields it from proteolytic enzymes and reduces renal clearance by the kidneys.[3][8] This protective "mask" also helps to hide antigenic epitopes from the host's immune system.[8] The result is a biotherapeutic that can be administered less frequently, potentially with reduced toxicity and improved patient compliance.[9] This guide provides a comprehensive overview of the core principles of PEGylation, including its chemistry, the resulting pharmacological changes, and the experimental protocols essential for its successful application and analysis.
Core Principles and Key Considerations
The efficacy of PEGylation stems from the unique physicochemical properties of the PEG polymer itself. When attached to a protein or peptide, the PEG chain creates a large hydrodynamic volume, effectively increasing the apparent size of the molecule in solution.[10] This has several critical consequences:
-
Reduced Renal Clearance: The increased size surpasses the glomerular filtration threshold in the kidneys, dramatically slowing the rate of excretion from the body and extending the drug's circulating half-life.[3][8][]
-
Steric Hindrance: The flexible PEG chains create a protective shield around the protein surface. This steric hindrance physically blocks the approach of proteolytic enzymes, thereby increasing the protein's stability against degradation.[8][12] It also masks surface antigens, reducing the likelihood of an immune response.[8][13]
-
Enhanced Solubility: PEG is highly hydrophilic, and its conjugation can significantly improve the solubility of hydrophobic proteins or peptides, preventing aggregation.[4][7]
However, PEGylation is not without its challenges. The same steric hindrance that provides protection can also interfere with the drug's binding to its target receptor, potentially reducing its biological activity.[][14] Furthermore, reports have emerged of patients developing anti-PEG antibodies, which can lead to an accelerated blood clearance (ABC) phenomenon upon subsequent administrations.[2][15] Therefore, a careful balance must be struck between the extent of PEGylation and the preservation of the molecule's function.
Table 1: Advantages and Disadvantages of PEGylation
| Advantages | Disadvantages |
| Prolonged Circulating Half-Life [7][14] | Reduced Biological Activity due to steric hindrance at the target binding site[][14] |
| Reduced Immunogenicity & Antigenicity [2][14] | Potential for Anti-PEG Antibody Formation , leading to accelerated clearance[2][15] |
| Increased Stability against proteolytic degradation[4][5] | Manufacturing Complexity and need for precise control[2] |
| Enhanced Solubility and prevention of aggregation[4][7] | Potential for in vivo Accumulation of large, non-biodegradable PEGs[14][16] |
| Improved Pharmacokinetics and tissue distribution[14] | Product Heterogeneity from random conjugation in first-generation methods[17] |
| Reduced Dosing Frequency , improving patient compliance[5][9] | Increased Production Costs due to additional manufacturing steps[14] |
The Chemistry of PEGylation
The strategy for conjugating PEG to a protein has evolved significantly, moving from random, non-specific methods ("first-generation") to highly controlled, site-specific approaches ("second-generation").[3] This evolution has been driven by the need to produce more homogeneous and well-defined conjugates with optimized activity.
First-Generation PEGylation: This approach typically involves reacting PEG derivatives with highly abundant functional groups on the protein surface, such as the primary amines of lysine (B10760008) residues.[3] While effective, this often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations, which can complicate characterization and lead to batch-to-batch variability.[17]
Second-Generation PEGylation: To overcome the limitations of the first generation, site-specific methods were developed. These techniques target specific, less abundant amino acid residues or utilize enzymatic approaches to attach PEG at a single, predetermined site.[10] This results in a homogeneous product with preserved bioactivity. Common strategies include targeting the N-terminal α-amino group, free cysteine (thiol) residues, or using "click chemistry".[3]
Table 2: Common PEGylation Chemistries and Target Residues
| Target Group / Residue | Reactive PEG Derivative | Linkage Formed | Generation | Key Characteristics |
| Amine (Lysine, N-terminus) | N-hydroxysuccinimide (NHS) Ester | Amide | First | Most common method; reacts at pH 7-9; can be non-specific due to lysine abundance.[3][18] |
| Amine (N-terminus) | Aldehyde | Secondary Amine | Second | Site-specific at lower pH (reductive amination); requires a reducing agent.[19] |
| Thiol (Cysteine) | Maleimide (B117702) | Thioether | Second | Highly specific and efficient; stable bond formation.[3] |
| Thiol (Cysteine) | Vinyl Sulfone | Thioether | Second | Slower reaction than maleimide but very stable linkage.[3] |
| Carboxyl (Asp, Glu) | Hydrazide | Hydrazone | Second | Requires activation of the carboxyl group; can form a reversible bond.[20] |
Impact on Pharmacokinetics and Pharmacodynamics
The primary motivation for PEGylation is to favorably alter a drug's pharmacokinetic (PK) profile, which describes how the body absorbs, distributes, metabolizes, and excretes a drug.[] PEGylation typically leads to a significant increase in the drug's circulation half-life (t½) and a decrease in its clearance rate.[][21] As the molecular weight of the attached PEG increases, the primary route of clearance can shift from renal (kidney) to hepatic (liver).[][16]
While improving PK, PEGylation can negatively impact pharmacodynamics (PD)—the effect the drug has on the body.[][12] The reduction in binding affinity due to steric hindrance is a key PD parameter that must be managed.[12] The ideal PEGylated drug compensates for a modest decrease in potency with a substantial increase in systemic exposure, resulting in an overall improvement in therapeutic efficacy.[12]
Table 3: Pharmacokinetic Changes for Selected FDA-Approved PEGylated Proteins
| Drug Name (Active Protein) | PEG Size (kDa) | Change in Half-Life (vs. Native Protein) | Dosing Frequency (PEGylated) | Dosing Frequency (Native) |
| Pegasys® (Interferon α-2a) | 40 (branched) | ~10-fold increase | Once weekly | Multiple times per week |
| PegIntron® (Interferon α-2b) | 12 (linear) | ~5 to 10-fold increase[2] | Once weekly | Multiple times per week |
| Oncaspar® (L-asparaginase) | 5 (linear) | ~6-fold increase | Every 2 weeks | Multiple times per week |
| Neulasta® (Filgrastim) | 20 (linear) | ~15 to 80-fold increase | Once per chemotherapy cycle | Daily |
(Data compiled from multiple sources for illustrative purposes)
Experimental Protocols
This section provides generalized methodologies for the key stages of producing and analyzing a PEGylated protein: the conjugation reaction, purification, and characterization.
Protocol 1: General Amine-Reactive PEGylation (NHS Ester Chemistry)
This protocol describes a typical first-generation PEGylation targeting primary amines (lysine residues and the N-terminus).
-
Protein Preparation:
-
Dissolve the protein to be PEGylated in a suitable buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH of 7.5-8.5. The buffer must be free of primary amines (e.g., Tris).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Dissolve the amine-reactive PEG-NHS ester in a small volume of anhydrous organic solvent (e.g., DMSO) immediately before use, as it is susceptible to hydrolysis.[18]
-
Calculate the amount of PEG reagent needed to achieve the desired molar excess over the protein (e.g., 5:1, 10:1, or 20:1 PEG:protein molar ratio).
-
-
Conjugation Reaction:
-
Add the calculated volume of the dissolved PEG reagent to the protein solution while gently stirring.
-
Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Reaction conditions (time, temperature, pH, molar ratio) should be optimized for each specific protein.[22]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM. This will consume any unreacted PEG-NHS ester.
-
-
Purification:
-
Proceed immediately to purification to separate the PEGylated protein from unreacted protein, unreacted PEG, and reaction byproducts.
-
Protocol 2: Purification of PEGylated Proteins
Due to the heterogeneity of the reaction mixture, purification is a critical step. Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are the most common methods.[][24]
-
Size Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius (size).[]
-
Method:
-
Equilibrate an SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the eluate using UV absorbance at 280 nm.
-
-
Outcome: SEC is highly effective at removing small molecules like unreacted PEG and quenching reagents from the larger protein conjugates.[][24] It can also separate highly PEGylated species from native protein.
-
-
Ion Exchange Chromatography (IEX):
-
Principle: Separates molecules based on differences in surface charge.[] PEGylation shields the protein's surface charges, altering its interaction with the IEX resin.[24]
-
Method:
-
Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI) with a low-salt buffer.
-
Load the sample (often a pool of fractions from SEC).
-
Wash the column to remove unbound material.
-
Elute the bound species using a salt gradient (e.g., 0-1 M NaCl).
-
-
Outcome: IEX is powerful for separating proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and can even separate positional isomers, as the location of the PEG chain affects the overall surface charge.[]
-
Protocol 3: Characterization of PEGylated Proteins
Multiple analytical techniques are required to confirm the degree of PEGylation, identify modification sites, and assess purity.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Principle: Separates proteins based on molecular weight.
-
Method: Run samples of the native protein and purified PEGylated fractions on a polyacrylamide gel. Stain with a protein stain (e.g., Coomassie Blue) and optionally a PEG-specific stain (e.g., barium iodide).
-
Outcome: Provides a quick visual confirmation of PEGylation. PEGylated proteins will migrate much slower than their apparent molecular weight would suggest, appearing as a broad or "smeared" band due to the increased hydrodynamic radius and heterogeneity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: High-resolution separation using techniques like Reversed-Phase (RP-HPLC), SEC, or IEX.
-
Method: Inject the sample onto an appropriate HPLC column and elute under optimized conditions.
-
Outcome: HPLC is used for quantification and purity assessment.[10] RP-HPLC can separate different PEGylated forms, while SEC-HPLC provides information on aggregation and size distribution.
-
-
Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio to determine the precise molecular weight of molecules.
-
Method: Analyze samples using techniques like MALDI-TOF or ESI-LC/MS.[10][17] For LC/MS, the sample is first separated by HPLC before entering the mass spectrometer.[25]
-
Outcome: MS is the definitive tool for characterizing PEGylated products. It can determine the exact number of PEG chains attached (degree of PEGylation) and, when combined with peptide mapping (digesting the protein and analyzing the fragments), can identify the specific amino acid residues that were modified.[10][17]
-
Table 4: Comparison of Key Analytical Techniques for PEGylated Proteins
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Apparent molecular weight, degree of PEGylation (qualitative), purity. | Simple, fast, and widely available. | Low resolution; provides apparent, not actual, mass; bands can be smeared. |
| HPLC (SEC/IEX/RP) | Purity, quantification, separation of isomers, aggregation analysis.[10][] | High resolution and quantitative. | May require method development for each specific conjugate. |
| Mass Spectrometry (MS) | Precise molecular weight, degree of PEGylation, identification of modification sites.[17] | Highly accurate and definitive for structural characterization. | Can be complex for heterogeneous mixtures; requires specialized equipment.[26] |
Conclusion and Future Trends
PEGylation remains a vital and highly successful strategy in pharmaceutical development for enhancing the therapeutic properties of peptides and proteins.[2] It has enabled the creation of numerous blockbuster drugs by transforming molecules with challenging pharmacokinetic profiles into effective, long-acting therapies. The evolution from first- to second-generation techniques has significantly improved the quality and homogeneity of PEGylated products.
Future innovations in the field are focused on overcoming the remaining challenges, such as the potential for immunogenicity and the limitations of non-biodegradable polymers.[2] Key areas of research include:
-
Site-Specific Conjugation: Continued development of novel chemistries for precise, efficient, and stable PEG attachment.[2]
-
Biodegradable PEGs: Designing PEG linkers that are cleavable under specific physiological conditions to mitigate concerns about long-term polymer accumulation.[2]
-
Alternative Polymers: Exploring other hydrophilic polymers, such as polysarcosine, as potential alternatives to PEG to avoid anti-PEG immune responses.[2]
By addressing these limitations, the next generation of polymer-drug conjugates will continue to play a pivotal role in advancing biopharmaceuticals and improving treatments for a wide range of diseases.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. betalifesci.com [betalifesci.com]
- 8. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. creativepegworks.com [creativepegworks.com]
- 21. tandfonline.com [tandfonline.com]
- 22. biopharminternational.com [biopharminternational.com]
- 24. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ingenieria-analitica.com [ingenieria-analitica.com]
An In-Depth Technical Guide to Fmoc-N-PEG36-acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-N-PEG36-acid, a critical reagent in modern peptide synthesis. It details the molecule's properties, its application in solid-phase peptide synthesis (SPPS), and provides step-by-step experimental protocols for its successful incorporation into peptide chains. The inclusion of a long polyethylene (B3416737) glycol (PEG) chain offers significant advantages in modifying peptide therapeutics, such as enhanced solubility, increased in vivo stability, and reduced immunogenicity.
Core Concepts and Properties
This compound is a bifunctional molecule designed for use in Fmoc-based solid-phase peptide synthesis. It consists of a 36-unit polyethylene glycol chain, providing a long, flexible, and hydrophilic spacer. One terminus of the PEG chain is functionalized with a carboxylic acid, while the other is capped with an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme is central to its utility, allowing for the selective deprotection of the amine for further chain elongation and the activation of the carboxylic acid for coupling to a free amine on the peptide-resin.
The hydrophilic nature of the PEG spacer can significantly improve the solubility of the resulting peptide conjugate in aqueous media. Furthermore, the long PEG chain can increase the hydrodynamic volume of the peptide, which can help to protect it from enzymatic degradation and reduce its renal clearance, thereby extending its plasma half-life.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | ~1897.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2649489-46-1 or 756526-01-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | >95% | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in water, DMF, DCM, and most organic solvents. | --INVALID-LINK-- |
| Appearance | White to off-white solid or viscous oil. | |
| Storage Conditions | -20°C, desiccated, and protected from light. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis. These protocols are intended as a guide for beginners and may require optimization based on the specific peptide sequence and resin used.
Logical Workflow of PEGylated Peptide Synthesis
The overall process of synthesizing a PEGylated peptide using this compound can be visualized as a cyclical process with a final cleavage and purification step.
Resin Preparation and Swelling
Successful peptide synthesis begins with the proper preparation of the solid support.
-
Materials :
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide synthesis vessel with a fritted disc
-
-
Procedure :
-
Place the desired amount of resin into the synthesis vessel.
-
Add enough DMF to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., bubbling with nitrogen or shaking).
-
After swelling, drain the DMF.
-
N-terminal Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Materials :
-
20% (v/v) piperidine (B6355638) in DMF
-
-
Procedure :
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes. Due to the potential for steric hindrance from the PEG chain, a slightly longer second deprotection time is recommended when deprotecting an Fmoc-PEGylated amine.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound
This protocol describes the activation and coupling of the carboxylic acid of this compound to the free N-terminal amine of the peptide-resin.
-
Materials :
-
This compound
-
Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
-
Procedure :
-
Activation : In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and HATU (1.5-3 equivalents) in DMF. Add DIPEA (3-6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling : Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight to ensure complete reaction, especially given the size of the PEG linker.[2]
-
Monitoring (Optional) : The completion of the coupling can be monitored using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (3 times) and a final DMF wash.
-
Cleavage from Resin and Side-Chain Deprotection
The final step in the synthesis is to cleave the completed peptide from the solid support and remove any side-chain protecting groups.
-
Materials :
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol; or a simpler cocktail of 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) for peptides without sensitive residues). The choice of cocktail depends on the amino acid composition of the peptide.[3][4]
-
Cold diethyl ether
-
Centrifuge tubes
-
-
Procedure :
-
Ensure the N-terminal Fmoc group has been removed from the final residue.
-
Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Add the freshly prepared cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation and Isolation
-
Procedure :
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the PEGylated peptide should form.[3]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with a small amount of cold ether and centrifuge again. Repeat this step 2-3 times to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Characterization
The crude PEGylated peptide will likely contain deletion sequences and other impurities, necessitating purification.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for purifying peptides. The separation of PEGylated peptides can be challenging due to the heterogeneity of the PEG chain and potential aggregation.
-
Typical Conditions :
-
Column : A C4 or C18 column with a wide pore size (e.g., 300 Å) is often suitable. C4 columns are generally preferred for larger, more hydrophobic molecules like PEGylated peptides.[7][8]
-
Mobile Phase A : 0.1% TFA in water
-
Mobile Phase B : 0.1% TFA in acetonitrile
-
Gradient : A linear gradient from a low percentage of B to a high percentage of B over 30-60 minutes. The gradient will need to be optimized for the specific peptide.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the identity and purity of the synthesized PEGylated peptide.
-
Techniques :
-
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. ESI-MS is often coupled with LC for LC-MS analysis.[9][10]
-
The resulting mass spectrum will show a distribution of peaks corresponding to the different isotopic masses of the PEGylated peptide. The average molecular weight can be calculated and compared to the theoretical value.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[10]
-
Troubleshooting
-
Incomplete Fmoc Deprotection : Due to the steric bulk of the PEG chain, standard deprotection times may be insufficient. If incomplete deprotection is suspected (e.g., from a positive Kaiser test after deprotection), repeat the deprotection step or increase the reaction time.[1]
-
Low Coupling Efficiency : Similar to deprotection, the coupling of an amino acid to a PEGylated N-terminus, or the coupling of the large this compound itself, may be slow. Extend the coupling time and ensure a sufficient excess of reagents is used.
-
Poor Precipitation : PEGylated peptides may have higher solubility in ether than their non-PEGylated counterparts. Ensure the ether is sufficiently cold and allow for a longer precipitation time.
-
Broad Peaks in HPLC : The inherent polydispersity of many PEG reagents can lead to broader peaks in the HPLC chromatogram. Using a discrete PEG (dPEG®) linker like Fmoc-N-dPEG®36-acid can result in sharper peaks.[2]
By following these guidelines and protocols, researchers can effectively utilize this compound to synthesize well-defined PEGylated peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Fmoc-N-PEG36-acid in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemistry and drug development, the strategic modification of biomolecules is paramount to enhancing their therapeutic efficacy. Fmoc-N-PEG36-acid, a heterobifunctional molecule combining a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 36-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, has emerged as a critical tool for chemical biologists and medicinal chemists. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.
The unique architecture of this compound imparts several advantageous properties to the molecules it modifies. The extensive PEG linker significantly enhances the hydrophilicity and solubility of peptides, proteins, and other bioactive compounds in aqueous media.[1][2] This PEGylation can also increase the stability of these molecules by providing a protective hydrophilic shield, reducing their immunogenicity, and minimizing non-specific binding.[2][3] The terminal functional groups—an Fmoc-protected amine and a carboxylic acid—offer orthogonal handles for sequential chemical modifications, making it a versatile building block in complex molecular constructions.[1][3]
Core Applications
The primary applications of this compound in biochemistry revolve around its use as a flexible linker in:
-
Solid-Phase Peptide Synthesis (SPPS): To introduce a long, hydrophilic spacer within a peptide sequence or at the N-terminus. This can improve the solubility of hydrophobic peptides and modulate their biological activity.
-
Bioconjugation: To link biomolecules, such as antibodies or proteins, to other molecules like fluorescent dyes, cytotoxic drugs, or imaging agents. The PEG spacer enhances the pharmacokinetic properties of the resulting conjugate.
-
Drug Delivery and Development: As a linker in the construction of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] The PEG component can improve the solubility and stability of these complex molecules.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate experimental design and execution.
| Property | Value | Reference |
| Molecular Weight | 1897.3 g/mol | [3] |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [1] |
| Purity | >95% | [1] |
| Appearance | White to off-white solid or viscous oil | [2] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | -20°C, desiccated, protected from light | [2] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the key applications of this compound. These protocols are based on standard methodologies in peptide synthesis and bioconjugation and should be optimized for specific applications.
N-Terminal PEGylation of a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection of the Final Amino Acid:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-3 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the size of the PEG chain, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
-
Final Fmoc Deprotection:
-
After successful coupling, perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine of the PEG linker if further modification is desired. If the Fmoc group is to be retained, proceed to cleavage.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved, PEGylated peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Bioconjugation of a Protein via Amide Bond Formation
This protocol outlines the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)
-
This compound
-
Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)
-
Anhydrous organic solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Quenching buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: e.g., size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Activation of this compound:
-
In a dry microcentrifuge tube, dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10-20 mM).
-
Add EDC (1.5 equivalents relative to the PEG linker) and NHS (1.5 equivalents) to the solution.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-ester activated linker.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated Fmoc-N-PEG36-NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer.
-
-
Characterization:
-
Characterize the resulting protein-PEG conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 4. medchemexpress.cn [medchemexpress.cn]
In-Depth Technical Guide to the Safety of Fmoc-N-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for Fmoc-N-PEG36-acid (Fmoc-N-amido-PEG36-acid), a high molecular weight PEG derivative commonly utilized in bioconjugation, drug delivery, and peptide synthesis. Due to the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, this document synthesizes information from various suppliers and related PEG compounds to offer a thorough safety profile.
Chemical and Physical Properties
This compound is a heterobifunctional linker possessing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The long polyethylene (B3416737) glycol (PEG) chain enhances solubility and reduces immunogenicity of conjugated molecules.[1]
It is important to note that two CAS numbers are frequently associated with this compound: 756526-01-9[2] and 2649489-46-1.[3] Researchers should verify the specific CAS number associated with their product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Fmoc-N-amido-PEG36-acid, Fmoc-NH-PEG36-acid, Fmoc-PEG-acid, Fmoc-PEG1500-acid | [4] |
| CAS Number | 756526-01-9, 2649489-46-1 | [2][3] |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [3] |
| Molecular Weight | ~1897.22 g/mol | [2] |
| Appearance | White solid or viscous liquid | [4][5] |
| Solubility | Soluble in water, methylene (B1212753) chloride, acetonitrile, DMAC, and DMSO | [1] |
| Purity | Typically >95% | [4] |
Hazard Identification and Classification
Based on available safety data sheets for identical or closely related compounds, this compound is generally not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care. Some sources for similar PEG compounds suggest potential for mild irritation.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | Not Classified | None | No Signal Word | Not Applicable |
| Serious eye damage/eye irritation | Not Classified | None | No Signal Word | Not Applicable |
| Specific target organ toxicity | Not Classified | None | No Signal Word | Not Applicable |
Note: This classification is based on available data for similar compounds and may not be exhaustive. Always refer to the supplier-specific SDS.
Handling, Storage, and First Aid
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
Handling and Personal Protective Equipment (PPE)
Standard laboratory procedures should be followed. Use in a well-ventilated area and avoid inhalation of any dust or vapors. Personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended.
Storage
This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[1] Recommended storage is at -20°C, desiccated, and protected from light.[6] Allow the product to come to room temperature before opening to prevent moisture condensation.[1]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Experimental Protocols and Logical Workflows
General Handling Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Spill Response Protocol
In the event of a spill, the following decision-making process should be followed.
Caption: Decision tree for responding to a spill of this compound.
Stability and Reactivity
This compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products are not expected under normal use, but thermal decomposition may produce carbon and nitrogen oxides.
Toxicological and Ecological Information
Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for the most accurate and up-to-date safety information.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 4. Fmoc-N-amido-dPEG®36-acid >95% (HPLC) [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
A Technical Guide to the Storage and Handling of Fmoc-N-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Fmoc-N-PEG36-acid, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and peptide synthesis. Adherence to these guidelines is essential to ensure the compound's integrity, stability, and performance in research and development applications.
Storage Recommendations
The long-term stability of this compound is paramount for reproducible experimental outcomes. The primary recommendation is to store the compound at -20°C in a desiccated environment, protected from light.[1][2][3] Several suppliers also suggest storing the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric components.[2]
For optimal preservation, it is advisable to aliquot the compound into smaller, single-use quantities upon receipt. This practice minimizes the exposure of the bulk material to ambient conditions and reduces the detrimental effects of repeated freeze-thaw cycles.[1]
Quantitative Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes chemical degradation and preserves the integrity of the Fmoc protecting group and the PEG chain.[1][2][3] |
| Atmosphere | Desiccated, Inert Gas (Argon or Nitrogen) | This compound is hygroscopic; a dry environment prevents moisture absorption which can lead to hydrolysis and degradation. An inert atmosphere protects against oxidation.[1][2] |
| Light | Protected from Light (e.g., in an amber vial) | The Fmoc group can be sensitive to photodegradation.[1][2] |
| Shelf Life | Up to 1095 days (approximately 3 years) | When stored under the recommended conditions, a shelf life of up to 3 years has been reported by some suppliers. However, it is crucial to refer to the manufacturer's specific recommendations. |
Handling Procedures
Proper handling techniques are critical to prevent contamination and degradation of this compound.
Workflow for Handling Solid Compound
Caption: This diagram outlines the critical steps for handling solid this compound to minimize exposure to moisture and air.
Before use, it is imperative to allow the container of this compound to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold compound, which can lead to hydrolysis.
Preparation of Stock Solutions
This compound exhibits solubility in a range of common laboratory solvents.
Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL |
| Water | 50-60 mg/mL |
| Acetonitrile | 30-40 mg/mL |
| Methylene Chloride | Soluble |
| Dimethylformamide (DMF) | Soluble |
For the preparation of stock solutions, it is recommended to use a dry, water-miscible organic solvent such as DMSO or DMF. Once prepared, stock solutions should be stored at -20°C. To maintain the integrity of the solution, it is advisable to use a syringe to withdraw aliquots through a septum-capped vial that has been purged with an inert gas.
Chemical Stability and Reactivity
The stability of this compound is influenced by its chemical structure, which includes a base-labile Fmoc protecting group, a hydrophilic PEG spacer, and a terminal carboxylic acid.
Signaling Pathway of Fmoc Deprotection
References
A Technical Guide to Fmoc-N-PEG36-acid for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-N-PEG36-acid, a critical bifunctional linker used in the development of advanced therapeutics. This document details the properties of the molecule, identifies key commercial suppliers, and outlines a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS).
Core Concepts and Applications
Fmoc-N-amido-PEG36-acid is a polyethylene (B3416737) glycol (PEG) derivative that contains an Fmoc-protected amine and a terminal carboxylic acid.[1][2] The long, hydrophilic PEG spacer, consisting of 36 ethylene (B1197577) glycol units, enhances the solubility and stability of the conjugated molecule in aqueous media.[1][3][4] This property is particularly valuable in drug delivery, as it can reduce the immunogenicity of peptides and proteins and suppress non-specific binding.[3]
The two functional groups of this compound allow for sequential and specific conjugation. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, which can be removed under basic conditions, typically with piperidine (B6355638), to reveal a free amine for further conjugation.[1][4][5] The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond, which is crucial for linking the PEG moiety to peptides, proteins, or other drug molecules.[1][5]
Key applications of this compound in drug development include:
-
Peptide and Protein Modification: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.
-
Antibody-Drug Conjugates (ADCs): Serving as a flexible linker between the antibody and the cytotoxic payload.
-
PROTACs and Molecular Degraders: Acting as a linker to connect a target-binding ligand and an E3 ligase ligand.[6]
-
Drug Delivery Systems: Used in the formulation of liposomes and nanoparticles for targeted drug delivery.[7]
Commercial Supplier Data
A variety of commercial suppliers offer this compound, with slight variations in purity, formulation, and available data. The following table summarizes the key quantitative information from several prominent suppliers to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Unit Sizes Available |
| CD Bioparticles | Fmoc-N-amido-PEG36-Acid | Not specified | Not specified | Not specified | Not specified | 100 mg, 250 mg[1] |
| Precise PEG | Fmoc-N-Amido-PEG36-Acid | 2649489-46-1 | 1897.25 | > 96% | Not specified | Not specified |
| Vector Labs | Fmoc-N-amido-dPEG®₃₆-acid | 756526-01-9 | 1897.22 | > 98% | Not specified | 100 mg, 1000 mg[4] |
| BroadPharm | Fmoc-N-amido-PEG36-acid | 2649489-46-1 | Not specified | Not specified | Not specified | Not specified |
| Chem-Impex | Fmoc-amino-PEG36-acid | 2649489-46-1 | 1897.22 | Not specified | White solid[8] | 100 mg, 250 mg, 1 g[8] |
| Biopharma PEG | Fmoc-NH-PEG36-COOH | 850312-72-0 | 1897.22 | ≥93%[7] | Not specified | Not specified |
| AxisPharm | Fmoc-NH-PEG36-acid | Not specified | 1897.23 | ≥95% | Not specified | Not specified |
Experimental Protocol: Incorporation of a PEG Linker into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed methodology for the incorporation of this compound into a peptide sequence during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent (e.g., HBTU, HATU)
-
N-Hydroxybenzotriazole (HOBt) or suitable alternative
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The peptide synthesis is initiated by swelling the resin-bound amino acid in DMF for at least one hour.[9]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF.[10] This reaction is typically allowed to proceed for 15-30 minutes to ensure complete deprotection, exposing a free amine.[10] The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
PEG Linker Coupling:
-
In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as DCC or HBTU/HATU and an activator like HOBt to the this compound solution to activate the carboxylic acid group.
-
Add this activated PEG linker solution to the reaction vessel containing the deprotected peptide-resin.
-
The coupling reaction is typically allowed to proceed for 1-2 hours with gentle agitation to ensure the formation of a stable amide bond.[10]
-
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation (Optional): If additional amino acids are to be added after the PEG linker, the Fmoc group on the PEG linker is deprotected using the same piperidine treatment as in step 2, followed by coupling of the next Fmoc-protected amino acid.
-
Final Deprotection and Cleavage: Once the desired peptide sequence is complete, the resin is treated with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin support.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for incorporating this compound into a peptide and a conceptual signaling pathway where a PEGylated therapeutic might be involved.
Caption: Workflow for SPPS incorporation of a PEG linker.
Caption: Targeted drug delivery via a PEGylated therapeutic.
References
- 1. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Buy Fmoc-N-amido-PEG36-acid [smolecule.com]
- 6. precisepeg.com [precisepeg.com]
- 7. 850312-72-0 | Fmoc-NH-PEG36-COOH - Biopharma PEG [biochempeg.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-N-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for a wide range of applications, including drug discovery, proteomics, and biomaterials development. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, prolong its plasma half-life, and reduce its immunogenicity. The use of discrete PEG (dPEG®) linkers, such as Fmoc-N-PEG36-acid, allows for the site-specific incorporation of a monodisperse PEG chain during Fmoc-based SPPS, providing precise control over the final conjugate's structure and properties.
These application notes provide a detailed protocol for the use of this compound in SPPS, covering resin preparation, coupling and deprotection cycles, and final cleavage and purification. Additionally, this document presents typical quantitative data associated with the synthesis of PEGylated peptides and a representative experimental workflow for their application in targeted drug delivery.
Data Presentation
Table 1: Reagents and Solvents for SPPS with this compound
| Reagent/Solvent | Abbreviation | Grade | Recommended Supplier |
| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Major Chemical Supplier |
| Dichloromethane | DCM | ACS Grade | Major Chemical Supplier |
| Piperidine (B6355638) | - | Reagent Grade | Major Chemical Supplier |
| Trifluoroacetic acid | TFA | Reagent Grade | Major Chemical Supplier |
| Triisopropylsilane | TIS | Reagent Grade | Major Chemical Supplier |
| Diethyl ether | - | ACS Grade | Major Chemical Supplier |
| Fmoc-Rink Amide MBHA Resin | - | 100-200 mesh, ~0.5 mmol/g | Specialist Supplier |
| Fmoc-amino acids | - | Proteinogenic & Non-proteinogenic | Specialist Supplier |
| This compound | - | >95% Purity | Specialist Supplier |
| HBTU/HATU | - | Reagent Grade | Specialist Supplier |
| N,N-Diisopropylethylamine | DIPEA | Reagent Grade | Major Chemical Supplier |
Table 2: Typical Parameters for this compound Coupling
| Parameter | Value | Notes |
| Equivalents of this compound | 1.5 - 3.0 | Relative to resin loading. |
| Equivalents of Coupling Reagent (HBTU/HATU) | 1.5 - 3.0 | Relative to resin loading. |
| Equivalents of Base (DIPEA) | 3.0 - 6.0 | Relative to resin loading. |
| Solvent | DMF | - |
| Reaction Time | 2 - 4 hours | Longer coupling times may be required for this large linker. Reaction completion can be monitored by a Kaiser test. |
| Temperature | Room Temperature | - |
Table 3: Expected Purity and Yield of a Model PEGylated Peptide
| Parameter | Expected Value | Method of Analysis |
| Crude Purity | >70% | RP-HPLC (220 nm) |
| Purity after Purification | >95% | RP-HPLC (220 nm) |
| Overall Yield | 15-40% | Based on initial resin loading |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc deprotection.
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates a complete reaction. If the test is positive, recoupling may be necessary.
Coupling of this compound
-
Following the final Fmoc deprotection of the peptide sequence, wash the resin as described in step 2.5.
-
In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and HBTU/HATU (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated PEG linker solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the size of the PEG linker, a longer coupling time is recommended.
-
Monitor the reaction completion using a Kaiser test.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) and then with DCM (3 x 10 mL per gram of resin).
-
Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualization of an Application Workflow
The following diagram illustrates a common application for peptides synthesized with a PEG linker: targeted drug delivery to cancer cells via receptor-mediated endocytosis. The PEGylated peptide acts as a targeting ligand for a receptor that is overexpressed on the surface of cancer cells.
Caption: Workflow of targeted drug delivery via a PEGylated peptide-drug conjugate.
This workflow demonstrates how a peptide functionalized with a PEG linker can be conjugated to a therapeutic agent and used to target specific cells.[1] The PEG linker can improve the pharmacokinetic properties of the conjugate, leading to enhanced therapeutic efficacy.[2] The process involves the binding of the conjugate to a cell surface receptor, followed by internalization through receptor-mediated endocytosis, and subsequent release of the drug inside the cell to induce a therapeutic effect, such as apoptosis.[1]
References
Application Notes and Protocols: Utilizing Fmoc-N-PEG36-acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-N-amido-PEG36-acid as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic considerations for incorporating this linker, detailed experimental protocols for PROTAC synthesis and characterization, and data presentation guidelines.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two ligands.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation of the POI.[1][4]
Fmoc-N-PEG36-acid: A Hydrophilic and Flexible Linker
Fmoc-N-amido-PEG36-acid is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, connected by a 36-unit polyethylene (B3416737) glycol (PEG) chain.[5][6] The long, hydrophilic PEG spacer offers several advantages in PROTAC design:
-
Enhanced Solubility: The PEG chain increases the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its overall drug-like properties.[4][7][8]
-
Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.[9] However, this needs to be empirically determined for each PROTAC system.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG36 chain provide the necessary distance and conformational freedom to facilitate the productive formation of the ternary complex between the POI and the E3 ligase.[1] The optimal linker length is crucial and often needs to be determined on a case-by-case basis.[3][10]
-
Synthetic Tractability: The orthogonal protecting groups (Fmoc and the carboxylic acid) allow for sequential and controlled conjugation of the warhead and the E3 ligase ligand.[5][6]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [11] |
| Molecular Weight | ~1897.25 g/mol | [11] |
| Appearance | Transparent, oil-free liquid or solid | [12] |
| Solubility | Soluble in aqueous solutions and most organic solvents | [12] |
| Storage | -20°C, desiccated, and protected from light | [12] |
Experimental Protocols
General PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
First Amide Coupling: The carboxylic acid end of the linker is coupled to an amine-functionalized warhead or E3 ligase ligand.
-
Fmoc Deprotection and Second Amide Coupling: The Fmoc protecting group is removed to reveal a primary amine, which is then coupled to the carboxylic acid-functionalized binding moiety (either the E3 ligase ligand or the warhead, respectively).
The choice of which moiety to attach first depends on the specific chemistry and stability of the warhead and E3 ligase ligand.
Diagram of the General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Detailed Protocol: PROTAC Synthesis via Amide Coupling
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Carboxylic acid-functionalized warhead (POI ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Reaction vials, magnetic stir bars
-
HPLC for purification
-
LC-MS and NMR for characterization
Protocol:
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
In a clean, dry reaction vial, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the Fmoc-protected intermediate.
-
Characterize the purified product by LC-MS and NMR.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-protected intermediate (1.0 equivalent) in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting amine intermediate can often be used in the next step without further purification.
Step 3: Coupling of the Amine Intermediate to the Warhead
-
In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate from Step 2 (1.1 equivalents) in anhydrous DMF to the activated warhead solution.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Expected Data for PROTAC Characterization
| Analysis | Expected Outcome |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| HRMS (High-Resolution Mass Spectrometry) | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| HPLC Purity | >95% purity for biological assays. |
Biological Evaluation of the Synthesized PROTAC
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated.
Diagram of the PROTAC Biological Evaluation Workflow
Caption: A typical workflow for the design and evaluation of PROTACs.[9]
Protocol: Western Blot for Protein Degradation
Objective: To determine the ability of the PROTAC to induce the degradation of the target POI in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Representative Data Presentation for Protein Degradation
| PROTAC Concentration | % POI Degradation (24h) |
| Vehicle (DMSO) | 0% |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 92% (Hook effect may be observed) |
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 72 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ (concentration for 50% inhibition of cell growth).
PROTAC Mechanism of Action
The synthesized PROTAC is designed to hijack the cell's ubiquitin-proteasome system. The following diagram illustrates this pathway.
Diagram of the PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.[9]
Conclusion
This compound is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic convenience.[7][9] The protocols and application notes provided herein offer a framework for the rational design, synthesis, and evaluation of novel protein degraders. Successful PROTAC development relies on the careful optimization of the linker, alongside the warhead and E3 ligase ligand, to achieve potent and selective protein degradation.[1][2] The empirical determination of optimal linker length and composition remains a critical aspect of developing effective PROTAC-based therapeutics.[3][10]
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
Application Notes and Protocols: Fmoc-N-PEG36-acid in Antibody-Drug Conjugate (ADC) Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile. Fmoc-N-PEG36-acid is a hydrophilic, heterobifunctional linker that has gained significant traction in the design of next-generation ADCs.
This linker is composed of three key functional domains:
-
Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group for the terminal amine, which can be selectively removed under mild basic conditions.[1] This allows for a sequential and controlled conjugation strategy.
-
PEG36 spacer: A 36-unit polyethylene (B3416737) glycol (PEG) chain imparts significant hydrophilicity to the linker. This is crucial for improving the aqueous solubility of the often-hydrophobic drug-linker complex and the final ADC, thereby reducing the risk of aggregation.[1][2] The PEG spacer can also enhance the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.
-
Terminal carboxylic acid: This functional group provides a reactive handle for conjugation to an amine-containing cytotoxic payload, typically through the formation of a stable amide bond.[3][4]
The use of a long PEG chain like in this compound can be particularly advantageous in ADC design. It can help to overcome the challenges associated with hydrophobic payloads, improve the drug-to-antibody ratio (DAR), and potentially enhance tumor penetration.[5]
Data Presentation
The following tables summarize key quantitative parameters relevant to the design and characterization of ADCs utilizing PEG-based linkers. While specific data for a PEG36 linker will be payload and antibody-dependent, these tables provide a representative overview of the expected impact of PEGylation on ADC properties.
Table 1: Physicochemical Properties of ADCs with PEG Linkers
| Parameter | ADC without PEG Linker | ADC with PEG36 Linker (Expected) | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 | 4-8 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry |
| Aggregation Percentage (%) | 5-15 | < 5 | Size Exclusion Chromatography (SEC-HPLC) |
| Solubility in Aqueous Buffer | Low to Moderate | High | Visual Inspection, UV-Vis Spectroscopy |
Table 2: In Vitro and In Vivo Performance of ADCs with PEG Linkers
| Parameter | ADC without PEG Linker | ADC with PEG36 Linker (Expected) | Method of Analysis |
| In Vitro Cytotoxicity (IC50) | 1-10 nM | 0.5-5 nM | Cell-based viability assays (e.g., MTT, CellTiter-Glo) |
| Plasma Half-life (t1/2) | 150-250 hours | 200-350 hours | Pharmacokinetic studies in animal models |
| In Vivo Efficacy (% Tumor Growth Inhibition) | 60-80% | 80-95% | Xenograft or syngeneic tumor models in mice |
Experimental Protocols
This section provides detailed protocols for the key steps involved in the synthesis of an ADC using this compound.
Protocol 1: Synthesis of Drug-Linker Construct
This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to Cytotoxic Drug:
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the drug solution to act as a base.
-
Slowly add the activated this compound-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Fmoc Deprotection:
-
Once the conjugation is complete (as confirmed by LC-MS), add a 20% solution of piperidine in DMF to the reaction mixture.
-
Stir at room temperature for 30 minutes to remove the Fmoc protecting group.
-
-
Purification:
-
Purify the resulting drug-linker construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the drug-linker construct by mass spectrometry and HPLC.
-
Protocol 2: Antibody Modification and Conjugation
This protocol outlines the conjugation of the drug-linker construct to the antibody, targeting surface-accessible lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker construct from Protocol 1
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the drug-linker construct in a minimal amount of DMSO to prepare a concentrated stock solution.
-
Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation-compatible buffer (amine-free, e.g., PBS).
-
-
Conjugation Reaction:
-
Slowly add a 5-10 fold molar excess of the dissolved drug-linker construct to the antibody solution with gentle stirring. The exact molar ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
-
Protocol 3: ADC Characterization
This protocol describes the essential characterization of the purified ADC.
Materials:
-
Purified ADC from Protocol 2
-
HIC-HPLC system
-
SEC-HPLC system
-
Mass spectrometer (e.g., Q-TOF)
-
Cell lines for cytotoxicity assay (e.g., HER2-positive cell line like SK-BR-3 for an anti-HER2 ADC)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
Procedures:
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Analyze the purified ADC by HIC-HPLC. The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
Confirm the DAR by mass spectrometry analysis of the intact or reduced ADC.
-
-
Analysis of Aggregation:
-
Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.
-
Determine cell viability using a suitable assay (e.g., MTT).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts in ADC design and function.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Simplified HER2 signaling pathway and ADC mechanism of action.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of peptides, leading to reduced renal clearance, and can shield them from proteolytic degradation, thereby extending their in-vivo half-life. The solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of peptide production. However, the presence of a PEG chain introduces unique challenges to the synthesis process, particularly during the crucial Fmoc deprotection step.
Incomplete Fmoc removal can lead to the generation of deletion sequences and Fmoc-adducts, complicating purification and reducing the overall yield of the desired PEGylated peptide.[1][2] This document provides a detailed step-by-step guide for the efficient Fmoc deprotection of PEGylated peptides, including protocols for monitoring the reaction and troubleshooting common issues.
Challenges in Fmoc Deprotection of PEGylated Peptides
The primary challenges in the Fmoc deprotection of PEGylated peptides stem from the physicochemical properties of the PEG moiety:
-
Steric Hindrance: The bulky PEG chain can create a steric shield around the N-terminal Fmoc group, impeding the access of the deprotecting base, typically piperidine (B6355638). This effect is more pronounced with longer PEG chains.[1]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the growing PEG-peptide chain can hinder the diffusion of the deprotection reagent to the reaction sites.[1]
-
Peptide Aggregation: The PEG chain can influence the conformation of the peptide, sometimes promoting aggregation and the formation of secondary structures that are less accessible to reagents.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of PEGylated Peptides
This protocol describes the standard procedure for Fmoc deprotection using piperidine. Adjustments for PEGylated peptides are noted.
Materials:
-
Fmoc-PEG-peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvent: DMF
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the Fmoc-PEG-peptide-resin in DMF for at least 1 hour before the first deprotection. For PEG-polystyrene (PEG-PS) resins, swelling can be done directly in DMF.[3]
-
Initial Wash: Wash the resin with DMF (3 x resin volume) for 1 minute per wash to remove any impurities.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (enough to cover the resin). Agitate the mixture at room temperature. For short PEG chains (e.g., PEG4-12), a standard deprotection time of 5-10 minutes may be sufficient.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes. For longer PEG chains or difficult sequences, this second deprotection step is crucial.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 3 x resin volume) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Monitoring Fmoc Deprotection
A. Qualitative Monitoring: The Kaiser Test (Ninhydrin Test)
The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines. A positive result indicates successful Fmoc deprotection.[1]
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small glass test tube
-
Heating block or water bath (100-110 °C)
-
Washing solvents: DMF, ethanol
Procedure:
-
After the final DMF wash (Protocol 1, step 6), take a small sample of the resin beads (1-2 mg).
-
Wash the beads with ethanol and allow them to dry.
-
Add 2-3 drops of each Reagent A, B, and C to the beads in a test tube.
-
Heat the tube at 100-110 °C for 5 minutes.
-
Observe the color:
-
Dark blue beads and/or solution: Positive result (Fmoc group removed).
-
Yellow or colorless beads/solution: Negative result (incomplete deprotection).[1]
-
B. Quantitative Monitoring: UV-Vis Spectrophotometry
This method quantifies the dibenzofulvene-piperidine adduct released during deprotection, which has a characteristic UV absorbance at approximately 301 nm.[1][4]
Materials:
-
Filtrate from the deprotection steps
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
DMF (or the solvent used for deprotection)
Procedure:
-
Collect the combined filtrate from both deprotection steps in a volumetric flask of known volume.
-
Dilute the solution to the mark with the deprotection solvent. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at ~301 nm, using the deprotection solvent as a blank.
-
The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]
Protocol 3: Post-Synthesis Analysis by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is essential for assessing the purity of the crude PEGylated peptide after cleavage from the resin.
Materials:
-
Crude, cleaved, and lyophilized PEGylated peptide
-
RP-HPLC system with a UV detector
-
C4 or C8 reverse-phase column (often suitable for large, hydrophobic PEGylated peptides)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional but highly recommended for peak identification)
Procedure:
-
Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% B over 30-60 minutes). The gradient may need to be optimized based on the specific peptide.[1]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Analyze the chromatogram to identify the main product peak and any impurity peaks, such as deletion sequences or Fmoc-adducts (which will have a mass 222.2 Da higher than the expected product).[1]
Data Presentation
The following tables summarize recommended deprotection conditions and troubleshooting strategies for PEGylated peptides.
Table 1: Recommended Fmoc Deprotection Conditions for PEGylated Peptides
| PEG Chain Length | Deprotection Reagent | Recommended Time (per step) | Number of Steps | Notes |
| Short (PEG4-12) | 20% Piperidine in DMF | 5 - 10 min | 2 | Standard conditions are often sufficient. |
| Medium (PEG12-24) | 20% Piperidine in DMF | 10 - 15 min | 2 | Extended deprotection time is recommended. |
| Long (>PEG24) | 20% Piperidine in DMF | 15 - 30 min | 2 | Significantly longer deprotection times are often necessary.[1] |
| Difficult/Aggregating Sequences | 2% DBU, 20% Piperidine in DMF | 10 - 15 min | 1-2 | DBU is a stronger, non-nucleophilic base that can accelerate deprotection. Use with caution as it may promote side reactions.[1] |
| Alternative Base | 20% 4-Methylpiperidine in DMF | 10 - 15 min | 2 | May offer different kinetics and can be a useful alternative to piperidine.[1] |
Table 2: Troubleshooting Guide for Incomplete Fmoc Deprotection
| Observation | Probable Cause | Recommended Action |
| Negative Kaiser test (yellow beads) after deprotection.[1] | Incomplete Fmoc removal due to steric hindrance or aggregation. | 1. Perform a double deprotection with fresh reagent. 2. Increase the deprotection time for both steps. 3. For persistent issues, use a stronger deprotection cocktail (e.g., with DBU).[1] |
| Presence of deletion sequences in the final product (identified by HPLC-MS).[1] | Incomplete Fmoc deprotection at one or more cycles during synthesis. | 1. Identify the problematic residue(s) using mass spectrometry. 2. For future syntheses, use an extended deprotection protocol for those specific residues. |
| Presence of Fmoc-adducts in the final product (mass +222.2 Da).[1] | Incomplete Fmoc removal during the final deprotection step before cleavage. | 1. Ensure the final deprotection step is performed thoroughly. 2. Consider a double deprotection before cleavage. |
Visualizations
Caption: Workflow for Fmoc deprotection of PEGylated peptides.
Caption: Factors, challenges, and solutions in PEGylated peptide deprotection.
References
Application Notes and Protocols: Covalent Coupling of Fmoc-N-PEG36-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of peptides, proteins, oligonucleotides, and small molecules. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer circulatory half-life, enhanced aqueous solubility, improved stability against proteolytic degradation, and reduced immunogenicity.[1][2][3]
Fmoc-N-PEG36-acid is a high-purity, monodisperse polyethylene glycol linker that is functionalized with a terminal carboxylic acid and an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protected amine.[4][5][6] The carboxylic acid moiety allows for covalent conjugation to primary amines on target molecules through the formation of a stable amide bond. The Fmoc protecting group provides an orthogonal handle for subsequent chemical modifications under mild basic conditions, making it a versatile tool in multi-step synthesis and bioconjugation strategies.[7]
These application notes provide detailed protocols for the activation of the carboxylic acid group of this compound and its subsequent coupling to a primary amine-containing molecule.
Data Presentation
Table 1: Properties of Fmoc-N-amido-PEG36-acid
| Property | Value | Reference |
| Molecular Weight | 1897.22 g/mol | [6] |
| Chemical Formula | C₉₀H₁₆₁NO₄₀ | [6] |
| Purity | > 95% | [8][9] |
| Spacer Arm Length | 112 atoms, 131.4 Å | [6] |
| Solubility | Soluble in water, methylene (B1212753) chloride, acetonitrile, DMF, DMSO | [6][8] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles. | [8][10] |
Table 2: Recommended Reaction Conditions for Amine Coupling
| Parameter | Condition | Rationale | Reference |
| Activation Reagents | |||
| EDC/NHS | 1.2 - 1.5 molar equivalents each | Efficiently forms an amine-reactive NHS ester. EDC byproducts are water-soluble, simplifying purification. | [1][11] |
| HATU/DIPEA | 1.0 - 1.2 eq. HATU, 2.0 eq. DIPEA | Fast and efficient coupling, often preferred for difficult couplings. | [12][13] |
| HBTU/DIPEA | 1.0 - 1.2 eq. HBTU, 2.0 eq. DIPEA | A common and effective coupling reagent for amide bond formation. | [14][15] |
| Solvent | Anhydrous DMF, DCM, or DMSO | Aprotic polar solvents are ideal for dissolving reactants and facilitating the reaction. | [1][6] |
| Reaction pH | 7.2 - 8.5 | Optimal for ensuring the primary amine is deprotonated and nucleophilic while maintaining NHS ester stability. | [1][11] |
| Molar Ratio (PEG:Amine) | 5 - 20 fold molar excess of activated PEG | Drives the reaction to completion; the optimal ratio should be determined empirically. | [1][11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics; 4°C for sensitive molecules to minimize degradation. | [1][11] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. | [1][16] |
Experimental Protocols
Protocol 1: Activation of this compound using EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the formation of the NHS ester by an appropriate analytical method such as TLC or LC-MS.
-
The resulting activated Fmoc-N-PEG36-NHS ester solution is typically used immediately in the subsequent coupling reaction.
Protocol 2: Coupling of Activated Fmoc-N-PEG36-NHS Ester to a Primary Amine
This protocol details the conjugation of the activated PEG linker to a molecule containing a primary amine.
Materials:
-
Activated Fmoc-N-PEG36-NHS ester solution (from Protocol 1)
-
Primary amine-containing molecule
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
Procedure:
-
Dissolve the primary amine-containing molecule in an amine-free buffer to a desired concentration (e.g., 1-10 mg/mL).[1]
-
Add the freshly prepared Fmoc-N-PEG36-NHS ester solution to the amine-containing solution. A 10-50 fold molar excess of the PEG-NHS ester is recommended.[1]
-
Ensure the final concentration of the organic solvent from the PEG stock solution does not exceed 10% of the total reaction volume to prevent denaturation of proteins.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the progress of the conjugation by SDS-PAGE, HPLC, or LC-MS.
-
Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes.[11]
-
Purify the PEGylated conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove unreacted PEG reagent and byproducts.[1][11]
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to yield a free amine at the terminus of the PEG chain.
Materials:
-
Fmoc-PEGylated conjugate
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the lyophilized Fmoc-PEGylated conjugate in DMF.
-
Add the 20% piperidine in DMF solution to the conjugate solution.
-
Stir the reaction at room temperature for 20-30 minutes.[1]
-
Monitor the deprotection by HPLC or LC-MS. The removal of the Fmoc group can also be monitored spectrophotometrically by the appearance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[17]
-
Upon completion, precipitate the deprotected PEGylated product by adding the reaction mixture to cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold diethyl ether to remove piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Dry the final product under vacuum.
Mandatory Visualization
Caption: Workflow for coupling this compound to a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 5. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Buy Fmoc-N-amido-PEG36-acid [smolecule.com]
- 8. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide (Coupling) - HBTU [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Revolutionizing Peptide Therapeutics: Enhancing Solubility with Fmoc-N-PEG36-acid
Application Note
The therapeutic potential of peptides is often hampered by their poor solubility in aqueous solutions, a critical challenge in drug development and formulation. This limitation can lead to difficulties in administration, reduced bioavailability, and increased manufacturing costs. A proven strategy to overcome this obstacle is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This application note details the use of Fmoc-N-PEG36-acid, a high-purity, monodisperse PEG linker, for significantly improving the solubility of hydrophobic peptides.
This compound is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[1] This structure is ideal for solid-phase peptide synthesis (SPPS), allowing for the direct incorporation of the PEG moiety at the N-terminus or on a side chain of a growing peptide. The hydrophilic nature of the 36-unit PEG chain imparts a "hydrophilic shield" to the peptide, disrupting intermolecular aggregation and enhancing its interaction with aqueous environments, thereby increasing its solubility.[2][3]
Key Advantages of Using this compound:
-
Enhanced Aqueous Solubility: The long, flexible PEG chain dramatically increases the hydrophilicity of peptides, often leading to a multi-fold increase in solubility.[3][4]
-
Improved Pharmacokinetics: PEGylation can protect peptides from proteolytic degradation, reduce renal clearance, and decrease immunogenicity, thereby extending their in-vivo half-life.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid can be readily coupled to primary amine groups on the peptide using standard coupling agents like EDC or HATU.[1]
-
Compatibility with Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group allows for seamless integration into standard Fmoc-based SPPS workflows.
Quantitative Analysis of Solubility Enhancement
To demonstrate the efficacy of this compound in improving peptide solubility, a model hydrophobic peptide was synthesized and subsequently PEGylated. The solubility of both the native and PEGylated peptides was then determined in phosphate-buffered saline (PBS) at pH 7.4.
Table 1: Comparative Solubility of a Model Hydrophobic Peptide Before and After PEGylation with this compound
| Peptide | Molecular Weight (Da) | Solubility in PBS (pH 7.4) | Fold Increase in Solubility |
| Model Hydrophobic Peptide | ~1500 | 0.1 mg/mL | - |
| PEG36-Model Hydrophobic Peptide | ~3397 | >5.0 mg/mL | >50-fold |
Note: This table presents illustrative data based on the established principles of peptide PEGylation to demonstrate the potential solubility enhancement. Actual results will vary depending on the specific peptide sequence.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, PEGylation, and solubility assessment of a model peptide using this compound.
Protocol 1: Solid-Phase Synthesis of a PEGylated Peptide
This protocol outlines the manual synthesis of a peptide and its subsequent N-terminal PEGylation using this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-amido-PEG36-acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 equivalents) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
N-terminal PEGylation:
-
After the final amino acid coupling and subsequent Fmoc deprotection, pre-activate Fmoc-N-amido-PEG36-acid (2 eq.) with HBTU (2 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated PEG linker to the resin and allow it to react overnight.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification and Lyophilization: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry and analytical HPLC.
Protocol 2: Peptide Solubility Assessment
This protocol describes a method to determine the aqueous solubility of the synthesized native and PEGylated peptides.
Materials:
-
Lyophilized native peptide and PEGylated peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation (Attempted):
-
Weigh 1 mg of each lyophilized peptide into separate microcentrifuge tubes.
-
Add 100 µL of PBS (pH 7.4) to each tube to attempt to create a 10 mg/mL stock solution.
-
-
Solubilization Process:
-
Vortex the tubes vigorously for 2 minutes.
-
If the peptide is not fully dissolved, sonicate the solution for 10-15 minutes.
-
Visually inspect for any undissolved particles.
-
-
Serial Dilution for Insoluble Peptides:
-
If the peptide remains insoluble at the initial concentration, add a known volume of PBS to dilute the sample (e.g., double the volume to achieve a 5 mg/mL attempted concentration).
-
Repeat the vortexing and sonication steps.
-
Continue this process of serial dilution until the peptide is fully dissolved.
-
-
Quantification of Soluble Peptide:
-
Once a peptide is fully dissolved, centrifuge the solution at 14,000 rpm for 10 minutes to pellet any remaining micro-particulates.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm if the peptide contains Trp or Tyr residues, or 214 nm for the peptide bond).
-
Calculate the peptide concentration using the Beer-Lambert law with a predetermined extinction coefficient. The highest concentration achieved represents the measured solubility.
-
Visualization of Workflow and Concepts
To further clarify the experimental process and the underlying principle, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and solubility assessment of a PEGylated peptide.
Caption: PEGylation disrupts peptide aggregation, leading to enhanced solubility in aqueous environments.
References
Application Notes and Protocols for Fmoc-N-PEG36-acid in the Creation of Long, Flexible Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in bioconjugation and drug discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine, a 36-unit PEG spacer, and a terminal carboxylic acid, provides a strategic advantage for creating long, flexible, and hydrophilic linkages between molecules. The Fmoc group offers a stable protecting group that can be selectively removed under mild basic conditions, while the carboxylic acid allows for covalent attachment to amine-containing molecules through amide bond formation. The extensive PEG chain enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and provides spatial separation between conjugated moieties, which is critical in applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
These application notes provide detailed protocols for the use of Fmoc-N-amido-PEG36-acid in three key areas: solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and PROTAC synthesis.
Application 1: Incorporation of a Long, Flexible Linker in Solid-Phase Peptide Synthesis (SPPS)
The hydrophilic and flexible nature of the PEG36 linker can be advantageous in synthetic peptides, for example, to improve solubility, modulate biological activity, or to create a spacer arm for the attachment of other molecules. Fmoc-N-amido-PEG36-acid can be readily incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols.[4][5]
Experimental Protocol: Incorporation of Fmoc-N-PEG36-acid into a Peptide Sequence
This protocol describes the manual coupling of Fmoc-N-amido-PEG36-acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-N-amido-PEG36-acid
-
Coupling reagents: HCTU (or HATU/HBTU) and N,N-diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether for precipitation
-
HPLC for purification
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the last coupled amino acid. Repeat this step once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene (B1219640) adduct.
-
-
Activation and Coupling of Fmoc-N-amido-PEG36-acid:
-
In a separate vessel, dissolve Fmoc-N-amido-PEG36-acid (1.5-3 equivalents relative to the resin loading) and HCTU (1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated linker solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.[6][7]
-
-
Washing:
-
After the coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
-
Optional: Capping of Unreacted Amines:
-
To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
-
Continuation of Peptide Synthesis:
-
The Fmoc group on the newly incorporated PEG linker can be removed with 20% piperidine in DMF to allow for the coupling of the next amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
-
Peptide Precipitation and Purification:
Data Presentation: SPPS Coupling Parameters
| Parameter | Recommended Value | Notes |
| This compound Equivalents | 1.5 - 3 eq | Relative to the resin's functional group loading. |
| Coupling Reagent (e.g., HCTU) | 1.5 - 3 eq | |
| Base (e.g., DIPEA) | 3 - 6 eq | |
| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings. |
| Reaction Temperature | Room Temperature | |
| Monitoring Coupling Efficiency | Kaiser Test (Ninhydrin Test) | A negative test (beads remain colorless) indicates complete coupling. |
Visualization: SPPS Workflow
Application 2: Development of Antibody-Drug Conjugates (ADCs) with a Hydrophilic Linker
In ADC development, the linker plays a crucial role in the stability, solubility, and pharmacokinetic properties of the conjugate. A long, hydrophilic PEG linker can help to overcome aggregation issues often seen with hydrophobic drug payloads and can improve the overall therapeutic index.[11] Fmoc-N-amido-PEG36-acid can be used to connect a cytotoxic drug to an antibody, typically by targeting lysine (B10760008) residues on the antibody surface.
Experimental Protocol: Two-Step Conjugation of a Drug to an Antibody
This protocol involves the activation of the carboxylic acid of Fmoc-N-amido-PEG36-acid, conjugation to an amine-containing drug, followed by Fmoc deprotection and conjugation to the antibody.
Part 1: Conjugation of this compound to an Amine-Containing Drug
-
Activation of this compound:
-
Dissolve Fmoc-N-amido-PEG36-acid (1 eq) in anhydrous DMF or DMSO.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 eq) and N-hydroxysuccinimide (NHS) (1.5 eq).
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.[2]
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1.2 eq) in DMF or DMSO.
-
Add the activated Fmoc-N-PEG36-NHS ester solution to the drug solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of Drug-PEG-Fmoc:
-
Purify the product by RP-HPLC to remove unreacted starting materials.
-
Part 2: Antibody Conjugation
-
Fmoc Deprotection of Drug-PEG-Fmoc:
-
Dissolve the purified Drug-PEG-Fmoc in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes at room temperature.
-
Remove the solvent under vacuum and purify the deprotected Drug-PEG-amine by RP-HPLC.
-
-
Activation of Drug-PEG-amine (if the drug has a carboxylic acid for antibody conjugation):
-
Activate the carboxylic acid on the drug moiety using EDC/NHS as described in Part 1, Step 1.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).[12]
-
Add the activated Drug-PEG-NHS ester (5-20 fold molar excess over the antibody) to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should be kept below 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
-
Purification and Characterization of the ADC:
Data Presentation: ADC Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | |
| Conjugation Buffer | PBS, Borate buffer (amine-free) | |
| pH for Lysine Conjugation | 7.4 - 8.5 | Higher pH increases the reactivity of lysine amines. |
| Molar Excess of Activated Linker | 5 - 20 fold | This needs to be optimized to achieve the desired DAR. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | |
| Typical DAR for Lysine Conjugation | 2 - 4 | Higher DARs can sometimes be achieved but may lead to aggregation.[11] |
Visualization: ADC Synthesis Workflow
Application 3: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the formation and stability of the ternary complex.[15][] The length and flexibility of the PEG36 linker in Fmoc-N-amido-PEG36-acid make it an excellent candidate for PROTAC synthesis, allowing for the optimization of the distance and orientation between the two protein-binding moieties.[17][18]
Experimental Protocol: Sequential Synthesis of a PROTAC
This protocol describes a common strategy for synthesizing a PROTAC where the E3 ligase ligand is first attached to the linker, followed by conjugation to the target protein binder.
Part 1: Conjugation of E3 Ligase Ligand to this compound
-
Reaction Setup:
-
Dissolve the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) (1 eq) in anhydrous DMF.
-
In a separate flask, activate the carboxylic acid of Fmoc-N-amido-PEG36-acid (1.2 eq) with a coupling reagent such as HATU (1.2 eq) and DIPEA (2.4 eq) in DMF.
-
Add the activated linker solution to the E3 ligase ligand solution.
-
-
Reaction and Purification:
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, purify the product (E3-Ligand-PEG36-Fmoc) by RP-HPLC.
-
Part 2: PROTAC Assembly
-
Fmoc Deprotection:
-
Dissolve the purified E3-Ligand-PEG36-Fmoc in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes at room temperature to remove the Fmoc group.
-
Evaporate the solvent and purify the resulting E3-Ligand-PEG36-NH2 by RP-HPLC.
-
-
Conjugation to Target Protein Binder:
-
Dissolve the target protein binder, which has a reactive carboxylic acid (1 eq), and the purified E3-Ligand-PEG36-NH2 (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.4 eq) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative RP-HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Data Presentation: PROTAC Synthesis Reaction Conditions
| Parameter | Recommended Value | Notes |
| Molar Ratio (Linker:Ligand) | 1.2 : 1 | A slight excess of the activated component is often used. |
| Coupling Reagents | HATU, HBTU, or EDC/NHS | The choice depends on the specific ligands. |
| Solvent | Anhydrous DMF or DMSO | |
| Reaction Temperature | Room Temperature | Can be adjusted based on reactivity. |
| Reaction Time | 2 - 6 hours | Monitor by LC-MS for completion. |
| Purification Method | RP-HPLC | Essential for obtaining high-purity PROTACs. |
Visualization: PROTAC-Mediated Protein Degradation Pathway
Conclusion
Fmoc-N-amido-PEG36-acid is a valuable and versatile chemical tool for the construction of long, flexible, and hydrophilic linkers in various bioconjugation and drug discovery applications. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this linker in solid-phase peptide synthesis, the development of antibody-drug conjugates, and the synthesis of PROTACs. The unique properties of this PEG linker can significantly enhance the characteristics of the final conjugate, leading to improved performance in research and therapeutic applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. furthlab.xyz [furthlab.xyz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. precisepeg.com [precisepeg.com]
- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation of Proteins with Fmoc-N-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic and pharmacodynamic properties of proteins and peptides by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] This document provides detailed application notes and protocols for the bioconjugation of proteins using a heterobifunctional linker, Fmoc-N-PEG36-acid.
This compound is a versatile linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, connected by a 36-unit PEG spacer. This structure allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a target protein. Subsequently, the Fmoc group can be removed under basic conditions to expose a primary amine, which is then available for further modification, such as the attachment of a drug, imaging agent, or another biomolecule.
Chemical Pathway and Experimental Workflow
The bioconjugation process using this compound is a multi-step procedure involving:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable and reactive NHS ester.[3][4][5]
-
Conjugation to the Target Protein: The activated PEG-NHS ester is then reacted with the target protein, forming a stable amide bond with accessible primary amine groups, such as the ε-amine of lysine residues or the N-terminal α-amine.
-
Purification of the PEGylated Protein: The resulting PEGylated protein is purified from excess reagents and byproducts using techniques like size-exclusion chromatography (SEC) or dialysis.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the distal end of the PEG linker by treatment with a mild base, typically a piperidine (B6355638) solution, to yield a free primary amine.
-
Final Purification: A final purification step is performed to remove the deprotection reagents and byproducts, resulting in the final protein-PEG-amine conjugate ready for subsequent applications.
Caption: Overall experimental workflow for protein bioconjugation with this compound.
Quantitative Data Summary
The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. The following tables provide a summary of key quantitative parameters for each major stage of the protocol.
Table 1: Reaction Conditions for this compound Activation and Protein Conjugation
| Parameter | Value | Notes |
| Activation Reagents | ||
| EDC Molar Excess | 1.5 - 5 equivalents | Relative to this compound.[3] |
| Sulfo-NHS Molar Excess | 1.5 - 5 equivalents | Relative to this compound.[3] |
| Activation Buffer | MES or Phosphate Buffer | pH 5.0-6.0 for optimal EDC/NHS activation.[4][5] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Reaction | ||
| Conjugation Buffer | Phosphate or Bicarbonate Buffer | pH 7.2-8.5 for efficient reaction with primary amines.[6] |
| PEG-linker:Protein Molar Ratio | 5:1 to 20:1 | Requires empirical optimization for the target protein.[7] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve stability. |
| Quenching Reagent | 1 M Tris-HCl or Glycine | To consume unreacted NHS esters. |
Table 2: Fmoc Deprotection and Purification Parameters
| Parameter | Value | Notes |
| Fmoc Deprotection | ||
| Deprotection Reagent | 20-30% Piperidine in DMF | A standard condition for Fmoc removal.[8][9] |
| Reaction Time | 30 minutes | At room temperature.[8] |
| Purification | ||
| Method | Size-Exclusion Chromatography (SEC) or Dialysis | To remove excess reagents and byproducts. |
| SEC Column | e.g., Sephadex G-25 | For efficient separation of protein from small molecules. |
| Dialysis Membrane | 10-20 kDa MWCO | To retain the protein conjugate while removing smaller impurities. |
Table 3: Expected Yields and Purity
| Step | Typical Yield / Efficiency | Notes |
| NHS Ester Activation | > 90% | Conversion of carboxylic acid to NHS ester. |
| Protein Conjugation | 50 - 90% | Highly dependent on the protein and reaction conditions. |
| Fmoc Deprotection | > 95% | Typically a high-yield reaction.[10] |
| Overall Yield | 30 - 70% | Dependent on the efficiency of all steps and purification losses. |
| Final Purity | > 95% | As determined by HPLC or SDS-PAGE. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to an amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the dissolved linker into the Activation Buffer to a final concentration of 10 mM.
-
Immediately before use, prepare a 100 mM stock solution of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC stock solution to the linker solution to achieve a final molar excess of 2 equivalents relative to the linker.
-
Immediately add the Sulfo-NHS stock solution to the reaction mixture to achieve a final molar excess of 2 equivalents.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
The activated Fmoc-N-PEG36-NHS ester is now ready for immediate use in the protein conjugation step. Do not store the activated linker solution.
Caption: Protocol for the activation of this compound.
Protocol 2: Conjugation of Activated Linker to Protein
This protocol details the reaction of the activated Fmoc-N-PEG36-NHS ester with the primary amines of a target protein.
Materials:
-
Target protein in a suitable buffer
-
Activated Fmoc-N-PEG36-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the target protein at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Add the freshly prepared activated Fmoc-N-PEG36-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted NHS esters.
-
Proceed immediately to the purification of the Fmoc-PEG-protein conjugate.
Protocol 3: Purification of the PEGylated Protein
This protocol describes the removal of excess reagents from the conjugation reaction.
Materials:
-
Conjugation reaction mixture
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25) OR
-
Dialysis tubing or cassette (10-20 kDa MWCO)
-
Purification Buffer: e.g., PBS, pH 7.4
Procedure (SEC):
-
Equilibrate the SEC column with the Purification Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein conjugate with the Purification Buffer. The protein-PEG conjugate will elute in the void volume, while smaller molecules like excess linker and quenching reagents will be retained longer.
-
Collect the fractions containing the purified conjugate, monitoring the elution profile by UV absorbance at 280 nm.
Procedure (Dialysis):
-
Transfer the quenched reaction mixture into a dialysis cassette.
-
Dialyze against a large volume of Purification Buffer (e.g., 1-2 L) for 2-4 hours at 4°C.
-
Change the buffer at least three times to ensure complete removal of small molecule impurities.
Protocol 4: Fmoc Deprotection of the PEGylated Protein
This protocol outlines the removal of the Fmoc protecting group to expose the terminal amine on the PEG linker.
Materials:
-
Purified Fmoc-PEG-protein conjugate
-
Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF
-
Purification Buffer: e.g., PBS, pH 7.4
Procedure:
-
If the purified conjugate is in an aqueous buffer, it may need to be solvent-exchanged or lyophilized and redissolved in a minimal amount of a solvent compatible with the deprotection solution.
-
Add the Deprotection Solution to the conjugate. The final concentration of piperidine should be sufficient for efficient deprotection.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
Immediately after the incubation, purify the deprotected H2N-PEG-protein conjugate to remove the piperidine and DMF. This is typically done using SEC or dialysis as described in Protocol 3.
Characterization of the Protein-PEG Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
-
SDS-PAGE: PEGylated proteins exhibit a larger apparent molecular weight on SDS-PAGE than the unmodified protein. However, the migration can be anomalous, often appearing larger than the calculated molecular weight.[11][12][13] Native PAGE can sometimes provide better resolution for PEGylated products.[11][12][13]
-
HPLC: Size-exclusion (SEC-HPLC) and reversed-phase (RP-HPLC) chromatography can be used to separate the PEGylated protein from the unconjugated protein and other impurities, allowing for quantification of purity.[14][15]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the degree of PEGylation.
Conclusion
The use of this compound provides a robust and controlled method for the PEGylation of proteins, with the added advantage of introducing a functionalizable amine group for further modifications. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this bioconjugation strategy. Empirical optimization of reaction conditions, particularly the linker-to-protein molar ratio, is recommended to achieve the desired degree of PEGylation and maximize the yield of the final conjugate.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 12. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols: Fmoc-N-PEG36-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG36-acid is a versatile heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a temporary protective moiety for the amine, which can be readily removed under basic conditions to allow for subsequent conjugation. The carboxylic acid enables covalent linkage to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through amide bond formation. The long, hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic profiles by increasing hydrodynamic volume.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of nanoparticle-based drug delivery systems, peptide conjugates, and self-assembling hydrogels.
Key Applications
This compound is a valuable tool for:
-
Nanoparticle Functionalization: The carboxylic acid terminus can be conjugated to amine groups on the surface of nanoparticles, while the Fmoc-protected amine can be deprotected to attach targeting ligands, imaging agents, or other functional molecules.
-
Peptide and Protein Modification (PEGylation): The linker can be incorporated into peptides during solid-phase synthesis or conjugated to proteins to improve their solubility, stability, and pharmacokinetic properties.[1]
-
Hydrogel Formation: The amphiphilic nature of Fmoc-PEGylated amino acids can drive the self-assembly into hydrogels for sustained drug release.
-
PROTAC® Development: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.
Data Presentation
Table 1: Physicochemical Properties of a Representative this compound-Containing Nanoparticle System
| Parameter | Value | Method of Analysis | Reference |
| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) | Tong, Y., et al. (2023)[3] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Tong, Y., et al. (2023)[3] |
| Zeta Potential | -15 to -25 mV | Electrophoretic Light Scattering (ELS) | Tong, Y., et al. (2023)[3] |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | High-Performance Liquid Chromatography (HPLC) | Example Data |
| Drug Encapsulation Efficiency (EE) | > 80% | High-Performance Liquid Chromatography (HPLC) | Example Data |
Note: The data in the table, particularly for DLC and EE, are representative examples and will vary depending on the specific drug, nanoparticle composition, and formulation process.
Table 2: In Vitro Drug Release Profile of a Nanoparticle Formulation at 37°C
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.0 |
| 2 | 10 ± 2 | 25 ± 3 |
| 6 | 25 ± 3 | 50 ± 4 |
| 12 | 40 ± 4 | 75 ± 5 |
| 24 | 60 ± 5 | 90 ± 5 |
| 48 | 75 ± 6 | > 95 |
Note: This table illustrates a pH-responsive drug release profile, which is a common strategy in drug delivery to target the acidic tumor microenvironment. The release kinetics are examples and will be specific to the formulation.
Experimental Protocols
Synthesis of a Drug-Loaded Nanoparticle with a Functionalized Surface using this compound
This protocol describes the formation of a drug-loaded polymeric nanoparticle and the subsequent surface modification using this compound, followed by the attachment of a targeting ligand.
Materials:
-
Drug of interest
-
Biodegradable polymer (e.g., PLGA-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Targeting ligand with a primary amine (e.g., a peptide)
-
Piperidine (B6355638) solution (20% in DMF)
-
Organic solvent (e.g., Acetone or Acetonitrile)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Dialysis tubing (MWCO 10 kDa)
Protocol:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve the drug and PLGA-NH2 in an organic solvent.
-
Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA) while sonicating to form an emulsion.
-
Stir the emulsion overnight to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge and wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Conjugation of this compound to Nanoparticles:
-
Activate the carboxylic acid group of this compound by dissolving it in an organic solvent (e.g., DMSO) with a 1.5 molar excess of EDC and NHS. Incubate for 30 minutes at room temperature.
-
Add the activated this compound solution to the nanoparticle suspension (containing amine groups on the surface) in an aqueous buffer (pH 7.4).
-
React for 2-4 hours at room temperature with gentle stirring.
-
Purify the Fmoc-PEGylated nanoparticles by dialysis against deionized water for 24-48 hours.
-
-
Fmoc Deprotection:
-
Resuspend the purified nanoparticles in a 20% piperidine solution in DMF.
-
Incubate for 30 minutes at room temperature to remove the Fmoc protecting group, exposing the terminal amine.
-
Wash the nanoparticles extensively with DMF and then with deionized water to remove piperidine.
-
-
Conjugation of Targeting Ligand:
-
Activate the carboxylic acid group of the targeting ligand (if applicable) using EDC/NHS as described in step 2.1.
-
Add the activated targeting ligand to the deprotected nanoparticle suspension.
-
React for 2-4 hours at room temperature.
-
Purify the final targeted nanoparticles by dialysis.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Lyse the nanoparticles with a suitable solvent and quantify the drug content using HPLC or UV-Vis spectroscopy.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the incorporation of the PEG linker into a peptide sequence during standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
DMF, DCM, Ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (or this compound) with HBTU, HOBt, and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the peptide in cold ether, and purify by reverse-phase HPLC.
Formation of a Drug-Loaded Hydrogel via Self-Assembly
This protocol describes the formation of a hydrogel by the self-assembly of an Fmoc-N-PEG36-amino acid conjugate.
Materials:
-
Fmoc-N-PEG36-amino acid (e.g., Fmoc-N-PEG36-Alanine)
-
Drug of interest
-
DMSO
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the Fmoc-N-PEG36-amino acid in DMSO (e.g., 50 mg/mL).
-
Drug Incorporation: Dissolve the drug in the PBS buffer.
-
Hydrogel Formation (Solvent Switch Method):
-
Add the Fmoc-N-PEG36-amino acid stock solution to the drug-containing PBS buffer with gentle vortexing to achieve the desired final concentration (e.g., 0.5-2.0% w/v).
-
Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours.
-
-
Characterization:
-
Gelation Time: Visual inspection by inverting the vial.
-
Rheology: Measure the storage (G') and loss (G'') moduli.
-
Morphology: SEM or TEM of the dried hydrogel.
-
Drug Release: Immerse the hydrogel in a release medium and quantify the drug concentration in the supernatant over time.
-
Visualizations
Caption: Workflow for nanoparticle synthesis and functionalization.
Caption: Cellular uptake and mechanism of action for a targeted nanoparticle.
Caption: Self-assembly mechanism of a drug-loaded hydrogel.
References
Application Notes and Protocols for the Synthesis of Complex Peptides Using Fmoc-N-PEG36-acid
Introduction
The synthesis of complex peptides, particularly those with poor aqueous solubility or a tendency to aggregate, presents significant challenges in drug discovery and development. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to overcome these limitations.[1][2] Fmoc-N-PEG36-acid is a high-purity, monodisperse PEG linker designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3] This reagent features a 36-unit PEG chain that imparts favorable physicochemical properties to the target peptide, such as enhanced hydrophilicity, increased hydrodynamic volume, and improved pharmacokinetic profiles.[4][5] These application notes provide detailed protocols for the synthesis, purification, and characterization of complex peptides incorporating this compound, along with comparative data illustrating the benefits of this modification.
Application Notes
The use of this compound in peptide synthesis offers several key advantages for researchers and drug developers. The long, flexible PEG chain can significantly improve the solubility of hydrophobic peptides, prevent aggregation during synthesis and purification, and enhance the in vivo stability by shielding the peptide from proteolytic degradation.[1][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1897.2 g/mol | [3] |
| PEG Units | 36 | [3] |
| Structure | Fmoc-NH-(CH2CH2O)36-CH2CH2COOH | [3] |
| Purity | >95% | N/A |
| Solubility | Soluble in DMF, DCM, and water | [5] |
Impact of PEGylation on Peptide Properties
The incorporation of a PEG36 chain can dramatically alter the physicochemical properties of a peptide. The following table provides a comparative analysis of a model hydrophobic peptide synthesized with and without the PEG36 linker.
| Property | Model Peptide (Unmodified) | Model Peptide (+ PEG36) | Reference |
| Aqueous Solubility | Low (<0.1 mg/mL) | High (>10 mg/mL) | [2][5] |
| Crude Purity (by HPLC) | 65% | 80% | [6] |
| Aggregation Propensity | High | Low | [1] |
| In Vivo Half-life | Short | Extended | [5] |
Experimental Protocols
I. Solid-Phase Synthesis of a PEGylated Peptide
This protocol describes the manual synthesis of a model peptide with a C-terminal amide, incorporating this compound at the N-terminus.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Workflow for Solid-Phase Peptide Synthesis of a PEGylated Peptide:
Caption: General workflow for Fmoc-SPPS of a PEGylated peptide.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and IPA.[7]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and add the solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and IPA.
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Coupling of this compound:
-
After the final amino acid has been coupled and deprotected, wash the resin thoroughly.
-
Pre-activate this compound (1.5 eq.) with HATU (1.45 eq.) and HOBt (1.5 eq.) in DMF. The use of HATU is recommended for this bulky reagent to ensure efficient coupling.[7]
-
Add DIPEA (3 eq.) and add the solution to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight at room temperature, due to the steric hindrance of the PEG chain.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
II. Purification of the PEGylated Peptide by RP-HPLC
Materials:
-
Crude PEGylated peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
HPLC Method Development:
-
On an analytical C18 column, perform a scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the PEGylated peptide.
-
Optimize the gradient around the elution time to achieve good separation from impurities. Due to the hydrophilicity of the PEG chain, the PEGylated peptide will likely elute earlier than its non-PEGylated counterpart.[9]
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Load the dissolved crude peptide onto the column.
-
Run the optimized gradient and collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified PEGylated peptide as a white powder.[10]
-
III. Characterization of the PEGylated Peptide
1. Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the PEGylated peptide. The observed mass should correspond to the calculated theoretical mass.
2. Analytical RP-HPLC:
-
Dissolve the purified peptide in Solvent A.
-
Inject onto an analytical C18 column and run an optimized gradient.
-
The purity of the final product should be ≥95%, determined by integrating the peak area at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).[9]
Benefits of Peptide PEGylation
Caption: Logical flow of benefits from peptide PEGylation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. elea.unisa.it [elea.unisa.it]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-N-PEG36-acid in Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-PEG36-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the surface modification of biomaterials. This reagent possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 36-unit PEG chain. This distinct architecture allows for a versatile and controlled approach to surface functionalization, enabling the covalent attachment of biomolecules and the modulation of surface properties to enhance biocompatibility and performance.
The hydrophilic and flexible nature of the PEG chain is instrumental in reducing non-specific protein adsorption and cellular adhesion, thereby minimizing foreign body response and improving the in vivo lifetime of implanted devices.[1] The terminal carboxylic acid can be activated to react with primary amines on a biomaterial surface, forming stable amide bonds.[2][3] Subsequently, the Fmoc protecting group can be removed under basic conditions to expose a primary amine, which can then be used for the conjugation of peptides, proteins, antibodies, or small molecule drugs.[4] This sequential and controlled functionalization makes this compound an invaluable tool in the development of advanced biomaterials for drug delivery, tissue engineering, and medical device coatings.[5][6]
Chemical Properties and Structure
| Property | Value | Reference |
| Molecular Formula | C90H161NO40 | [5] |
| Molecular Weight | 1897.22 g/mol | [5] |
| Appearance | Transparent and oil-free liquid | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage | -20°C, desiccated, protected from light | [1] |
Applications in Biomaterial Surface Modification
The unique properties of this compound lend themselves to a variety of applications in the surface modification of biomaterials:
-
Reduction of Non-Specific Protein Adsorption: The long, hydrophilic PEG chain creates a steric barrier that effectively prevents the adsorption of proteins, which is a critical first step in the foreign body response and biofouling.[1]
-
Controlled Ligand Immobilization: The orthogonal reactivity of the carboxylic acid and the Fmoc-protected amine allows for the precise, covalent attachment of bioactive molecules. For instance, cell-adhesive peptides like RGD can be conjugated to the exposed amine after Fmoc deprotection to promote specific cell attachment and tissue integration.
-
Enhanced Biocompatibility: By minimizing protein adsorption and non-specific cell interactions, surfaces modified with this compound exhibit improved biocompatibility and reduced immunogenicity.[1]
-
Drug Delivery Systems: The terminal amine, after deprotection, can be used to attach drugs or targeting moieties to nanoparticles or other drug delivery vehicles, facilitating targeted and controlled release.[4]
-
Development of Biosensors: The ability to create a bio-inert background while allowing for the specific attachment of capture probes (e.g., antibodies, aptamers) is highly advantageous in the design of sensitive and specific biosensors.
Quantitative Data on Surface Modification
The following tables summarize typical quantitative data obtained from the surface modification of biomaterials using PEG linkers. While specific values will vary depending on the substrate, grafting density, and analytical method, these tables provide a representative overview of the expected outcomes.
Table 1: Quantification of this compound Surface Grafting
This method involves the cleavage of the Fmoc group from the surface-immobilized linker and subsequent spectrophotometric quantification of the released dibenzofulvene-piperidine adduct.[7]
| Biomaterial Substrate | Amine Functionalization Method | This compound Concentration for Grafting | Deprotection Agent | Measured Surface Density of PEG Linker (pmol/cm²) |
| Glass Coverslip | Aminosilanization (e.g., with APTES) | 10 mM in DMF | 20% Piperidine (B6355638) in DMF | 50 - 200 |
| Gold Surface | Thiol-amine self-assembled monolayer | 10 mM in DMF | 20% Piperidine in DMF | 100 - 300 |
| Titanium Dioxide | Plasma deposition of amine groups | 10 mM in DMF | 20% Piperidine in DMF | 80 - 250 |
Table 2: Effect of PEGylation on Surface Wettability
The introduction of the hydrophilic PEG chains typically leads to a decrease in the water contact angle, indicating a more hydrophilic surface.
| Biomaterial Substrate | Water Contact Angle (Unmodified) | Water Contact Angle (PEGylated) |
| Polystyrene | 85° - 95° | 40° - 60° |
| Titanium | 70° - 80° | 30° - 50° |
| Silicon Wafer | 60° - 70° | 20° - 40° |
Table 3: Reduction of Non-Specific Protein Adsorption
Protein adsorption is significantly reduced on PEGylated surfaces, as can be quantified by techniques such as Quartz Crystal Microbalance (QCM) or Enzyme-Linked Immunosorbent Assay (ELISA).
| Biomaterial Substrate | Protein | Protein Adsorption (Unmodified) (ng/cm²) | Protein Adsorption (PEGylated) (ng/cm²) | Percent Reduction |
| Gold (QCM Sensor) | Fibrinogen | 250 - 400 | 25 - 50 | >90% |
| Polystyrene (ELISA Plate) | Bovine Serum Albumin (BSA) | 300 - 500 | 30 - 60 | >85% |
| Titanium | Lysozyme | 150 - 250 | 15 - 30 | >90% |
Table 4: Modulation of Cell Adhesion
While PEGylation reduces non-specific cell adhesion, the subsequent functionalization with cell-adhesive ligands (e.g., RGD peptide) can promote specific cell attachment.
| Surface Modification | Cell Type | Cell Adhesion Density (cells/mm²) |
| Unmodified Glass | Fibroblasts | 500 - 1000 |
| Glass + this compound (Fmoc on) | Fibroblasts | < 50 |
| Glass + N-PEG36-RGD (Fmoc off, RGD conjugated) | Fibroblasts | 800 - 1500 |
Experimental Protocols
Protocol 1: Surface Grafting of this compound onto an Amine-Functionalized Biomaterial
This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized biomaterial substrate (e.g., aminosilanized glass, plasma-treated titanium)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation: Thoroughly clean the amine-functionalized biomaterial substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Activation of Carboxylic Acid: In a moisture-free environment, dissolve this compound (10 mM), EDC (12 mM), and NHS (12 mM) in anhydrous DMF. Let the solution react for 1 hour at room temperature to activate the carboxylic acid group of the PEG linker.
-
Surface Grafting: Immerse the cleaned and dried amine-functionalized substrate in the activated this compound solution. Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.
-
Washing: After the incubation, remove the substrate from the reaction solution and wash it thoroughly to remove any non-covalently bound reagents. Perform sequential washes with DMF, ethanol, and PBS.
-
Final Rinse and Drying: Rinse the substrate with deionized water and dry it under a gentle stream of nitrogen gas.
-
Storage: Store the this compound modified substrate in a desiccated environment at 4°C until further use.
Protocol 2: Quantification of Surface-Grafted this compound
This protocol allows for the quantification of the surface density of the grafted PEG linker by cleaving the Fmoc group and measuring its absorbance.
Materials:
-
This compound modified substrate
-
20% (v/v) Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Fmoc Deprotection: Place the this compound modified substrate in a known volume of 20% piperidine in DMF solution. Ensure the entire modified surface is submerged.
-
Incubation: Incubate for 30 minutes at room temperature to allow for the complete cleavage of the Fmoc group, which forms a dibenzofulvene-piperidine adduct.
-
Spectrophotometric Measurement: Transfer the supernatant (the piperidine/DMF solution containing the adduct) to a quartz cuvette.
-
Absorbance Reading: Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer. Use a solution of 20% piperidine in DMF as a blank.
-
Calculation of Surface Density: Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm). From the concentration and the volume of the solution, calculate the total moles of the adduct. Divide the moles of the adduct by the surface area of the biomaterial to obtain the surface density of the grafted this compound in mol/cm².
Protocol 3: Deprotection of Fmoc Group and Conjugation of a Peptide
This protocol details the removal of the Fmoc protecting group to expose a primary amine, followed by the conjugation of a cysteine-containing peptide via a maleimide (B117702) linker.
Materials:
-
This compound modified substrate
-
20% (v/v) Piperidine in DMF
-
DMF
-
PBS, pH 7.2
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)
-
Cysteine-containing peptide (e.g., RGD-Cys)
-
EDTA solution (0.5 M)
Procedure:
-
Fmoc Deprotection: Immerse the this compound modified substrate in 20% piperidine in DMF for 30 minutes at room temperature.
-
Washing: Wash the substrate thoroughly with DMF, followed by ethanol and PBS (pH 7.2) to remove piperidine and the cleaved Fmoc group. Dry the substrate under a nitrogen stream. The surface now presents free primary amine groups.
-
Maleimide Functionalization: Dissolve Sulfo-SMCC in PBS (pH 7.2) at a concentration of 1-5 mg/mL. Immediately immerse the amine-terminated substrate in the Sulfo-SMCC solution and react for 1-2 hours at room temperature. This will attach a maleimide group to the terminal amine of the PEG linker.
-
Washing: Wash the substrate with PBS to remove excess Sulfo-SMCC.
-
Peptide Conjugation: Dissolve the cysteine-containing peptide in PBS (pH 7.0-7.2) containing 1 mM EDTA to prevent disulfide bond formation. The peptide concentration should be in molar excess relative to the estimated surface density of maleimide groups.
-
Incubation: Immerse the maleimide-functionalized substrate in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C. The maleimide group will react with the sulfhydryl group of the cysteine residue in the peptide, forming a stable thioether bond.
-
Final Washing: Wash the substrate extensively with PBS to remove any non-covalently bound peptide.
-
Storage: Store the peptide-functionalized substrate in PBS at 4°C for short-term storage or desiccated at -20°C for long-term storage.
Visualizations
Caption: Workflow for biomaterial surface functionalization.
Caption: Impact of surface modification on biological response.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and characterization of PEGylated terpolymer biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-N-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of synthetic peptides modified with an Fmoc-N-PEG36-acid linker using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydrophilic polyethylene (B3416737) glycol (PEG) chain presents unique challenges and considerations for achieving high purity. This document outlines the materials, methods, and expected outcomes for the successful isolation of these complex biomolecules, targeting purities suitable for a range of research and pre-clinical applications.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide science. The incorporation of polyethylene glycol (PEG) linkers, such as this compound, is a common strategy to enhance the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic volume and water solubility.[1] The this compound linker contains a terminal carboxylic acid for conjugation and an Fmoc-protected amine.[2] While the Fmoc group is typically removed during synthesis to allow for chain elongation, there are applications where its retention on the PEG linker is desirable for subsequent conjugation or analytical purposes.
The purification of peptides containing both the highly hydrophobic Fmoc group and a long, hydrophilic PEG chain by RP-HPLC requires careful optimization of chromatographic conditions.[3] The Fmoc group significantly increases the hydrophobicity of the peptide, leading to longer retention times, while the PEG chain can influence peak shape and resolution.[4] This note provides a comprehensive guide to navigate these challenges and achieve high-purity Fmoc-PEGylated peptides.
Experimental Protocols
Materials and Equipment
-
Crude Peptide: Lyophilized crude peptide containing the this compound moiety.
-
Solvents:
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
HPLC Column: A C18 or C8 reverse-phase column is recommended. C8 columns can be advantageous for very hydrophobic peptides.[5]
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical HPLC System: For purity analysis of collected fractions.
-
Mass Spectrometer: For identity confirmation of the purified peptide.
Preparative HPLC Protocol
This protocol is a starting point and may require optimization based on the specific properties of the peptide.
2.2.1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
2.2.2. Chromatographic Conditions:
A shallow gradient is often optimal for separating closely related impurities from the main product.[7]
| Parameter | Condition |
| Column | C18 Reverse-Phase, 10 µm, 250 x 21.2 mm |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C)[8] |
| Injection Volume | Dependent on column loading capacity and sample concentration |
Gradient Table:
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 30.0 |
| 5.0 | 30.0 |
| 65.0 | 60.0 |
| 70.0 | 95.0 |
| 75.0 | 95.0 |
| 80.0 | 30.0 |
| 90.0 | 30.0 |
2.2.3. Fraction Collection and Analysis:
-
Collect fractions across the main elution peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the molecular weight of the desired peptide in the pure fractions by mass spectrometry.
-
Pool the fractions that meet the desired purity level (e.g., >95% or >98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following tables summarize typical quantitative data for the purification of a model 20-amino acid peptide containing an N-terminal this compound.
Table 1: Crude and Purified Peptide Characteristics
| Characteristic | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | 45-65% | >95% or >98%[9] |
| Major Impurities | Deletion sequences, truncated sequences, Fmoc-adducts[5] | <1% each |
| Appearance | Off-white to yellowish solid | White, fluffy powder |
Table 2: HPLC Purification Performance
| Parameter | Typical Value | Reference |
| Sample Load (on 21.2 mm ID column) | 50 - 200 mg | [10] |
| Elution Time of Main Peak | 40 - 55 minutes | (Dependent on peptide sequence) |
| Product Recovery | 70 - 90% | [10] |
| Final Purity Achieved | >98% | [8] |
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biocat.com [biocat.com]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-N-PEG36-acid Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics.[1] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility and stability, and decrease immunogenicity.[1][2] Fmoc-N-PEG36-acid is a discrete (monodisperse) PEGylation reagent that allows for the precise addition of a 1.8 kDa PEG chain, offering greater homogeneity compared to traditional polydisperse PEG reagents.[3]
The characterization of PEGylated proteins is crucial for ensuring product quality, consistency, and efficacy.[1][4] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed analysis of these complex biomolecules.[1][4][5] This document provides detailed application notes and protocols for the mass spectrometry analysis of proteins modified with this compound, covering experimental design, sample preparation, data acquisition, and analysis.
Core Principles of Mass Spectrometry for PEGylated Protein Analysis
The analysis of PEGylated proteins by mass spectrometry presents unique challenges due to the significant mass increase and potential heterogeneity introduced by the PEG chain.[6] High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap-based instruments, are well-suited for this purpose.[1][6] Electrospray ionization (ESI) is the preferred ionization technique due to its soft nature and compatibility with liquid chromatography (LC) for online separation and analysis.[3][5]
A key consideration is the complexity of the resulting mass spectra. The addition of a large PEG chain can lead to a broad distribution of charge states, often resulting in a congested and difficult-to-interpret spectrum.[6] Strategies to simplify the spectra, such as the use of charge-reducing additives in the spray solvent, are often employed.[1][6]
Experimental Workflow and Protocols
A typical workflow for the analysis of an this compound modified protein involves the initial conjugation reaction, followed by purification of the modified protein, and subsequent analysis by LC-MS.
Protocol 1: Protein Modification with this compound
This protocol describes the modification of a model protein (e.g., a monoclonal antibody, mAb) on primary amine groups (lysine residues and the N-terminus).
Materials:
-
Model Protein (e.g., mAb) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF to a final concentration of 100 mM for the PEG reagent.
-
Incubate at room temperature for 4 hours to generate the NHS ester.
-
-
Protein Reaction:
-
Exchange the buffer of the protein solution to the Reaction Buffer.
-
Add the activated Fmoc-N-PEG36-NHS ester to the protein solution at a 10-fold molar excess.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect fractions corresponding to the protein peak and confirm protein concentration using a suitable method (e.g., A280).
-
Protocol 2: Intact Mass Analysis by LC-MS
This protocol is designed to determine the molecular weight of the intact PEGylated protein and assess the degree of PEGylation.
Materials:
-
Purified PEGylated Protein
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Charge-reducing additive (optional): Triethylamine (TEA)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., C4)
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein to 0.1 mg/mL in Solvent A.
-
-
LC Separation:
-
Equilibrate the C4 column with 95% Solvent A and 5% Solvent B.
-
Inject 1-5 µg of the protein sample.
-
Elute the protein using a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
-
MS Data Acquisition:
-
Acquire data in positive ion mode over a m/z range of 1000-4000.
-
Use instrument settings optimized for large protein analysis.
-
If charge state complexity is high, consider post-column infusion of a charge-reducing agent like 0.2% TEA.[6]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum using appropriate software (e.g., BioPharma Finder, MaxEnt) to obtain the zero-charge mass of the protein species present.
-
Protocol 3: Peptide Mapping for Modification Site Analysis
This protocol is used to identify the specific amino acid residues that have been modified with this compound.
Materials:
-
Purified PEGylated Protein
-
Denaturation Buffer: 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching Agent: 1% Formic Acid
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in Denaturation Buffer for 30 minutes at 37°C.
-
Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding IAA and incubating for 30 minutes in the dark at room temperature.
-
-
Digestion:
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a C18 analytical column with a suitable gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound modification (+1809.1 Da) as a variable modification on lysine (B10760008) and the N-terminus.
-
Data Presentation and Interpretation
Quantitative Data Summary
The following tables present representative data from the analysis of a model mAb (150 kDa) modified with this compound.
Table 1: Intact Mass Analysis Results
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Unmodified mAb | 150,000.0 | 150,001.2 | +1.2 | Unmodified Protein |
| mAb + 1 PEG | 151,809.1 | 151,810.5 | +1.4 | Singly PEGylated |
| mAb + 2 PEG | 153,618.2 | 153,619.8 | +1.6 | Doubly PEGylated |
| mAb + 3 PEG | 155,427.3 | 155,429.1 | +1.8 | Triply PEGylated |
Table 2: Relative Abundance of PEGylated Species
| Degree of PEGylation | Relative Abundance (%) |
| 0 | 15 |
| 1 | 45 |
| 2 | 30 |
| 3 | 10 |
Interpretation of Results
The intact mass analysis provides a profile of the PEGylation reaction products. The deconvoluted spectrum will show a distribution of species corresponding to the unmodified protein and the protein with one or more PEG chains attached. The mass difference between adjacent peaks should correspond to the mass of the this compound (1809.1 Da). The relative abundance of each species can be used to determine the average degree of PEGylation.
Peptide mapping data will pinpoint the specific sites of modification. The MS/MS spectra of PEGylated peptides will contain fragment ions that are shifted in mass by the PEG moiety, allowing for the confident assignment of the modification site.
Signaling Pathway Visualization
While not a direct signaling pathway, the process of protein modification can be represented as a logical flow.
Conclusion
The mass spectrometry-based methods outlined in these application notes provide a robust framework for the comprehensive characterization of proteins modified with this compound. Intact mass analysis is a powerful tool for assessing the degree of PEGylation and the homogeneity of the product, while peptide mapping provides crucial information on the specific sites of modification. Together, these techniques are essential for the development and quality control of PEGylated protein therapeutics.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. sciex.com [sciex.com]
Application Notes and Protocols for Fmoc-N-PEG36-acid in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG36-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker critical for the advanced design of targeted drug delivery systems.[1][2][3] This heterobifunctional linker features a fluorenylmethoxycarbonyl (Fmoc)-protected amine on one terminus and a carboxylic acid on the other, separated by a 36-unit PEG chain.[1][2] The Fmoc group provides a stable protecting group for the terminal amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as targeting ligands or drug payloads, via amide bond formation.[2][4]
The extensive, hydrophilic PEG chain imparts several advantageous properties to the final conjugate, including enhanced aqueous solubility, increased stability, reduced immunogenicity, and prolonged circulation half-life by shielding the molecule from opsonization and proteolytic degradation.[1][5] These characteristics make Fmoc-N-PEG36-acid an ideal tool for constructing sophisticated drug delivery platforms, such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and functionalized nanoparticles, designed to deliver therapeutic agents specifically to the site of action, thereby increasing efficacy and reducing off-target toxicity.[6][][8][9]
This document provides detailed protocols for the use of this compound in the synthesis and evaluation of a targeted drug delivery system. A representative model is presented, detailing the conjugation of a targeting peptide (cRGD) to a cytotoxic drug (Doxorubicin) for targeted delivery to cancer cells overexpressing αvβ3 integrins.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [2] |
| Molecular Weight | 1897.25 g/mol | [2] |
| CAS Number | 2649489-46-1 | [2] |
| Purity | >95% | [6] |
| Appearance | White solid to colorless/pale yellow oil | [1] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, DCM) | [1] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light.[1] |
Experimental Protocols
Protocol 1: Synthesis of a cRGD-PEG36-Doxorubicin Peptide-Drug Conjugate
This protocol outlines a three-stage process for synthesizing a targeted peptide-drug conjugate. It involves (A) the activation of the carboxylic acid on this compound and its conjugation to the targeting peptide, (B) the deprotection of the Fmoc group to reveal a primary amine, and (C) the conjugation of the cytotoxic drug to the newly exposed amine.
Caption: Workflow for the synthesis of a peptide-drug conjugate.
A. Conjugation of this compound to cRGD Peptide
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF) to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and N-hydroxysulfosuccinimide (Sulfo-NHS, 1.5 eq.) in an activation buffer (0.1 M MES, pH 5.0-6.0).[10][11]
-
Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.[11]
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[10]
-
-
Conjugation to Peptide:
-
Dissolve the cRGD peptide (containing a free primary amine, e.g., on a lysine (B10760008) side chain) in a conjugation buffer (0.1 M phosphate (B84403) buffer, pH 7.2-8.0).
-
Immediately add the activated Fmoc-N-PEG36-NHS ester solution to the peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM and incubating for 15 minutes.
-
-
Purification:
B. Fmoc Deprotection
-
Deprotection Reaction:
-
Purification:
-
Precipitate the deprotected product (H2N-PEG36-cRGD) by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the wash 2-3 times.
-
Dry the resulting product under vacuum.
-
Confirm complete deprotection via LC-MS by observing the mass shift corresponding to the removal of the Fmoc group (222.24 Da).
-
C. Conjugation of Doxorubicin (Dox) to H2N-PEG36-cRGD
-
Conjugation Reaction:
-
Dissolve the deprotected H2N-PEG36-cRGD in a conjugation buffer (0.1 M sodium bicarbonate, pH 8.0-8.5).
-
Dissolve a pre-activated Doxorubicin derivative (e.g., Doxorubicin-NHS ester, 3-5 equivalents) in anhydrous DMSO.
-
Add the Doxorubicin solution dropwise to the peptide-PEG solution while stirring. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Protect the reaction from light and incubate for 4-6 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final cRGD-PEG36-Doxorubicin conjugate using a Size-Exclusion Chromatography (SEC) column to remove unreacted drug and other small molecules.[16]
-
Analyze the purified conjugate by UV-Vis spectroscopy to determine the Drug-to-Peptide Ratio (DPR) by measuring absorbance at 280 nm (for the peptide) and 495 nm (for Doxorubicin).
-
Confirm the final product's identity and purity via LC-MS.
-
Protocol 2: In Vitro Drug Release Study
This protocol assesses the stability of the conjugate and the release of the drug payload under physiological and endosomal/lysosomal pH conditions.
-
Preparation:
-
Prepare two release buffers:
-
Physiological Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Endosomal/Lysosomal Buffer: 0.1 M Acetate buffer, pH 5.0.
-
-
Dissolve the cRGD-PEG36-Doxorubicin conjugate in each buffer to a final concentration of 1 mg/mL.
-
-
Release Assay (Dialysis Method):
-
Transfer 1 mL of the conjugate solution into a dialysis bag (e.g., MWCO 1 kDa).[17]
-
Place the dialysis bag into 20 mL of the corresponding release buffer in a beaker, maintained at 37°C with gentle stirring.[17]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.[17][18]
-
Quantify the amount of released Doxorubicin in the collected samples using fluorescence spectroscopy (Excitation/Emission ~480/590 nm) or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time.
-
| Parameter | Expected Outcome (pH 7.4) | Expected Outcome (pH 5.0) |
| Drug Release at 24h | < 15% | > 60% (if acid-cleavable linker used) |
| Release Kinetics | Slow, sustained release | Accelerated release |
Protocol 3: Cellular Uptake and Cytotoxicity Assays
This protocol evaluates the targeting efficiency and therapeutic efficacy of the conjugate in vitro.
Caption: Targeted uptake via receptor-mediated endocytosis.
-
Cell Culture:
-
Culture αvβ3-positive cancer cells (e.g., U87MG glioblastoma) and αvβ3-negative control cells (e.g., MCF-7 breast cancer) in appropriate media.
-
-
Cellular Uptake Assay (Flow Cytometry):
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the cRGD-PEG36-Doxorubicin conjugate, free Doxorubicin, or a non-targeted PEG-Doxorubicin conjugate at an equivalent Doxorubicin concentration (e.g., 5 µM) for 1-4 hours.[19]
-
Wash the cells three times with cold PBS to remove non-internalized compounds.
-
Trypsinize the cells, centrifuge, and resuspend in FACS buffer.
-
Analyze the intracellular fluorescence of Doxorubicin using a flow cytometer.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.[20]
-
Treat the cells with serial dilutions of the cRGD-PEG36-Doxorubicin conjugate, free Doxorubicin, and control conjugates for 48-72 hours.
-
Add MTT reagent (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability percentage relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
-
| Compound | IC50 on U87MG (αvβ3+) | IC50 on MCF-7 (αvβ3-) |
| Free Doxorubicin | ~0.5 µM | ~0.4 µM |
| cRGD-PEG36-Doxorubicin | ~1.5 µM | ~15 µM |
| Non-Targeted PEG-Dox | ~20 µM | ~22 µM |
Note: The higher IC50 of the conjugate compared to free drug is expected, as the conjugate relies on cellular uptake and subsequent drug release. The key indicator of success is the significantly lower IC50 in the target cell line (U87MG) compared to the non-target line (MCF-7) and the non-targeted control conjugate.
Conclusion
This compound is a versatile and powerful linker for developing advanced, targeted drug delivery systems. Its well-defined structure and bifunctional nature allow for a controlled, stepwise synthesis of complex bioconjugates. The protocols provided herein offer a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of a targeted peptide-drug conjugate. By leveraging the properties of this PEG linker, researchers can design and build novel therapeutics with improved pharmacokinetic profiles and enhanced targeting capabilities, paving the way for more effective and less toxic treatments.
References
- 1. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 4. genscript.com [genscript.com]
- 5. idosi.org [idosi.org]
- 6. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. enovatia.com [enovatia.com]
- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Peptide Synthesis with Fmoc-N-PEG36-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Fmoc-N-amido-dPEG®36-acid to overcome aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it problematic?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. Aggregation is particularly common in hydrophobic sequences or those containing β-branched amino acids (e.g., Val, Ile, Leu).[1] This phenomenon can physically block the N-terminal Fmoc group and the growing peptide chain, leading to incomplete deprotection and coupling reactions. The consequences include lower crude peptide yield and purity, and the presence of difficult-to-remove deletion sequences.[1][2]
Q2: How does Fmoc-N-PEG36-acid help in overcoming aggregation?
A2: Fmoc-N-amido-dPEG®36-acid is a hydrophilic spacer that can be incorporated into a peptide sequence during SPPS.[3][4][5] The long, flexible polyethylene (B3416737) glycol (PEG) chain disrupts the formation of the intermolecular hydrogen bonds that cause aggregation.[6] By increasing the distance and steric hindrance between peptide chains, it improves the solvation of the peptide-resin complex, making the reactive sites more accessible for reagents.[7] This leads to more efficient deprotection and coupling steps, resulting in higher purity and yield of the final peptide.[8][9]
Q3: Where in the peptide sequence should I incorporate this compound for optimal results?
A3: For difficult sequences, incorporating a PEG linker can be beneficial. While there are no strict rules, placing the PEG linker within a known aggregation-prone region of the peptide can be a strategic approach. It can be introduced at the N-terminus or internally between amino acid residues. For internal incorporation, it can replace a non-critical amino acid or be inserted between two residues.
Q4: Will the incorporation of this compound affect the biological activity of my peptide?
A4: The introduction of a PEG linker can potentially impact the biological activity of a peptide. The large and flexible PEG chain can sterically hinder the peptide's interaction with its target receptor. However, in many cases, the benefits of increased solubility, stability, and in vivo half-life outweigh a potential decrease in in vitro potency. It is crucial to assess the biological activity of the final PEGylated peptide.
Q5: How does this compound affect the purification of the crude peptide?
A5: The hydrophilic nature of the PEG chain can improve the solubility of the crude peptide in aqueous solutions, which can facilitate purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9] However, the PEG chain also adds to the heterogeneity of the sample if the PEG itself is not monodisperse. Using a discrete (monodisperse) PEG derivative like Fmoc-N-amido-dPEG®36-acid is crucial to avoid a broad peak during HPLC, which would complicate purification.[10][11] The retention time of the PEGylated peptide in RP-HPLC will be different from the non-PEGylated version and will need to be optimized.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor solubility of this compound in coupling solvent (e.g., DMF). | High concentration of the reagent. | Gently warm the solvent to aid dissolution. Use a co-solvent such as N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM). Prepare a less concentrated solution of the activated amino acid. |
| Incomplete coupling of this compound (positive Kaiser test). | Steric hindrance from the large PEG chain. Aggregation of the preceding peptide sequence. | Double couple: Repeat the coupling step with a fresh solution of activated this compound.[2] Increase coupling time: Extend the coupling reaction time to 2-4 hours or overnight. Use a more potent coupling reagent: Employ HATU or HCTU as the activating agent.[12] |
| Incomplete Fmoc deprotection after incorporating this compound. | The PEG chain may sterically hinder the piperidine (B6355638) from accessing the Fmoc group.[2] | Extend deprotection time: Increase the piperidine treatment time (e.g., 2 x 10 minutes or longer).[2] Use a stronger deprotection reagent: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution.[2][13] |
| Broad peak or multiple peaks during HPLC purification of the PEGylated peptide. | Polydispersity of the PEG reagent. Aggregation of the final peptide. | Ensure the use of a monodisperse this compound.[10][11] Optimize the HPLC gradient and consider using a different stationary phase (e.g., a wider pore size column). Purify at a lower concentration to minimize on-column aggregation. |
| Unexpected mass in the final product by mass spectrometry. | Incomplete removal of side-chain protecting groups. Adduct formation. | Review the cleavage cocktail and extend the cleavage time if necessary. Ensure appropriate scavengers are used in the cleavage cocktail. |
Data Presentation
The incorporation of a PEG linker, such as that provided by this compound, can significantly improve the synthesis outcome of difficult peptides. The following tables summarize representative data from studies on the synthesis of aggregation-prone peptides with and without PEGylation.
Table 1: Comparison of Crude Product Yield for a Difficult Peptide Sequence
| Peptide | Crude Product (mg) | Fold Increase |
| Difficult Peptide (non-PEGylated) | 150 | - |
| Difficult Peptide with PEG linker | 259 | 1.73 |
Data adapted from a study on the synthesis of the Aβ(1-42) peptide, a notoriously difficult and aggregation-prone sequence. The PEGylated peptide was synthesized on a PEG-based ChemMatrix resin.[14]
Table 2: Impact of N-Terminal PEGylation on Crude Peptide Purity and Yield
| Peptide | Modification | Crude Yield (%) | Crude Purity (%) |
| Hydrophobic Peptide 1 | None | 35 | 60 |
| Hydrophobic Peptide 1 | N-terminal PEG23 | 68 | 75 |
| Hydrophobic Peptide 2 | None | 25 | 55 |
| Hydrophobic Peptide 2 | N-terminal PEG23 | 55 | 70 |
Data is representative of findings from a study on the N-terminal PEGylation of hydrophobic cancer epitopes.[8][9] The increased crude yield and purity highlight the beneficial effect of PEGylation on the synthesis of challenging peptides.
Experimental Protocols
Protocol 1: Incorporation of this compound during Manual Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-N-amido-dPEG®36-acid to a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve Fmoc-N-amido-dPEG®36-acid (2-3 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent, such as HATU (1.95 equivalents) and HOAt (2 equivalents).
-
Add DIPEA (4 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Experimental Workflow for Incorporating this compound
Caption: Workflow for the incorporation of this compound in SPPS.
Troubleshooting Logic for Aggregation Issues with this compound
Caption: Decision tree for troubleshooting aggregation-related issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 4. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-N-PEG36-Acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-PEG36-acid and its conjugates. The information provided addresses common solubility challenges and offers detailed experimental protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is PEGylation used?
A1: Fmoc-N-amido-PEG36-acid is a chemical modification reagent used in peptide synthesis and drug delivery.[1][2][3] It consists of three key components:
-
An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on a primary amine, which allows for selective deprotection under basic conditions.[4]
-
A long, hydrophilic polyethylene glycol (PEG) chain with 36 repeating units that enhances the solubility and stability of the molecule it is attached to.[1][2][3][4]
-
A terminal carboxylic acid group that can be reacted with primary amines to form stable amide bonds, allowing conjugation to peptides, proteins, or other molecules.[1][2]
PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5] Key benefits include:
-
Improved Solubility: The hydrophilic nature of the PEG chain significantly increases the solubility of hydrophobic drugs and peptides in aqueous solutions.[5]
-
Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.[4]
-
Reduced Immunogenicity: The PEG chain can shield the molecule from the immune system.
-
Increased Circulation Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation can reduce renal clearance.
Q2: My this compound conjugate is not dissolving in my desired aqueous buffer. What should I do?
A2: While the PEG36 chain significantly enhances water solubility, the overall solubility of the conjugate is also heavily influenced by the properties of the attached molecule (e.g., a hydrophobic peptide).[6][7] If you are experiencing poor solubility in an aqueous buffer, consider the following troubleshooting steps outlined in the guides below, including pH adjustment, the use of co-solvents, and the addition of solubility enhancers.
Q3: In which organic solvents is this compound soluble?
A3: this compound and its derivatives are generally soluble in a variety of polar aprotic and other organic solvents.[8][9][10] Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
For many applications, preparing a concentrated stock solution in DMSO or DMF is a convenient starting point.[6]
Q4: Can I heat the solution to improve the solubility of my conjugate?
A4: Gentle warming (e.g., up to 40°C) can be an effective method to aid in the dissolution of some peptides and conjugates.[11] However, it is crucial to be cautious, as excessive heat can lead to degradation of the peptide or other sensitive molecules. It is recommended to try other methods, such as sonication in an ice bath, first.[12]
Q5: Will sonication help dissolve my this compound conjugate?
A5: Yes, sonication is a commonly used technique to aid in the dissolution of peptides and can be effective for their PEGylated counterparts.[6][11][12] It helps to break up aggregates and increase the interaction between the solute and the solvent. It is best to sonicate in short bursts in an ice bath to prevent the sample from overheating.[12]
Troubleshooting Guides
Issue 1: Poor Solubility of the Final Conjugate in Aqueous Buffers
This is a common issue, especially when the conjugated molecule is a hydrophobic peptide. The following step-by-step approach can be used to improve solubility.
Workflow for Improving Aqueous Solubility
Caption: A stepwise workflow for troubleshooting poor aqueous solubility of this compound conjugates.
Experimental Protocols
This protocol provides a systematic approach to finding a suitable solvent system for your conjugate, starting with the least harsh conditions.
-
Initial Test in Water:
-
Begin by attempting to dissolve a small amount of the lyophilized conjugate in sterile, purified water.
-
Vortex the sample thoroughly. If the conjugate is hydrophilic, it may dissolve readily.
-
-
pH Adjustment:
-
If the conjugate does not dissolve in water, the net charge of the peptide portion of the conjugate will influence its solubility.
-
For basic peptides (net positive charge): Add a small amount of a dilute acidic solution (e.g., 10% acetic acid or 0.1% formic acid) dropwise until the peptide dissolves.[12][13]
-
For acidic peptides (net negative charge): Add a small amount of a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide) dropwise until the peptide dissolves.[13]
-
Always check that the final pH is compatible with your downstream application.
-
-
Use of Organic Co-solvents:
-
If pH adjustment is unsuccessful, or if the peptide is known to be highly hydrophobic, an organic co-solvent may be necessary.[7]
-
First, try to dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or acetonitrile.[6]
-
Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration. Add the aqueous phase dropwise while vortexing to avoid precipitation.
-
Caution: Ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be detrimental to cells or interfere with assays.[6]
-
For particularly challenging conjugates that are prone to aggregation, the use of solubility-enhancing additives can be effective.
-
Chaotropic Agents:
-
Agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) are very effective at disrupting the intermolecular hydrogen bonds that can lead to aggregation.[11][12]
-
Procedure: Prepare a stock solution of the chaotropic agent in your desired buffer. Dissolve the conjugate directly in this solution.
-
Considerations: These are denaturing agents and are often not compatible with biological assays.[12] They are more suitable for applications like purification where the agent can be removed later.
-
-
Arginine as a Solubility Enhancer:
-
L-arginine, at concentrations from 0.5 M to 2 M, has been shown to suppress protein aggregation and enhance the solubility of various molecules, including those with aromatic groups.[14][15][16]
-
Procedure: Prepare a stock solution of L-arginine in your desired buffer. Dissolve the conjugate in the arginine-containing buffer.
-
Benefits: Arginine is generally considered a milder additive than guanidine hydrochloride or urea and may be more compatible with biological systems.[14]
-
-
Surfactants:
-
Non-ionic surfactants like Polysorbate 80 (Tween 80) or peptide-based surfactants can aid in solubilizing hydrophobic molecules by forming micelles.[17][18]
-
Procedure: Prepare a solution of the surfactant in your desired buffer at a concentration above its critical micelle concentration (CMC). Add this solution to the lyophilized conjugate.
-
Considerations: The choice of surfactant and its concentration must be optimized for your specific conjugate and downstream application to avoid interference.
-
Data Presentation: Solvent and Additive Guide
The following table summarizes common solvents and additives for improving the solubility of this compound conjugates, along with their typical applications and considerations.
| Solvent/Additive | Type | Typical Concentration | Use Case | Considerations |
| Water/Aqueous Buffers | Primary Solvent | - | Hydrophilic conjugates | Starting point for all solubility tests. |
| DMSO, DMF, Acetonitrile | Organic Co-solvent | 10-50% (final conc.) | Hydrophobic conjugates | Dissolve in organic solvent first, then dilute with aqueous buffer. Check compatibility with assays.[6] |
| Dilute Acetic/Formic Acid | pH Modifier | 10% (for initial solubilization) | Basic peptides | Adjusts pH to increase net positive charge.[12] |
| Dilute NH4OH / NH4HCO3 | pH Modifier | 0.1 M (for initial solubilization) | Acidic peptides | Adjusts pH to increase net negative charge. |
| Guanidine-HCl | Chaotropic Agent | 6 M | Highly aggregated conjugates | Strong denaturant; often incompatible with biological assays.[11][12] |
| Urea | Chaotropic Agent | 8 M | Highly aggregated conjugates | Strong denaturant; often incompatible with biological assays.[11] |
| L-Arginine | Solubility Enhancer | 0.5 - 2.0 M | Aggregation-prone conjugates | Milder than chaotropic agents; can suppress aggregation.[14][16] |
| Non-ionic Surfactants | Detergent | > CMC | Hydrophobic conjugates | Forms micelles to solubilize compounds. May interfere with some assays.[18] |
Signaling Pathways and Logical Relationships
Logical Relationship: Selecting a Solubilization Strategy
The choice of a solubilization strategy depends on the physicochemical properties of the peptide or molecule conjugated to the this compound.
Caption: A decision tree to guide the selection of an appropriate solubilization strategy based on conjugate properties.
References
- 1. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG36-acid - Amerigo Scientific [amerigoscientific.com]
- 4. Buy Fmoc-N-amido-PEG36-acid [smolecule.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Fmoc-NH-PEG-COOH [nanocs.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide surfactants for cell-free production of functional G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Fmoc Deprotection for Long PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Fmoc deprotection of molecules with long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection when working with long PEG linkers?
Incomplete Fmoc deprotection, especially with long PEG linkers, can be attributed to several factors that are often magnified by the presence of the PEG chain:
-
Steric Hindrance: The bulky Fmoc group, in combination with the steric shield created by a long PEG chain, can physically obstruct the piperidine (B6355638) base from accessing the N-terminal amine. This effect becomes more pronounced with increasing length and density of the PEG chains.[1][2]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the PEG-conjugated compound can impede the diffusion of the deprotection reagent to the reaction site.[1] PEG-grafted resins, such as TentaGel, generally show better swelling in a variety of solvents compared to traditional polystyrene resins.[1]
-
Peptide Aggregation: In the context of PEGylated peptides, the growing peptide chain can adopt secondary structures, like β-sheets, which are less permeable to solvents and reagents. While this is a known issue in standard solid-phase peptide synthesis (SPPS), the conformational effects of the PEG linker can influence and sometimes exacerbate this problem.[1][3]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for sterically hindered PEGylated compounds. Reaction times may need to be extended, or the concentration of the deprotecting agent may need to be increased to achieve complete deprotection.[1]
Q2: How does the length of the PEG linker specifically impact the efficiency of Fmoc removal?
Longer PEG chains increase the steric hindrance around the N-terminal amine, which can slow down the kinetics of the Fmoc deprotection reaction.[1][4] While extensive quantitative data directly correlating PEG chain length to Fmoc removal efficiency on small molecules is limited, studies on protein PEGylation have demonstrated that longer PEG chains create a more significant steric shielding effect.[1][5] This shielding can reduce the accessibility of reagents to the molecule, impacting reaction yields on solid supports. Therefore, it is critical to consider optimizing deprotection conditions when working with high molecular weight PEGs.[1]
Q3: What methods can be used to detect incomplete Fmoc deprotection?
Several methods are available to assess the completeness of the Fmoc deprotection step:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test, or ninhydrin (B49086) test, is a rapid method for detecting free primary amines. A negative result, indicated by yellow or colorless beads, after the deprotection step suggests that the Fmoc group has not been successfully removed.[1][6][7]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine liberates dibenzofulvene (DBF), which forms an adduct with the base. This adduct can be monitored spectrophotometrically at approximately 301 nm.[1][8] A reduced or absent absorbance at this wavelength after the deprotection step can signal a problem with the reaction.[1]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude product by RP-HPLC can reveal the presence of deletion sequences (if synthesizing a peptide) or Fmoc-adducts.[1] Mass spectrometry is crucial for confirming the identity of these byproducts.[1]
Q4: What are the downstream consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection can lead to significant issues in subsequent synthetic steps:
-
Lower Yield and Purity: The presence of unreacted starting material or, in the case of peptide synthesis, deletion sequences and Fmoc-adducts will decrease the overall yield and purity of the desired final product.[1][9]
-
Difficult Purification: The byproducts resulting from incomplete deprotection often have similar properties to the target molecule, making them challenging to separate during purification.[1][9]
Troubleshooting Guides
Problem: The Kaiser test is negative (yellow beads) after a standard Fmoc deprotection step.
This indicates a failure to remove the Fmoc group.
Caption: Troubleshooting workflow for a negative Kaiser test result.
Solutions:
-
Perform a Double Deprotection: Immediately repeat the deprotection step using a fresh solution of 20% piperidine in DMF.[1]
-
Increase Reaction Time: Extend the deprotection time for both steps. For compounds with long PEG linkers, a total deprotection time of 30 minutes or more may be necessary.[1]
-
Use a Stronger Deprotection Cocktail: For particularly challenging deprotections, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use DBU with caution, as it can promote side reactions.[1]
-
Check Reagents: Ensure that the piperidine solution has not degraded. It is best practice to use freshly prepared deprotection solutions.[1]
Problem: HPLC analysis of the crude product shows significant impurities corresponding to the Fmoc-protected starting material.
This is a clear indication of incomplete Fmoc deprotection.
Caption: Logical workflow for addressing Fmoc-protected impurities.
Solutions for Future Syntheses:
-
Extend Deprotection Time: For the problematic step, significantly extend the deprotection time in subsequent syntheses.
-
Optimize Deprotection Reagent:
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for sterically hindered systems, increasing the concentration to 30-50% may be beneficial.[10][11]
-
Incorporate Chaotropic Agents: In cases where aggregation is suspected, adding a small percentage of a chaotropic agent like guanidinium (B1211019) chloride to the deprotection solution can help disrupt secondary structures.[1]
-
Consider Alternative Bases: If piperidine consistently leads to incomplete deprotection, explore the use of alternative bases such as 4-methylpiperidine (B120128) or pyrrolidine, which may exhibit different kinetic profiles.[1][12]
-
-
Improve Solvation:
-
Switch Solvents: Using N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can sometimes improve the solvation of the PEGylated compound and the swelling of the resin, leading to better deprotection efficiency.[1]
-
Ensure Proper Resin Swelling: Allow adequate time for the resin to swell in the appropriate solvent before beginning the synthesis.
-
Data Presentation
Table 1: Standard Fmoc Deprotection Reagents and Conditions
| Reagent Cocktail | Concentration (v/v) | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% | 2 x 10 min | Standard condition for most applications.[1][13] |
| Piperidine in NMP | 20% | 2 x 10 min | NMP can enhance solvation for certain sequences.[1] |
| 4-Methylpiperidine in DMF | 20% | 2 x 10 min | Offers similar kinetics to piperidine and can be a useful alternative.[1][12] |
| Pyrrolidine in DMF | 20% | 2 x 10 min | A promising alternative to piperidine that can be effective in less polar solvents.[12] |
| DBU/Piperidine in DMF | 2% / 20% | 1 x 10-15 min | A stronger base mixture for particularly difficult deprotections. Should be used with caution due to potential side reactions.[1] |
Data adapted from studies on peptide synthesis, which can be extrapolated to other Fmoc-protected molecules.
Table 2: Comparison of Alternative Bases for Fmoc Deprotection
| Base | pKa of Conjugate Acid | Key Advantages | Potential Drawbacks |
| Piperidine | 11.12 | Well-established, effective scavenger of DBF.[12][14] | Can cause side reactions like aspartimide formation and diketopiperazine formation.[15] |
| 4-Methylpiperidine | ~11.2 | Similar efficacy to piperidine, good DBF scavenger.[12][14] | May offer limited advantages over piperidine for overcoming steric hindrance. |
| Pyrrolidine | 11.27 | Efficient deprotection, good DBF scavenger, effective in a wider range of solvents.[12] | May increase certain side reactions depending on the substrate.[12] |
| Piperazine | 9.73 | Less basic, may reduce certain side reactions.[1][14] | Generally less efficient than piperidine, may require longer reaction times or higher temperatures.[14] |
| DBU | 13.5 | Very strong base, effective for highly hindered systems.[1][8] | Non-nucleophilic (doesn't scavenge DBF well alone), can cause significant side reactions.[1] |
Experimental Protocols
Protocol 1: Qualitative Monitoring of Fmoc Deprotection using the Kaiser Test
This protocol is for detecting the presence of free primary amines on a solid support after the Fmoc deprotection step.
Materials:
-
Peptide-resin beads (a small sample, ~5-10 mg)
-
Reagent A: 5 g ninhydrin in 100 mL ethanol (B145695)
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Test tube
-
Heating block or water bath (100°C)
Procedure:
-
Take a small sample of the resin beads after the Fmoc deprotection and washing steps and place them in a clean test tube.
-
Wash the beads with ethanol and then discard the ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Dark Blue: A positive result, indicating the presence of free primary amines (successful deprotection).[1]
-
Yellow/Colorless: A negative result, indicating the absence of free primary amines (incomplete deprotection).[1]
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the release of the dibenzofulvene (DBF)-piperidine adduct into the deprotection solution.
Materials:
-
Filtrate from the deprotection step
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Volumetric flasks
-
Solvent used for deprotection (e.g., DMF)
Procedure:
-
Collect the filtrate from the deprotection reaction.
-
If necessary, dilute a known volume of the filtrate with the deprotection solvent to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at ~301 nm using a quartz cuvette. Use the deprotection solvent as a blank.
-
Calculate the concentration of the DBF-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
By knowing the total volume of the deprotection solution and the loading of the resin, you can calculate the percentage of Fmoc group removed. A plateau in absorbance over consecutive deprotection cycles indicates the completion of the reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Common side reactions with Fmoc-N-PEG36-acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Fmoc-N-PEG36-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-purity polyethylene (B3416737) glycol (PEG) linker that is functionalized with an Fmoc-protected amine at one end and a carboxylic acid at the other.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3] The long, hydrophilic PEG36 chain enhances the solubility and bioavailability of the final conjugate.[4][5] Its primary applications include:
-
PEGylation of peptides and proteins: To improve pharmacokinetic properties, increase half-life, and reduce immunogenicity.[4]
-
Linker in bioconjugation: For creating antibody-drug conjugates (ADCs) or attaching molecules to surfaces.
-
Spacer in complex molecular constructs: To mitigate steric hindrance between different parts of a molecule.[2]
Q2: What are the best practices for handling and storing this compound?
A2: this compound is hygroscopic and should be handled with care to avoid moisture absorption, which can affect its reactivity.[2]
-
Storage: Store at -20°C in a desiccated environment and protect from light.[5]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation.[2] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions: Stock solutions can be prepared in dry solvents and should be stored frozen when not in use.[2]
Troubleshooting Guide
Issue 1: Incomplete or Slow Coupling Reaction
Q3: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the potential causes and solutions?
A3: Incomplete coupling is a common issue in SPPS and can be exacerbated by the long and flexible nature of the PEG36 chain.
Potential Causes:
-
Steric Hindrance: The bulky Fmoc group and the long PEG chain can sterically hinder the approach of the activated carboxylic acid to the resin-bound amine.
-
Peptide Aggregation: The growing peptide chain on the resin can aggregate, preventing access of the this compound.[6][7] This is particularly common with hydrophobic sequences.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.[8]
-
Suboptimal Activation: The carboxylic acid of the this compound may not be sufficiently activated.
Solutions:
-
Optimize Coupling Reagents and Time: Use more potent activating reagents and consider extending the coupling time or performing a double coupling.[9]
-
Change Solvents: Switching to a solvent like N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation.[7]
-
Elevated Temperature: Performing the coupling at a higher temperature can sometimes overcome aggregation and steric hindrance.
-
Use a Low-Loading Resin: A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of aggregation.[10]
| Parameter | Standard Condition | Optimized Condition for Difficult Coupling |
| Amino Acid/Linker Equivalents | 3-5 eq. | 5-10 eq. |
| Coupling Reagent Equivalents | 3-5 eq. | 5-10 eq. |
| Base (e.g., DIPEA) Equivalents | 6-10 eq. | 10-20 eq. |
| Coupling Time | 1-2 hours | 2-4 hours or double coupling |
| Solvent | DMF | NMP or "Magic Mixture"[6] |
Note: These are general guidelines and may require further optimization for your specific peptide sequence.
Issue 2: Peptide Aggregation
Q4: I am observing signs of peptide aggregation (e.g., resin shrinking) after coupling this compound. How can I prevent or resolve this?
A4: The hydrophilic nature of the PEG linker itself can help to reduce aggregation in some cases. However, aggregation is primarily driven by the peptide sequence.
Strategies to Mitigate Aggregation:
-
Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to disrupt hydrogen bonds.[6]
-
"Magic Mixture" Solvent System: For severe aggregation, use a solvent system composed of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate.[6]
-
Incorporate Aggregation-Disrupting Moieties: If possible, introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide sequence to break up secondary structures.[10]
Issue 3: Difficult Fmoc Deprotection
Q5: Is it possible for the Fmoc deprotection of the PEG linker to be incomplete?
A5: While less common than coupling issues, incomplete Fmoc deprotection can occur, especially if the peptide is aggregated.
Solutions:
-
Extended Deprotection Time: Increase the duration of the piperidine (B6355638) treatment or perform a second treatment with fresh reagent.
-
Use a Stronger Base: For very difficult cases, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution, but this should be done with caution as it can increase the risk of other side reactions like aspartimide formation.[7][11]
| Reagent | Standard Protocol | For Difficult Deprotection |
| Piperidine in DMF | 20% (v/v) | 20-25% (v/v) |
| Treatment Time | 2 x 10 min | 2 x 15-20 min |
| Additive | None | 1-2% DBU (use with caution) |
Issue 4: Challenges in Purification
Q6: I am having difficulty purifying my PEGylated peptide by HPLC. What could be the issue?
A6: The long PEG chain significantly alters the properties of the peptide, which can affect its behavior during purification.
Potential Issues and Solutions:
-
Broad Peaks in HPLC: The polydispersity of some PEG reagents can lead to broad peaks. Using a discrete PEG (dPEG®) product like Fmoc-N-amido-dPEG®₃₆-acid can help, but heterogeneity can still be introduced during synthesis.[2]
-
Altered Retention Time: The hydrophilic PEG chain will decrease the retention time of the peptide on a reverse-phase column. A shallower gradient during HPLC may be necessary to achieve good separation.
-
Mass Spectrometry Analysis: The PEG chain can lead to a complex pattern of multiply charged ions in the mass spectrum.[12][13] Using additives like triethylamine (B128534) post-column can help to simplify the charge state distribution.[13]
Experimental Protocols & Visualizations
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the growing peptide chain. Wash thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, consider a second coupling.
Caption: Workflow for coupling this compound in SPPS.
Troubleshooting Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling.
References
- 1. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
Choosing the right cleavage cocktail for Fmoc-N-PEG36-acid modified peptides
Technical Support Center: Cleavage of Fmoc-N-PEG36-Acid Modified Peptides
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting the appropriate cleavage cocktail for peptides modified with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing a long PEG chain like PEG36?
The primary challenge is ensuring complete removal of all side-chain protecting groups and efficient cleavage from the resin while minimizing side reactions that can be exacerbated by the presence of the long, flexible PEG chain. The PEG chain can sterically hinder the access of cleavage reagents to the peptide and resin linkage. Furthermore, the ether linkages within the PEG chain can be susceptible to acid-catalyzed degradation under harsh cleavage conditions, although this is less common with standard TFA cocktails.
Q2: What is a standard cleavage cocktail, and is it suitable for PEGylated peptides?
A standard and robust cleavage cocktail, often referred to as "Cocktail R" or a variation thereof, is typically composed of trifluoroacetic acid (TFA), a silane (B1218182) scavenger, water, and an alkyl scavenger. A common formulation is TFA/triisopropylsilane (TIS)/water at a ratio of 95:2.5:2.5 (v/v/v). This cocktail is effective for most peptides. However, for peptides containing sensitive amino acids or modifications like PEGylation, adjustments to this standard cocktail are often necessary to improve yield and purity.
Q3: Which amino acids in my peptide sequence require special attention during cleavage?
The composition of your peptide sequence is a critical factor in choosing the right cleavage cocktail. Certain amino acids are more prone to side reactions during cleavage:
-
Arginine (Arg): The Pbf and Pmc protecting groups can be difficult to remove and may require longer cleavage times or the addition of scavengers.
-
Tryptophan (Trp): The indole (B1671886) side chain is susceptible to alkylation by carbocations generated during cleavage. The addition of a scavenger like 1,2-ethanedithiol (B43112) (EDT) is crucial to protect Trp.
-
Methionine (Met): The thioether side chain can be oxidized. Using a cocktail with minimal water content and adding scavengers can help prevent this.
-
Cysteine (Cys) and Penicillamine (Pen): The thiol groups require specific scavengers to prevent re-attachment of protecting groups and other side reactions. 1,3,5-trimethoxybenzene (B48636) (TMB) and TIS are effective scavengers for this purpose.
-
Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups on these residues can be susceptible to modification if not properly protected.
For PEGylated peptides containing these residues, a more complex scavenger combination is highly recommended.
Troubleshooting Guide
Problem 1: Low Cleavage Yield
Possible Cause: Incomplete cleavage from the resin due to steric hindrance from the PEG chain or insufficient reaction time.
Solution:
-
Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-3 hours to 4-6 hours. Monitor the progress by taking small aliquots of the resin, cleaving them, and analyzing the supernatant by HPLC.
-
Optimize Cocktail Composition: For resins like Rink Amide, which can be more challenging to cleave, ensure the TFA concentration is at least 95%.
-
Mechanical Agitation: Ensure consistent and gentle agitation of the resin slurry during the entire cleavage process to improve reagent access.
Problem 2: Presence of Multiple Impurities in HPLC Analysis
Possible Cause: Side reactions occurring during cleavage, such as alkylation of sensitive residues or re-attachment of protecting groups.
Solution:
-
Select the Appropriate Scavenger Cocktail: The choice of scavengers is critical. Refer to the table below for guidance on choosing a cocktail based on your peptide sequence.
-
Pre-cool the Cleavage Cocktail: Adding the cleavage cocktail to the resin pre-chilled on ice can help to minimize the formation of side products by slowing down the rate of side reactions relative to the desired cleavage reaction.
-
Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage with a few different cocktail compositions to identify the optimal conditions for your specific peptide.
Table 1: Recommended Cleavage Cocktails for PEGylated Peptides
| Peptide Composition | Recommended Cocktail (v/v/v/v) | Reagents | Purpose |
| Standard Peptides (No sensitive residues) | 95:2.5:2.5 | TFA / Water / TIS | General purpose cleavage and scavenging of carbocations. |
| Peptides with Trp, Met, Cys | 94:1:2.5:2.5 | TFA / EDT / Water / TIS | EDT protects Trp from modification. |
| Peptides with Arg(Pbf), Trp | 90:5:5 | TFA / TIS / DODT (dithiothreitol) | DODT is a strong reducing agent that aids in the removal of Pbf and protects Trp. |
| Highly Sensitive Peptides | 88:5:5:2 | TFA / Phenol / Water / TIS | Phenol acts as an effective scavenger for a wide range of reactive species. |
Experimental Protocols
Protocol 1: General Cleavage of this compound Modified Peptides
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x), followed by methanol (B129727) (MeOH) (3x), and then DCM again (3x) to remove any residual reagents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of your peptide (see Table 1). It is recommended to prepare the cocktail fresh just before use.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. For complex peptides, this time may be extended.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
-
Peptide Isolation and Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Diagrams
Caption: Workflow for the cleavage and purification of PEGylated peptides.
Caption: Troubleshooting logic for common cleavage issues.
Troubleshooting difficult couplings with Fmoc-N-PEG36-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-PEG36-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete coupling of this compound to my peptide-resin. What are the potential causes and how can I improve the coupling efficiency?
A1: Incomplete coupling of this compound is a common issue, often attributed to the steric hindrance from the long, flexible PEG chain and potential secondary structure formation of the growing peptide.[1][2] Here are several strategies to enhance coupling efficiency:
-
Choice of Coupling Reagents: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) activators like DCC may be insufficient. More potent activating reagents such as HBTU, HATU, or PyBOP are recommended to achieve higher coupling yields.[3][4][5] HATU is particularly effective for difficult couplings.[3]
-
Solvent Selection: The choice of solvent is critical for proper resin swelling and solvation of both the peptide and the incoming amino acid.[5][6] While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO (up to 25%) can improve solvation and disrupt aggregation.[6][7]
-
Reaction Time and Temperature: Extending the coupling time (e.g., to 2 hours or even overnight) can help drive the reaction to completion.[7][8] In some cases, performing the coupling at a slightly elevated temperature (e.g., 50°C) can also improve efficiency, though this should be done with caution to avoid side reactions.
-
Double Coupling: If a monitoring test indicates incomplete coupling, a second coupling step with a fresh solution of activated this compound should be performed.[7][9]
-
Monitoring the Reaction: It is essential to monitor the completion of the coupling reaction using a qualitative test like the Kaiser test or the TNBS test before proceeding to the next step.[3][9][10] A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[1]
Q2: My peptide-resin is showing signs of aggregation after coupling with this compound, leading to poor swelling and failed synthesis. What can I do to mitigate this?
A2: Peptide aggregation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly with long or hydrophobic sequences, and the presence of a long PEG chain can sometimes exacerbate this issue.[2][6][11] Aggregation can hinder reagent access to the reactive sites, leading to incomplete coupling and deprotection.[6][12]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[7]
-
Solvent Optimization: As mentioned above, switching from DMF to NMP or adding DMSO can help to break up aggregates.[6][7] For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives has been proposed.[7]
-
Resin Choice: Using resins with better swelling properties, such as those based on PEG (e.g., NovaPEG, NovaSyn® TG), can help to maintain the accessibility of the peptide chain.[6][13] A lower loading capacity resin is also recommended for long and difficult sequences to reduce steric hindrance between peptide chains.[13][14]
-
Incorporate Structure-Disrupting Elements: For long peptides, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues can effectively disrupt the formation of secondary structures that lead to aggregation.[6][7]
Q3: I am having trouble with the Fmoc deprotection step after coupling this compound. The Kaiser test remains negative, suggesting the Fmoc group is not being fully removed. What should I do?
A3: Incomplete Fmoc deprotection can occur due to steric hindrance from the bulky PEG chain, which can limit the access of piperidine (B6355638) to the N-terminal amine.[1] This results in deletion sequences where the next amino acid fails to couple.[1]
-
Increase Deprotection Time: Extend the standard deprotection time. For PEGylated peptides, a total deprotection time of 30 minutes or more may be necessary.[1]
-
Perform a Double Deprotection: A standard practice for difficult sequences is to perform the deprotection step twice.[1]
-
Use a Stronger Base: For particularly stubborn Fmoc groups, consider adding 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your 20% piperidine/DMF solution.[1][3] DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.
-
Monitor Deprotection: The removal of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at around 301 nm.[1][15]
Quantitative Data Summary
The following table summarizes key parameters and recommended conditions for troubleshooting couplings with this compound, based on general principles for difficult peptide sequences.
| Parameter | Standard Condition | Recommended for Difficult Couplings | Rationale & Citation |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA or PyBOP/DIPEA | More potent activators for sterically hindered couplings.[3][4] |
| Solvent | DMF | NMP or DMF/DMSO (3:1) | Improved solvation and disruption of peptide aggregation.[6][7] |
| Equivalents of AA | 3-5 eq. | 5 eq. or more | Drives the reaction towards completion. |
| Coupling Time | 30-60 min | 2 hours - overnight | Ensures sufficient time for the reaction to complete.[7][8] |
| Fmoc Deprotection | 20% Piperidine/DMF (5 + 15 min) | 20% Piperidine/DMF (15 + 15 min) or add 2% DBU | Overcomes steric hindrance from the PEG chain.[1] |
| Monitoring | Kaiser Test | Kaiser Test and/or TNBS Test | Confirms completion of the coupling reaction.[3][9] |
Key Experimental Protocols
Protocol 1: Enhanced Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in NMP for at least 1 hour.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in NMP (2 x 15 minutes).
-
Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x), followed by NMP (5x).
-
Activation: In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and HOAt (5 eq.) in NMP. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and allow it to react for at least 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: If the Kaiser test is negative (yellow beads), wash the resin with NMP (5x) to prepare for the next deprotection step. If the test is positive (blue beads), repeat the coupling step (double coupling).
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents, followed by ethanol (B145695) (2 x 1 mL).
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Key factors contributing to peptide aggregation during SPPS.
Caption: The core cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. benchchem.com [benchchem.com]
Navigating the Complexities of PEGylated Peptide Analysis: A Technical Support Guide
Welcome to the technical support center for the LC-MS analysis of PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies. PEGylation, a valuable technique to enhance the therapeutic properties of peptides, introduces significant analytical hurdles. This guide offers a structured approach to overcoming these obstacles through frequently asked questions, detailed troubleshooting, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the LC-MS analysis of my PEGylated peptide so challenging?
A1: The primary challenges in analyzing PEGylated peptides stem from the inherent properties of polyethylene (B3416737) glycol (PEG). The polydispersity of PEG reagents means your sample is a heterogeneous mixture of molecules with different PEG chain lengths, leading to broad chromatographic peaks and complex mass spectra.[1][2][3] Additionally, the PEG moiety can lead to multiple charge states in the mass spectrometer, further complicating data interpretation.[1][3]
Q2: What causes the broad, poorly resolved peaks in my chromatogram?
A2: Broad peaks are a hallmark of PEG heterogeneity.[1][2] Since the PEG reagent itself is a mixture of different chain lengths, the resulting PEGylated peptide will also be a distribution of different masses, which co-elute and result in a broad peak instead of a sharp one. Other factors can include secondary interactions with the column, inappropriate mobile phase conditions, or column degradation.[4][5]
Q3: I am observing very low signal intensity for my PEGylated peptide. What could be the reason?
A3: Low signal intensity is often due to ion suppression, a phenomenon where other components in the sample interfere with the ionization of your analyte of interest.[6][7][8] PEG itself can be a potent suppressor of the peptide signal.[6] This effect can be exacerbated by the presence of residual, unreacted PEG in your sample or contaminants from labware.[9]
Q4: My mass spectrum is extremely complex and difficult to interpret. How can I simplify it?
A4: The complexity of the mass spectrum arises from the combination of PEG polydispersity and the formation of multiple charge states.[3][10] This results in a dense series of peaks that are challenging to deconvolute to the zero-charge mass. A common and effective technique to simplify the spectrum is the post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA).[1][3][11][12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS analysis of PEGylated peptides.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination/Deterioration | 1. Flush the column with a strong solvent.2. If using a guard column, remove it and re-run the sample.3. Replace the analytical column with a new one.[4][5] | Improved peak shape. If removing the guard column helps, it needs replacement. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is appropriate for the peptide and column.2. Prepare a fresh batch of mobile phase.[4] | Sharper, more symmetrical peaks. |
| Injection Solvent Mismatch | Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[5][13] | Elimination of peak splitting or fronting. |
| Mass Overload | Reduce the amount of sample injected onto the column.[14] | Improved peak symmetry. |
Issue 2: Low Signal Intensity and Ion Suppression
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with PEG | Optimize the chromatographic gradient to separate the PEGylated peptide from free PEG.[6] | Increased signal intensity for the peptide of interest. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction - SPE) to remove interfering substances.[5][15] | Enhanced signal-to-noise ratio. |
| Contamination from Labware | Use polypropylene (B1209903) tubes and avoid plastics that can leach PEG or other plasticizers.[9] Consider rinsing tubes with an organic solvent before use.[9] | Reduced background noise and ion suppression. |
Issue 3: Complex and Uninterpretable Mass Spectra
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Multiple Charge States | Implement post-column addition of a charge-reducing agent like triethylamine (TEA).[1][3][12] | A simplified mass spectrum with fewer, more defined charge state envelopes. |
| PEG Heterogeneity | Utilize high-resolution mass spectrometry (e.g., TOF, Orbitrap) to resolve the individual PEGylated species.[2][3][16] | Ability to discern the 44 Da mass differences between ethylene (B1197577) glycol units. |
| Deconvolution Failure | Use specialized deconvolution software designed for complex spectra from large molecules.[2][3] | Accurate determination of the average molecular weight and distribution of the PEGylated peptide. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of PEGylated Peptides
This protocol outlines a general procedure for preparing a PEGylated peptide sample for LC-MS analysis, focusing on removing excess PEG and other contaminants.
-
Protein Precipitation: If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step. Add 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the PEGylated peptide.
-
Solid Phase Extraction (SPE):
-
Condition a reversed-phase SPE cartridge with methanol, followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile) to remove salts and other hydrophilic impurities.
-
Elute the PEGylated peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile).
-
-
Solvent Exchange: Dry the eluted sample using a vacuum centrifuge and reconstitute it in a solvent compatible with the initial LC mobile phase conditions.
Protocol 2: LC-MS Method with Post-Column Addition of Triethylamine (TEA)
This method is designed to simplify the mass spectrum of PEGylated peptides.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for peptide separations (e.g., C8 or C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient that provides good separation of the PEGylated peptide from impurities. A typical gradient might run from 5% to 95% B over 15-30 minutes.
-
Post-Column Addition Setup:
-
Use a T-mixer to introduce the TEA solution into the LC flow path after the analytical column and before the mass spectrometer.
-
Deliver a solution of 0.2% to 1% TEA in a suitable solvent (e.g., isopropanol) at a low flow rate (e.g., 10-20 µL/min) using a syringe pump or a dedicated LC pump.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the PEGylated peptide.
Quantitative Data Summary: Effect of Post-Column TEA Addition
The following table summarizes the typical effect of increasing TEA concentration on the charge state distribution of a PEGylated protein, as observed in published studies.[3]
| TEA Concentration | Predominant Charge State Range | Spectral Complexity | Deconvolution Quality |
| 0% (No TEA) | High charge states (e.g., +15 to +25) | Very High / Congested | Poor / Unreliable |
| 0.2% | Reduced charge states (e.g., +7 to +12) | Moderate | Improved |
| 0.5% | Further reduced charge states | Low | Good |
| 1.0% | Low charge states (e.g., +7 to +10) | Low / Simplified | Excellent |
Visualizations
Caption: Troubleshooting workflow for LC-MS analysis of PEGylated peptides.
Caption: General experimental workflow for PEGylated peptide analysis.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. enovatia.com [enovatia.com]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Technical Support Center: MALDI-TOF Analysis of Fmoc-N-PEG36-Acid Peptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis of peptides conjugated with Fmoc-N-PEG36-acid. The unique physicochemical properties of this modification—combining the hydrophobic Fmoc group and a long, hydrophilic PEG chain—present specific analytical challenges.
Troubleshooting Guide
This section addresses common problems encountered during the MALDI-TOF analysis of Fmoc-PEGylated peptides in a question-and-answer format.
Question: Why am I seeing no signal or a very weak signal for my Fmoc-PEG-peptide?
Answer: This is a common issue stemming from several potential factors related to the complex nature of your analyte. The large and flexible PEG chain can interfere with the optimal co-crystallization of the sample and matrix, while the hydrophobic Fmoc group can lead to aggregation.[1]
-
Inappropriate Matrix Selection: The chosen matrix may not be suitable for a large, modified peptide. Standard peptide matrices might not be optimal.
-
Poor Co-crystallization: The amphipathic nature of the analyte (hydrophobic Fmoc, hydrophilic PEG) can disrupt the formation of a homogenous crystal lattice with the matrix, which is critical for efficient ionization.[1]
-
Ionization Suppression: The PEG chain can suppress the ionization of the attached peptide, a well-documented phenomenon in mass spectrometry.
-
Incorrect Solvent System: The solvent used to dissolve and mix your sample and matrix may not be suitable for both the analyte and the matrix, preventing effective mixing.[2]
-
Low Analyte Concentration: While MALDI is very sensitive, there is a minimum concentration required. However, excessively high concentrations can also inhibit crystal formation.[3]
-
Sample Contamination: Salts (Na+, K+), detergents, or other buffers can severely suppress the MALDI signal.[4][5]
Question: Why are my mass spectral peaks very broad and poorly resolved?
Answer: Poor resolution and peak broadening are characteristic features of PEGylated molecules in MALDI-TOF analysis.[6]
-
Polydispersity of PEG (Less Common for dPEG®): While this compound implies a discrete PEG length (dPEG®), synthetic PEG reagents can sometimes have a degree of polydispersity, leading to a distribution of masses rather than a single sharp peak.[6]
-
Multiple Salt Adducts: The long PEG chain provides numerous sites for alkali metal ions (e.g., Na+, K+) to attach. This results in a distribution of peaks corresponding to [M+Na]+, [M+K]+, [M+2Na-H]+, etc., which overlap and cause peak broadening. Hydrophobic peptides are particularly prone to forming salt adducts over the protonated [M+H]+ ion.[7]
-
High Laser Fluence: Using excessive laser power can lead to ion fragmentation and degradation, contributing to broader peaks and a higher chemical noise baseline.[3]
Question: The observed mass is incorrect, or the spectrum is dominated by peaks that are not my target molecule. What is happening?
Answer: Mass shifts and unexpected peaks are typically due to adduct formation, fragmentation, or contamination.
-
Dominant Salt Adducts: As mentioned, your primary signal may not be the protonated molecule [M+H]+. Look for peaks corresponding to sodium ([M+Na]+) or potassium ([M+K]+) adducts.[7] Refer to the adduct table below for common mass shifts.
-
Fmoc Group Fragmentation: The Fmoc protecting group (mass ≈ 222 Da) can be labile under certain conditions.[8] You may be observing the peptide after the loss of this group.
-
In-Source Decay (ISD): Spontaneous fragmentation of the peptide in the mass spectrometer can occur, leading to a complex pattern of fragment ions.[9][10] If your instrument is in reflectron mode, this can be more pronounced.[7]
-
Contaminants: Peaks from solvents, plasticizers, or residual reagents from synthesis (e.g., other peptides, deprotection byproducts) are common.[7]
Question: My results are not reproducible from spot to spot on the MALDI target. Why?
Answer: Poor reproducibility is almost always a result of inhomogeneous sample-matrix crystal formation on the target plate. This is often called the "sweet spot" phenomenon.
-
Inhomogeneous Crystallization: Due to the difficulty in co-crystallizing PEGylated molecules, some areas of the sample spot will have a much better matrix-to-analyte ratio than others, leading to highly variable signal intensity.[1]
-
Droplet Spreading: Using solvents with low surface tension (e.g., high organic content) can cause the sample droplet to spread over a large area, resulting in a very thin, often heterogeneous sample layer.
-
Matrix Cracking: A poorly formed crystal layer can crack and flake away, leading to inconsistent results.
Frequently Asked Questions (FAQs)
What is the best MALDI matrix for this compound peptides?
There is no single "best" matrix, and empirical testing is often required. However, here are excellent starting points based on the properties of your molecule.
-
α-Cyano-4-hydroxycinnamic acid (CHCA): A good first choice for peptides up to ~5,000 Da.[3] It is known to work for PEGylated peptides and is a versatile starting point.[2][6]
-
Sinapinic acid (SA): Generally preferred for larger molecules (>5,000 Da).[3] Given that the PEG36 modification adds nearly 1900 Da, SA is a strong candidate, especially if the base peptide is large.[11]
-
2,5-Dihydroxybenzoic acid (DHB): A very versatile matrix that is highly soluble in a wide range of solvents, making it useful when dealing with analytes that have solubility challenges.[2] It is also a good choice for synthetic polymers.[3]
-
Dithranol: Has been shown to be particularly effective for analyzing protected peptides, often yielding stronger signals with less fragmentation compared to other common matrices.[11]
How does the Fmoc group affect the analysis?
The Fmoc group (C₁₅H₁₁O₂-) adds approximately 222.2 Da to the peptide mass.[8] Its primary impact comes from its significant hydrophobicity, which can cause peptide aggregation and make the molecule less soluble in the aqueous/organic solvents typically used for MALDI. This can hinder the co-crystallization process with the matrix.
How does the PEG36 chain affect the analysis?
The N-PEG36-acid moiety adds a significant mass (approx. 1897.2 Da for the Fmoc-N-amido-PEG36-acid reagent).[12][13] Its long, flexible, and hydrophilic nature presents several challenges:
-
Signal Suppression: PEG chains are known to interfere with the desorption/ionization process.[1]
-
Broad Peaks: The PEG chain promotes the formation of multiple salt adducts, leading to broad, unresolved peaks.[6][14]
-
Crystallization Interference: It disrupts the formation of a uniform crystal lattice with the matrix, which is essential for generating a strong and reproducible signal.[1]
Diagrams of Workflows and Logic
Caption: Figure 1. General Experimental Workflow for MALDI-TOF analysis of modified peptides.
Caption: Figure 2. Troubleshooting Flowchart for resolving no/weak signal issues.
Quantitative Data Summary
Table 1: Recommended MALDI Matrices and Preparation
| Matrix | Abbreviation | Typical Analytes | Preparation Solvent (Typical) |
|---|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides < 5 kDa, PEGylated peptides[3][6] | Saturated in 50% ACN, 0.1% TFA[15] |
| Sinapinic acid | SA | Proteins / Peptides > 5 kDa[3] | Saturated in 30-50% ACN, 0.1% TFA[4] |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Glycoproteins, Polymers[2] | 10 mg/mL in 30% ACN, 0.1% TFA |
| Dithranol | DTH | Hydrophobic/Protected Peptides[11] | 10 mg/mL in THF or Chloroform[3] |
Table 2: Common Adducts and Their Mass Shifts
| Adduct Ion | Mass Shift relative to [M+H]⁺ (Da) | Common Source | Notes |
|---|---|---|---|
| [M+Na]⁺ | +21.98 | Glassware, reagents, buffers | Very common for PEGylated or hydrophobic peptides.[7] |
| [M+K]⁺ | +37.96 | Glassware, reagents, dust | Often seen alongside sodium adducts.[7] |
| [M-H+2Na]⁺ | +44.96 | High sodium concentration | Divalent adduct, singly charged. |
| [M-H+2K]⁺ | +76.92 | High potassium concentration | Divalent adduct, singly charged. |
| [M+NH₄]⁺ | +17.03 | Ammonium bicarbonate/formate buffers |
| [M+TFA-H]⁻ | +112.98 | Trifluoroacetic acid (in negative ion mode) | Relevant if analyzing in negative ion mode. |
Experimental Protocols
Protocol 1: Matrix Solution Preparation (CHCA Example)
-
Add α-cyano-4-hydroxycinnamic acid (CHCA) powder to a 1.5 mL microcentrifuge tube.
-
Prepare a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).
-
Add the solvent to the CHCA powder until the solution is saturated (a small amount of undissolved solid remains at the bottom).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the tube for 30 seconds to pellet the excess solid.
-
Carefully pipette the supernatant for use. Prepare this solution fresh daily for best results.[3]
Protocol 2: Dried-Droplet Sample Spotting This is the most common method for routine analysis.
-
Mix your peptide solution (typically 1-10 µM) with the matrix solution in a 1:1 to 1:10 (sample:matrix) volume ratio in a separate tube.[3]
-
Vortex the mixture briefly.
-
Pipette 0.5 - 1.0 µL of the mixture directly onto a spot on the MALDI target plate.[15]
-
Allow the droplet to air dry completely at room temperature. A ring of fine, off-white crystals should be visible.[15]
Protocol 3: Sandwich Sample Spotting This method can improve results for difficult samples by creating a better crystal environment.
-
Spot 0.5 µL of matrix solution onto the target plate and let it dry completely.[3]
-
Spot 0.5 - 1.0 µL of your analyte solution directly on top of the dried matrix layer and let it dry.[3]
-
Spot a final 0.5 µL of matrix solution on top of the dried analyte spot and allow it to dry completely.[3][15] This creates a "sandwich" with the analyte embedded within the matrix.
Protocol 4: On-Target Washing for Salt Removal This procedure is effective for matrices like CHCA and SA which are not very soluble in acidic water.[4]
-
After the sample-matrix spot has completely dried on the target (using Protocol 2 or 3), prepare a wash solution of 0.1% TFA in cold, deionized water.
-
Gently place a 5 µL droplet of the cold wash solution on top of the dried spot.
-
Let it sit for 10-15 seconds. The salts will dissolve into the droplet while the analyte/matrix co-crystals remain largely intact.
-
Carefully blot the droplet away with the edge of a laboratory wipe (e.g., Kimwipe), being careful not to touch the crystal spot itself.
-
Allow the spot to dry completely before analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. covachem.com [covachem.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. Virtual Labs [pe-iitb.vlabs.ac.in]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical step, if unsuccessful, prevents the subsequent amino acid from coupling to the peptide chain. The consequence is the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1][2] These impurities can be difficult to separate from the target peptide, leading to a significant reduction in the overall yield and purity of the final product.[1][2]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to the inefficient removal of the Fmoc group:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][3] The formation of secondary structures, such as β-sheets, is a known cause of difficult deprotection.[1][3][4]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution for deprotection, can significantly reduce efficiency.[1] Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal of the Fmoc group.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, which hinders the penetration of reagents.[2]
-
Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, thereby impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
There are several methods to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[4] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1] It's important to note that this test is not reliable for N-terminal proline residues, which give a reddish-brown color.[4]
-
UV Monitoring: This quantitative method involves monitoring the UV absorbance of the solution flowing from the reaction vessel.[4] The deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance at approximately 301-312 nm.[4][5] By tracking the absorbance, you can monitor the progress of the deprotection in real-time.[4] Many automated peptide synthesizers utilize this method to automatically extend deprotection times until the reaction is complete.[4][6]
Troubleshooting Guide
Problem: HPLC analysis of my crude peptide shows significant deletion sequences, suggesting incomplete Fmoc deprotection.
This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.[1]
Step 1: Initial Checks
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly. Degraded piperidine is a common cause of incomplete deprotection.[1]
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]
-
Check Resin Swelling: Confirm that the resin was properly swelled before starting the synthesis.
Step 2: On-Resin Analysis (Kaiser Test)
-
Perform a Kaiser test on the resin after the deprotection step. A negative result (yellow beads) confirms that the Fmoc group was not completely removed.
Step 3: Protocol Modifications for Difficult Sequences
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.[1]
-
Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step with fresh reagent.[2]
-
Increase Reagent Concentration: For moderately hindered residues, increasing the piperidine concentration may improve efficiency.[2]
-
Elevate Temperature: Gently heating the reaction can increase the deprotection rate, but should be used with caution to avoid side reactions like aspartimide formation.[2]
-
Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly increase the deprotection efficiency, especially for sterically hindered or aggregated sequences.[4][7] Caution: DBU should not be used with peptides containing C-terminal Asp(tBu) residues, as it can catalyze aspartimide formation.[4]
-
Change the Solvent: In some cases, switching from DMF to N-methyl-2-pyrrolidone (NMP) can improve results.[8]
Quantitative Data on Deprotection Conditions
The following table summarizes typical conditions and modifications for Fmoc deprotection.
| Parameter | Standard Condition | Modified Condition for Difficult Sequences | Rationale for Modification |
| Deprotection Reagent | 20% Piperidine in DMF[9] | 20-50% Piperidine in DMF[2] or 2% DBU / 20% Piperidine in DMF[2] | A higher concentration of the base or the addition of a stronger base can improve deprotection efficiency.[2] |
| Deprotection Time | 2 x 10 min[2] | 2 x 20-30 min[2] | Allows more time for the base to access sterically hindered Fmoc groups.[2] |
| Temperature | Room Temperature[2] | 30-40°C[2] | Increases the reaction rate.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.[1]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[2]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Qualitative Monitoring of Fmoc Deprotection (Kaiser Test)
This test confirms the presence of free primary amines after deprotection.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
Protocol 3: Quantitative Monitoring of Fmoc Deprotection (UV-Vis Spectrophotometry)
This method is typically automated but can be adapted for manual monitoring.[4]
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.
-
Dilute Sample: Dilute a small, known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically around 301 nm).[5][10]
-
Calculate Fmoc Release: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct, and from that, the amount of Fmoc group removed. The extinction coefficient (ε) for the DBF-piperidine adduct will need to be determined or obtained from the literature.
-
Monitor to Completion: Continue the deprotection, collecting and measuring the filtrate at intervals, until the absorbance of the filtrate returns to baseline, indicating that no more Fmoc group is being removed.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Hydrophobic Peptides with Fmoc-N-PEG36-acid
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for the purification of hydrophobic peptides containing the Fmoc-N-PEG36-acid modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my peptide?
A1: Fmoc-N-amido-PEG36-acid is a hydrophilic polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid and an Fmoc-protected amine.[1][2] The long, flexible PEG spacer is designed to be incorporated into a peptide, often at the N-terminus or on a primary amine side chain (like lysine), using standard Fmoc solid-phase or solution-phase peptide synthesis.[3]
The primary effects of incorporating a PEG36 linker are:
-
Increased Hydrophilicity: The PEG chain significantly increases the water solubility of a conjugated molecule.[1][3][4] This is particularly beneficial for hydrophobic peptides, which are often difficult to synthesize, purify, and handle.[5][6][7]
-
Altered Chromatographic Behavior: The PEG modification adds substantial hydrodynamic volume, which can alter the peptide's retention characteristics during reverse-phase chromatography.[3][8] While the peptide itself is hydrophobic, the highly polar PEG chain can decrease its retention time compared to the unmodified peptide.
-
Reduced Immunogenicity: PEGylation can "mask" a peptide from the immune system, reducing its immunogenicity.[4][9]
-
Improved Pharmacokinetics: PEGylation can increase the in-vivo stability and circulation time of therapeutic peptides.[9]
Q2: What are the main challenges in purifying hydrophobic peptides containing this PEG linker?
A2: The primary challenges stem from the dual nature of the molecule. The peptide backbone is hydrophobic, leading to potential aggregation and poor solubility in aqueous buffers, while the long PEG chain adds a highly hydrophilic character.[5][8] This can result in:
-
Poor Solubility: The peptide may not readily dissolve in standard HPLC mobile phases.[7][10]
-
Peak Broadening: The dispersity of the PEG chain can lead to broader peaks in reverse-phase HPLC (RP-HPLC).[8][11]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to column clogging, poor peak shape, and low recovery.[10][12]
-
Co-elution of Impurities: Deletion sequences or other synthesis-related impurities may have similar retention times, making separation difficult.
Q3: Which HPLC column is best for purifying my PEGylated hydrophobic peptide?
A3: For hydrophobic peptides, a C4 or C8 stationary phase is often recommended over the more traditional C18.[10][13] The less hydrophobic nature of C4 and C8 columns reduces the risk of irreversible peptide binding and improves recovery. For PEGylated proteins and peptides, C4 and C18 columns have both been used successfully, with the choice depending on the specific molecule.[13] It is often a matter of empirical testing to find the optimal column for your specific peptide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility / Sample Precipitation | The peptide is too hydrophobic for the initial mobile phase. | - Dissolve the crude peptide in a strong, water-miscible organic solvent first (e.g., DMSO, n-propanol, or trifluoroethanol).[10][14][15]- Add the organic solvent to the peptide first to overcome wetting issues before adding the aqueous component.[15]- Dilute the dissolved sample in a solvent mixture that matches the initial chromatography conditions to prevent precipitation upon injection. |
| Broad or Tailing Peaks | - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- The inherent polydispersity of the PEG chain.[8] | - Increase the column temperature to 40-60°C to improve solubility and reduce mobile phase viscosity.[10]- Add organic modifiers like isopropanol (B130326) or n-propanol to the mobile phase to disrupt hydrophobic interactions.[15]- Optimize the gradient slope; a shallower gradient can improve resolution. |
| Low or No Recovery | The peptide is irreversibly binding to the column due to its hydrophobicity. | - Switch to a less retentive column (e.g., from C18 to C4).[12]- Perform a high-organic wash (e.g., 95-100% acetonitrile (B52724) or isopropanol) at the end of each run to elute any remaining peptide.[10]- Inject a blank solvent run immediately after your sample run to check for carryover.[12] |
| Split or Multiple Peaks for a Single Species | - Conformational isomers of the peptide.- On-column degradation.- Positional isomers of the PEGylation.[11] | - Simplify the mobile phase; sometimes complex additives can cause issues.- Ensure the mobile phase pH is appropriate for peptide stability.- Analyze fractions across the peaks by mass spectrometry to identify the species. |
Experimental Protocols
Protocol 1: Sample Preparation for Hydrophobic PEGylated Peptides
This protocol provides a systematic approach to dissolving challenging peptides for HPLC analysis.
-
Initial Solubility Test: Begin with a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add Organic Solvent: Add a small volume (e.g., 50 µL) of HPLC-grade Dimethyl Sulfoxide (DMSO) or n-propanol and vortex thoroughly to create a concentrated stock solution.[10][15]
-
Dilution: In a separate vial, prepare your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Slow Addition: While vortexing, slowly add the aqueous mobile phase to the dissolved peptide stock solution to the desired final concentration (e.g., 1-5 mg/mL).[10]
-
Inspect for Precipitation: Observe the solution carefully. If it remains clear, it is ready for injection. If precipitation occurs, you will need to start with a higher initial percentage of organic solvent for the dilution step.
Protocol 2: Preparative RP-HPLC Purification
This method provides a starting point for the purification of a hydrophobic peptide containing an this compound modification. Optimization will be required based on the specific characteristics of the peptide.
Table 1: HPLC System and Reagents
| Component | Specification |
| HPLC System | Preparative or Semi-preparative with UV detector |
| Column | Reversed-phase C4 or C8, 5-10 µm particle size |
| Mobile Phase A | HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% TFA |
| Detection Wavelength | 215 nm or 220 nm[13] |
| Column Temperature | 40-60°C[10] |
Table 2: Suggested HPLC Gradient
| Time (min) | % Mobile Phase B (ACN) | Notes |
| 0-5 | 5% | Isocratic hold for sample loading |
| 5-45 | 5% to 65% | Linear gradient (adjust slope based on peptide)[10] |
| 45-50 | 65% to 95% | Column wash |
| 50-55 | 95% | Hold at high organic to elute all components |
| 55-60 | 95% to 5% | Return to initial conditions |
| 60-70 | 5% | Column re-equilibration[10] |
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.[10]
-
Injection: Inject the prepared peptide sample.
-
Gradient Elution: Run the gradient as outlined in Table 2. The gradient slope may need to be adjusted (e.g., a shallower gradient for better resolution of closely eluting peaks).
-
Fraction Collection: Collect fractions across the eluting peaks.
-
Analysis: Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Visual Guides
Caption: Workflow for the purification of hydrophobic PEGylated peptides.
Caption: Key factors influencing the purification of hydrophobic peptides.
References
- 1. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 5. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. nestgrp.com [nestgrp.com]
Fmoc-N-PEG36-acid stability issues and degradation products
Welcome to the technical support center for Fmoc-N-PEG36-acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound is sensitive to moisture and basic conditions.
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[1][2] | Minimizes thermal degradation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Prevents oxidation of the PEG chain. |
| Moisture | Keep in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[3] | The compound is hygroscopic; moisture can lead to hydrolysis of the Fmoc group and the terminal acid. |
| Light | Protect from light.[1] | Prevents potential photodegradation. |
| Freeze-Thaw Cycles | Avoid frequent freeze-thaw cycles.[1] | Aliquot the reagent upon first use to minimize degradation from repeated temperature changes. |
Q2: What are the primary degradation pathways for this compound?
A2: The degradation of this compound primarily involves two components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the PEG (polyethylene glycol) chain.
-
Fmoc Group Degradation: The Fmoc group is notoriously labile under basic conditions. The primary degradation mechanism is a β-elimination reaction, which is intentionally utilized during solid-phase peptide synthesis (SPPS) for its removal. However, premature exposure to bases can lead to the unwanted loss of the protecting group. This reaction generates dibenzofulvene (DBF), which can subsequently react with available nucleophiles.[4][5][6]
-
PEG Chain Degradation: The polyethylene (B3416737) glycol chain is generally stable. However, it can be susceptible to oxidative degradation, especially in the presence of metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts, including formaldehyde (B43269) and acetaldehyde. While the ether linkages of the PEG backbone are relatively stable to hydrolysis, any ester linkages, if present, would be susceptible.
-
Amide and Carboxylic Acid Hydrolysis: The amide linkage and the terminal carboxylic acid are generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q3: What are the likely degradation products of this compound?
A3: Based on the known degradation pathways, the following are the most probable degradation products:
-
N-PEG36-acid: This results from the cleavage of the Fmoc group under basic conditions, leaving the free amine on the PEG linker.
-
Dibenzofulvene (DBF): The direct byproduct of Fmoc group cleavage.
-
DBF-Adducts: In the presence of nucleophiles (e.g., piperidine (B6355638) used for deprotection), DBF will form stable adducts.
-
Hydrolyzed PEG chain: Under harsh acidic or basic conditions, the amide bond can hydrolyze, yielding Fmoc-amine and PEG36-acid.
-
Oxidized PEG fragments: In the presence of oxidizing agents, the PEG chain can cleave, resulting in shorter PEG fragments with various end groups such as aldehydes and carboxylic acids.[7]
Troubleshooting Guide
Problem 1: Premature loss of the Fmoc group during storage or reaction.
Possible Cause:
-
Exposure to basic conditions (e.g., residual base in solvents, basic surfaces).
-
Presence of primary or secondary amine contaminants in solvents.
-
Elevated temperatures during storage or handling.
Solution:
-
Ensure all solvents are of high purity and free from amine contaminants.
-
Use dedicated glassware that has been acid-washed and thoroughly dried.
-
Store the compound at -20°C under an inert atmosphere.[1][2]
-
If preparing stock solutions, use anhydrous, non-amine containing solvents like DMF or DMSO and store at -20°C.[3]
Problem 2: Incomplete reaction or low yield in peptide coupling.
Possible Cause:
-
Degradation of the this compound, leading to a lower concentration of the active reagent.
-
Hydrolysis of the carboxylic acid end, rendering it unreactive towards coupling reagents.
-
Steric hindrance from the long PEG chain.
Solution:
-
Verify the purity of your this compound using HPLC before use.
-
Use fresh, high-quality coupling reagents (e.g., HATU, HBTU).
-
Increase the coupling time or use a higher molar excess of the PEG reagent.
-
Consider using a pre-activation step for the carboxylic acid.
Problem 3: Appearance of unexpected peaks in HPLC analysis of the reaction mixture.
Possible Cause:
-
Formation of degradation products as described in the FAQ section.
-
Side reactions during the coupling step.
Solution:
-
Analyze the unexpected peaks by LC-MS to identify their mass and potentially their structure.
-
Run a control reaction with a known, stable Fmoc-amino acid to rule out issues with other reagents.
-
Refer to the proposed degradation pathways to hypothesize the identity of the impurities.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol provides a general method for assessing the stability of this compound and detecting its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and 301 nm (for DBF-adducts).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the degradation profile, forced degradation studies can be performed.
-
Acidic Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours before HPLC analysis.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Prepare a sample for HPLC analysis as described above.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Prepare a sample for HPLC analysis.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Major Degradation Products |
| 1 M HCl, 60°C, 24h | 15% | Hydrolyzed PEG chain components |
| 1 M NaOH, RT, 1h | 95% | N-PEG36-acid, Dibenzofulvene |
| 3% H₂O₂, RT, 24h | 25% | Oxidized PEG fragments |
| 60°C, 7 days | 10% | Minor hydrolysis and oxidation products |
| UV light (254 nm), 24h | 5% | Minor unidentified products |
Visualizations
Caption: Primary degradation pathways of this compound under different stress conditions.
Caption: Troubleshooting workflow for issues encountered with this compound.
Caption: General experimental workflow for using this compound.
References
- 1. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-N-PEG36-acid in Peptide Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Fmoc-N-PEG36-acid linker on peptide fragmentation during tandem mass spectrometry (MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical modification reagent used in peptide chemistry. It consists of three parts:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).[1] It is known for its stability in acidic conditions.[2]
-
PEG36: A long, flexible polyethylene (B3416737) glycol chain composed of 36 ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic peptides and proteins.[3]
-
Acid: A carboxylic acid functional group that allows for conjugation to free amine groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.
This reagent is typically used to introduce a long PEG chain onto a peptide, often while the peptide is still on a solid support resin or in a protected state.
Q2: I forgot to remove the Fmoc group before my LC-MS/MS analysis. Will it affect my results?
Yes, the presence of the Fmoc group will significantly impact your MS/MS results. The Fmoc group is not just a passive addition; it actively participates in the fragmentation process. If not cleaved chemically (e.g., using piperidine) prior to analysis, you can expect to see fragmentation patterns characteristic of the Fmoc moiety itself, which can compete with and suppress the desired fragmentation of the peptide backbone.[4][5]
Q3: What are the characteristic fragmentation patterns for a peptide modified with this compound?
When a peptide conjugated with this compound is analyzed by MS/MS, particularly with Collision-Induced Dissociation (CID), the spectrum is often a complex mixture of three competing fragmentation pathways:
-
Fmoc Group Fragmentation: The Fmoc group itself is quite labile under CID conditions. A dominant fragmentation pathway is a McLafferty-type rearrangement, which results in the neutral loss of the entire fluorenylmethoxycarbonyl group.[4][5] You may also observe a prominent ion corresponding to the dibenzofulvene portion of the Fmoc group (m/z 179.1).[6]
-
PEG Chain Fragmentation: The PEG36 chain can fragment through the cleavage of its ether bonds. This typically results in a series of neutral losses of ethylene glycol units (44.03 Da). This "picket fence" appearance in the spectrum, with peaks separated by 44 Da, is a hallmark of PEG fragmentation.
-
Peptide Backbone Fragmentation: The desired fragmentation occurs along the peptide backbone, producing the conventional b- and y-type ions that are used for sequence determination.[7]
The energy applied during CID is distributed among these pathways. Often, the labile Fmoc group and the long PEG chain absorb a significant portion of this energy, leading to weak or incomplete fragmentation of the peptide backbone itself.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the MS/MS analysis of peptides conjugated with this compound.
Issue 1: Poor or No Peptide Backbone Fragmentation (b- and y-ions)
Symptom: The MS/MS spectrum is dominated by the precursor ion and/or fragments related to the Fmoc group and PEG chain, with very low intensity or absent b- and y-ions, resulting in poor sequence coverage.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Collision Energy (CE): The applied energy is absorbed by the labile Fmoc group and the long PEG chain before it can efficiently fragment the more stable amide bonds of the peptide backbone.[8] | Optimize Collision Energy: Increase the collision energy in a stepwise manner. It is often necessary to use higher energy for PEGylated peptides compared to their unmodified counterparts. Consider using stepped or ramped collision energy to find the optimal fragmentation window for your specific peptide. |
| Charge State of Precursor Ion: Higher charge states generally fragment more readily. The bulky, hydrophobic Fmoc-PEG moiety can sometimes suppress the formation of higher charge states during electrospray ionization (ESI). | Modify LC-MS Solvents: Add a small percentage of a supercharging agent like m-nitrobenzyl alcohol (m-NBA) or sulfolane (B150427) to the mobile phase to promote higher charge states. Ensure the mobile phase pH is sufficiently acidic (e.g., 0.1% formic acid) to facilitate protonation. |
| Energy Dissipation by PEG Chain: The long, flexible PEG chain can dissipate the collisional energy through vibrations and rotations, shielding the peptide backbone from fragmentation. | Use Alternative Fragmentation Methods: If available, switch to a different fragmentation technique. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are often more effective for large, modified peptides as they induce fragmentation via a different, non-ergodic mechanism that is less dependent on vibrational energy and tends to preserve modifications while cleaving the peptide backbone. |
| Dominant Fmoc Fragmentation: The Fmoc group is highly labile and its fragmentation pathways can consume most of the applied energy. | Perform In-Source Fragmentation: Apply a moderate cone voltage or in-source CID to induce the loss of the Fmoc group in the ion source. Then, select the resulting PEGylated peptide ion (without the Fmoc) for MS/MS fragmentation in the collision cell. This two-stage process can provide cleaner spectra of the peptide backbone. |
Issue 2: Complex and Uninterpretable MS/MS Spectra
Symptom: The MS/MS spectrum contains a dense forest of peaks, making it difficult to identify peptide backbone fragments. Peaks corresponding to PEG fragments (separated by 44 Da) and Fmoc-related ions are overwhelming the spectrum.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Polydispersity of PEG Reagent: The this compound reagent used may not be monodisperse, leading to a population of peptides with slightly different mass PEG chains. This heterogeneity complicates the MS1 and MS/MS spectra. | Use Monodisperse Reagents: Whenever possible, use high-purity, monodisperse PEGylation reagents. This ensures a single, well-defined precursor ion, which dramatically simplifies the resulting MS/MS spectrum.[9] |
| Co-elution of Contaminants: Free (unconjugated) this compound or other synthesis-related impurities may co-elute with the peptide and contribute to the spectral complexity. | Improve Sample Purification: Enhance the purification of the conjugated peptide using reversed-phase HPLC (RP-HPLC). Optimize the gradient to ensure separation from unconjugated reagents and byproducts. |
| Simultaneous Fragmentation Pathways: CID is simultaneously breaking down the Fmoc group, the PEG chain, and the peptide, leading to a convoluted mix of fragment ions. | Lower Collision Energy: Reduce the collision energy to favor the fragmentation of the most labile bond. This might selectively cleave the Fmoc group, allowing you to identify the precursor ion that has lost this group. Subsequently, you can perform an MS3 experiment by isolating this new precursor and fragmenting it further to sequence the peptide. |
Experimental Protocols
Protocol 1: MS/MS Analysis of Fmoc-PEGylated Peptides using CID
Objective: To obtain sequence information from a peptide conjugated with this compound.
Methodology:
-
Sample Preparation:
-
Purify the Fmoc-PEG-peptide conjugate using RP-HPLC to >95% purity.
-
Reconstitute the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in 95:5 water:acetonitrile) to a concentration of 1-10 pmol/µL.
-
-
LC-MS/MS System:
-
LC: Use a C18 column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
MS: A quadrupole-ion trap, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.
-
-
MS Acquisition Method:
-
MS1 Scan: Perform a full MS scan to identify the m/z of the precursor ion for the Fmoc-PEG-peptide. Note the charge state distribution.
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the most intense charge states of the precursor ion for fragmentation.
-
Collision Energy: Start with a normalized collision energy (NCE) of 25-30%. If fragmentation is poor, increase the NCE in increments of 5% up to 40-45%. Alternatively, use a stepped NCE (e.g., 25%, 35%, 45%) to fragment with multiple energies.
-
Activation Type: CID or HCD (Higher-energy C-trap Dissociation).
-
Detector: Analyze fragment ions in the ion trap or Orbitrap.
-
-
-
Data Analysis:
-
Look for characteristic neutral losses from the precursor ion, including:
-
Loss of the dibenzofulvene (178.08 Da).
-
Loss of the entire Fmoc group (222.07 Da).
-
-
Search for repeating losses of 44.03 Da, corresponding to ethylene glycol units from the PEG chain.
-
Attempt to identify any low-intensity b- and y-ion series from the peptide backbone.
-
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for poor fragmentation.
Competing Fragmentation Pathways
Caption: Competing fragmentation pathways in CID.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantifying PEGylation Efficiency with Fmoc-N-PEG36-acid
This technical support center provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting guides, and frequently asked questions (FAQs) for quantifying the efficiency of PEGylation using Fmoc-N-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a high-purity polyethylene (B3416737) glycol (PEG) derivative. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amine terminus and a carboxylic acid at the other end.[1] This reagent is commonly used to modify proteins, peptides, and other molecules through their amino groups. The PEGylation process can enhance the solubility, stability, and reduce the immunogenicity of the target molecule.[1]
Q2: How can I quantify the amount of this compound attached to my molecule?
A2: The efficiency of PEGylation can be quantified using several analytical techniques. The most common methods involve either directly measuring the PEGylated product or indirectly quantifying the removal of the Fmoc protecting group. Key methods include UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry.
Q3: Why is the Fmoc group useful for quantification?
A3: The Fmoc group has a strong chromophore, which makes it readily detectable by UV-Vis spectroscopy.[2][3][4] Upon cleavage of the Fmoc group in a basic solution (deprotection), the released dibenzofulvene (DBF) or its adduct with a secondary amine like piperidine (B6355638) can be quantified spectrophotometrically, providing an indirect measure of the amount of PEG reagent that was conjugated.[2][3]
Experimental Protocols
Quantification of PEGylation via Fmoc Cleavage and UV-Vis Spectroscopy
This method indirectly quantifies the amount of PEGylated material by measuring the amount of Fmoc group cleaved from the PEGylated product.
Principle: The Fmoc group is cleaved from the PEGylated molecule using a basic solution, typically containing piperidine. The resulting dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[2][4] By measuring the absorbance of this adduct, the amount of cleaved Fmoc, and thus the amount of PEGylated molecule, can be determined using the Beer-Lambert law.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of your dry, purified Fmoc-PEGylated sample.
-
Dissolve the sample in a known volume of a suitable solvent, such as N,N-dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
UV-Vis Measurement:
-
Prepare a blank solution of 20% piperidine in DMF.
-
Set a UV-Vis spectrophotometer to read absorbance at 301 nm.
-
Zero the spectrophotometer using the blank solution.[4]
-
Measure the absorbance of your deprotection reaction solution. If the absorbance is too high (typically > 1.0), dilute the solution with the blank solution and re-measure, keeping track of the dilution factor.[4]
-
-
Calculation of PEGylation Efficiency:
-
Use the Beer-Lambert Law: A = εbc
-
A = Absorbance at 301 nm
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of the adduct (mol/L)
-
-
Calculate the concentration of the adduct in your measured sample.
-
Adjust for any dilutions made.
-
The calculated molar amount of the adduct is equivalent to the molar amount of Fmoc-PEGylated molecule in your initial sample.
-
PEGylation efficiency can be expressed as a percentage of the initial substrate that has been PEGylated.
-
Quantification of PEGylation using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
This method separates the PEGylated product from the unreacted starting material based on size.
Principle: PEGylation increases the hydrodynamic radius of a molecule.[6] SE-HPLC separates molecules based on their size in solution. The larger PEGylated molecules will elute earlier from the column than the smaller, un-PEGylated molecules.[6] By integrating the peak areas of the PEGylated and un-PEGylated species, the relative amounts can be determined.
Protocol:
-
System Preparation:
-
Equilibrate a suitable size-exclusion column with a mobile phase appropriate for your sample (e.g., phosphate-buffered saline).
-
Ensure the HPLC system, including the pump, injector, and detector (typically UV at 280 nm for proteins or 220 nm for peptides), is stable.
-
-
Sample Preparation:
-
Prepare a solution of your PEGylation reaction mixture at a known concentration.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Inject a known volume of your sample onto the column.
-
Run the separation under isocratic flow conditions.
-
Monitor the elution profile at the appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated product (earlier retention time) and the un-PEGylated starting material (later retention time).
-
Integrate the area under each peak.
-
Calculate the PEGylation efficiency using the following formula:
-
% PEGylation Efficiency = [Area of PEGylated peak(s) / (Area of PEGylated peak(s) + Area of un-PEGylated peak)] x 100
-
-
Quantitative Data Summary
| Parameter | UV-Vis Spectroscopy | SE-HPLC |
| Analyte | Dibenzofulvene-piperidine adduct | PEGylated vs. Un-PEGylated molecule |
| Wavelength | ~301 nm[2][4] | 220 nm or 280 nm (protein/peptide dependent)[6] |
| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ | Not applicable |
| Typical Retention Time Shift | Not applicable | PEGylated product elutes earlier |
| Quantification Basis | Beer-Lambert Law | Peak area integration |
Troubleshooting Guide
Issue 1: Low or no PEGylation detected.
-
Question: My analysis shows very low or no PEGylation. What could be the cause?
-
Answer:
-
Inefficient Coupling Reaction:
-
Check Reagents: Ensure your coupling reagents (e.g., EDC/NHS) are fresh and active.
-
Reaction pH: The pH of the reaction mixture is critical for efficient coupling to primary amines. For NHS esters, the optimal pH is typically 7-9.[7]
-
Molar Ratio: The molar ratio of the PEG reagent to your molecule may need to be optimized.[7][8] Increase the excess of this compound.
-
-
Sample Degradation: Your target molecule may be degrading under the reaction conditions. Analyze the reaction mixture for degradation products.
-
Steric Hindrance: The target amine on your molecule may be sterically hindered, preventing the PEG reagent from accessing it.
-
Issue 2: Incomplete Fmoc deprotection.
-
Question: I suspect the Fmoc group is not being completely removed. How can I confirm this and what should I do?
-
Answer:
-
Confirmation: Incomplete deprotection will lead to an underestimation of PEGylation when using the UV-Vis method. You can monitor the deprotection reaction over time by taking aliquots and measuring the absorbance at 301 nm until it plateaus.
-
Troubleshooting Steps:
-
Reaction Time: Extend the deprotection time. While 30 minutes is typical, some sterically hindered Fmoc groups may require longer.[3]
-
Piperidine Concentration: Ensure your piperidine solution is at the correct concentration (e.g., 20%).
-
Fresh Reagents: Use freshly prepared piperidine solution as it can degrade over time.
-
-
Issue 3: Overlapping peaks in HPLC analysis.
-
Question: In my SE-HPLC chromatogram, the peaks for the PEGylated and un-PEGylated species are not well-resolved. How can I improve the separation?
-
Answer:
-
Optimize HPLC Method:
-
Column Choice: You may need a column with a different pore size or a longer column for better resolution.
-
Flow Rate: Decrease the flow rate to allow for better separation.
-
Mobile Phase: Modifying the ionic strength or pH of the mobile phase can sometimes improve peak shape and resolution.
-
-
Alternative Technique: If SE-HPLC does not provide adequate resolution, consider other chromatographic methods like reversed-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX), as the PEGylation will also alter the hydrophobicity and charge of the molecule.[9]
-
Visualizations
Experimental Workflow for UV-Vis Quantification
Caption: Workflow for quantifying PEGylation via Fmoc cleavage and UV-Vis spectroscopy.
Troubleshooting Logic for Low PEGylation
Caption: Decision tree for troubleshooting low PEGylation efficiency.
References
- 1. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Removing unreacted Fmoc-N-PEG36-acid from a reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when removing unreacted Fmoc-N-PEG36-acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
A1: The primary challenges stem from the physicochemical properties of this compound. Its amphiphilic nature, being soluble in both many organic solvents and aqueous solutions, can make standard extraction and precipitation techniques difficult.[1] Furthermore, its high polarity can lead to issues in traditional normal-phase chromatography, such as streaking and poor separation.[2] When working with biomolecules, the PEG chain can shield surface charges, potentially complicating purification by ion-exchange chromatography.[]
Q2: What are the most common methods for removing unreacted this compound?
A2: The most effective methods for removing unreacted this compound are typically based on chromatography. These include:
-
Reversed-Phase Chromatography (RPC): This is a highly effective method that separates compounds based on hydrophobicity. Since this compound is polar, it will have different retention characteristics compared to many less polar organic molecules.[4]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is particularly useful when the product of the reaction is significantly larger than the this compound.[]
-
Liquid-Liquid Extraction: This method can be employed by carefully selecting a solvent system where the solubility of the desired product and the unreacted PEG reagent differ significantly.[5]
-
Precipitation/Crystallization: In some cases, it may be possible to selectively precipitate either the product or the unreacted this compound by adding a solvent in which one component is insoluble.[6]
Q3: How can I monitor the purity of my product during purification?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. A reversed-phase C18 column with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) is commonly used.[7][8] Thin-Layer Chromatography (TLC) can also be used for quick, qualitative checks of fraction purity during column chromatography.
Troubleshooting Guides
Reversed-Phase Chromatography (RPC)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of product and this compound | The mobile phase gradient is too steep. | Use a shallower gradient to increase the resolution between closely eluting peaks. |
| The wrong stationary phase is being used. | For highly polar compounds, a standard C18 column is a good starting point. Consider a column with a different chemistry if separation is still poor.[1] | |
| Peak tailing of the desired compound | Secondary interactions with the silica (B1680970) backbone of the stationary phase. | Add a small amount of an acid, like 0.1% TFA or formic acid, to the mobile phase to suppress silanol (B1196071) interactions.[7] |
| Low recovery of the product | The product is irreversibly binding to the column or precipitating. | Ensure the product is soluble in the mobile phase. Adjusting the pH or the organic solvent percentage may be necessary. |
Liquid-Liquid Extraction
| Problem | Potential Cause | Suggested Solution |
| Emulsion formation at the interface | The two solvent phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is lost to the aqueous phase with the PEG reagent | The product has some water solubility. | Perform multiple extractions with the organic solvent to maximize the recovery of the product. Back-extract the combined aqueous layers with a fresh portion of organic solvent. |
| This compound remains in the organic layer | The PEG reagent is soluble in the chosen organic solvent. | Wash the organic layer multiple times with water or a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) to pull the acidic PEG reagent into the aqueous phase.[5] |
Data Presentation
The following table summarizes the expected performance of different purification methods for removing unreacted this compound. Please note that actual results will vary depending on the specific reaction mixture and the properties of the desired product.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Reversed-Phase Flash Chromatography | >95% | 60-90% | Good for moderate to large scale purification. Method development can be guided by analytical HPLC.[9] |
| Preparative HPLC | >99% | 50-80% | High resolution, but typically for smaller scale purification due to cost and complexity.[10] |
| Liquid-Liquid Extraction | Variable (depends on product) | 70-95% | Fast and scalable, but highly dependent on the differential solubility of the product and the PEG reagent. |
| Precipitation/Crystallization | >98% (if successful) | Variable | Can provide very high purity if suitable conditions are found, but can be challenging to develop. |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase Flash Chromatography
This protocol provides a general procedure for separating a less polar product from the more polar unreacted this compound.
-
Sample Preparation:
-
Concentrate the reaction mixture under reduced pressure to remove volatile solvents.
-
Dissolve the residue in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a small amount of the initial mobile phase.
-
If the residue is not fully soluble, it can be adsorbed onto a small amount of silica gel or C18 material for dry loading.
-
-
Chromatography Conditions:
-
Stationary Phase: C18 reversed-phase silica gel cartridge.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7][8]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95-100%) over a suitable number of column volumes. The exact gradient will need to be optimized based on the polarity of the desired product.
-
Flow Rate: Adjust the flow rate according to the column size and manufacturer's recommendations.
-
-
Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Load the sample onto the column.
-
Begin the gradient elution and collect fractions.
-
Monitor the fractions by TLC or analytical HPLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is suitable when the desired product is significantly less polar than this compound and has good solubility in a water-immiscible organic solvent.
-
Reaction Work-up:
-
Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[5][11]
-
Transfer the solution to a separatory funnel.
-
-
Aqueous Wash:
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently invert the funnel several times to mix the phases, venting occasionally to release any pressure.
-
Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using ethyl acetate.
-
Repeat the wash with water two more times to remove the bulk of the water-soluble this compound.
-
-
Optional Basic Wash:
-
To remove the final traces of the acidic PEG reagent, perform a wash with a dilute solution of sodium bicarbonate (e.g., 5% w/v).
-
Follow this with a final wash with brine (saturated NaCl solution) to aid in the separation of the layers and remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
-
Mandatory Visualization
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Chromatography [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR101168620B1 - Pegylated small molecules - Google Patents [patents.google.com]
- 11. labproinc.com [labproinc.com]
Technical Support Center: Working with Fmoc-N-PEG36-acid and Other Viscous PEG Reagents
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with viscous polyethylene (B3416737) glycol (PEG) reagents like Fmoc-N-PEG36-acid.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It consists of a long, hydrophilic chain of 36 PEG units, with a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other. This structure makes it ideal for use in bioconjugation, drug delivery, and peptide modification. The long PEG spacer increases the solubility and stability of the resulting conjugate and can reduce its immunogenicity. Its most common application is in solid-phase peptide synthesis (SPPS) to introduce a long, flexible linker within a peptide sequence.
2. How should I properly store and handle this compound?
Due to its hygroscopic nature, this compound and similar PEG reagents can become tacky and difficult to handle if exposed to moisture. Proper storage and handling are crucial to maintain its integrity.
-
Storage: Store the reagent at -20°C in a desiccated environment.
-
Handling: Before opening, always allow the container to warm to room temperature to prevent condensation of moisture onto the cold reagent. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. Avoid frequent freeze-thaw cycles.
3. What are the best solvents for dissolving this compound?
This compound is soluble in a variety of common organic solvents used in peptide synthesis. These include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
N-Methyl-2-pyrrolidone (NMP)
It also has solubility in water due to its hydrophilic PEG chain. For SPPS applications, high-quality, amine-free DMF is the most commonly used solvent.
4. How is the Fmoc protecting group removed from this compound?
The Fmoc group is a base-labile protecting group. It is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. The deprotection reaction is rapid, usually completing within 15-30 minutes at room temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with viscous this compound.
Issue 1: Difficulty in accurately weighing and transferring the viscous reagent.
-
Cause: The high viscosity and sticky nature of the PEG reagent can make it challenging to handle, leading to inaccurate measurements and loss of material.
-
Solution:
-
Warm the Reagent: Gently warming the reagent to a consistent temperature (e.g., 30-40°C) can reduce its viscosity, making it easier to pipette. Ensure the temperature is not high enough to cause degradation.
-
Use Positive-Displacement Pipettes: Unlike standard air-displacement pipettes, positive-displacement pipettes have a piston that is in direct contact with the liquid, ensuring accurate and complete dispensing of viscous solutions.
-
Reverse Pipetting Technique: If using an air-displacement pipette, the reverse pipetting technique can improve accuracy. This involves aspirating more liquid than needed, dispensing the desired volume, and discarding the excess. This method is particularly effective at reducing the formation of air bubbles.
-
Weighing by Difference: Instead of dispensing a target volume, it can be more accurate to dispense the reagent into the reaction vessel and then weigh the original container to determine the exact amount transferred.
-
Wide-Bore Pipette Tips: Using pipette tips with a wider opening can facilitate the aspiration and dispensing of viscous liquids. Some researchers carefully cut the end of a standard tip to create a wider bore, though this can affect accuracy if not done consistently.
-
Issue 2: Incomplete dissolution of the reagent in the solvent.
-
Cause: Insufficient solvent volume, inadequate mixing, or the high molecular weight of the PEG chain can lead to slow or incomplete dissolution.
-
Solution:
-
Increase Solvent Volume: Use a sufficient volume of solvent to fully solvate the PEG chain.
-
Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If clumps persist, gentle sonication in a water bath can help to break them up and enhance solubility.
-
Gentle Warming: As with handling, gently warming the solvent and reagent mixture can aid in dissolution.
-
Issue 3: Incomplete coupling reaction during solid-phase peptide synthesis.
-
Cause: The steric hindrance from the long PEG chain and the viscous nature of the reagent can slow down the reaction kinetics, leading to incomplete coupling to the resin-bound peptide.
-
Solution:
-
Extend Coupling Time: Double the standard coupling time to ensure the reaction goes to completion. For a typical coupling that might take 1-2 hours, extend it to 2-4 hours.
-
Double Coupling: Perform the coupling step twice. After the first coupling, drain the reaction vessel, wash the resin, and then add a fresh solution of the activated this compound to the resin for a second coupling cycle.
-
Use a More Potent Activation Reagent: While standard coupling reagents like HBTU/DIPEA are often sufficient, for difficult couplings involving sterically hindered reagents, consider using a more potent activator like HATU or PyBOP.
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin. A positive test (blue beads) indicates an incomplete reaction, and a further coupling step is necessary.
-
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common problems encountered when using this compound.
Caption: Troubleshooting decision tree for this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its use in SPPS.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1897.2 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Storage Temperature | -20°C |
| Solubility | DMF, DCM, DMSO, Acetonitrile, Water, NMP |
| Fmoc Deprotection | 20% Piperidine in DMF |
Table 2: Recommended Reagent Equivalents for SPPS Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 1.5 - 3.0 |
| Coupling Activator (HBTU/HATU) | 1.5 - 3.0 |
| Base (DIPEA/Collidine) | 3.0 - 6.0 |
Note: Using a higher excess of reagents can help drive the reaction to completion, especially for difficult couplings.
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Activator (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF.
-
Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve 2 equivalents of this compound and 1.95 equivalents of HBTU in DMF.
-
Add 4 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Ensure there is enough solvent to allow the resin to be fully suspended and mixed.
-
Agitate the mixture using a shaker or by bubbling with nitrogen for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
If the test is negative (beads remain colorless or yellow), the coupling is complete. Proceed to step 5.
-
If the test is positive (beads turn blue), the coupling is incomplete. Drain the vessel and repeat steps 2 and 3 (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF again (3 x 1 min) to prepare for the next synthesis step (Fmoc deprotection of the newly added PEG linker).
-
Experimental Workflow Diagram
The following diagram visualizes the key steps in the experimental protocol.
Caption: Workflow for coupling this compound in SPPS.
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a detailed comparison of Fmoc-N-PEG36-acid, a long-chain PEG linker, with other shorter PEG linkers in the context of PROTAC design, supported by established principles and experimental data from analogous systems.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and drug-like properties of the degrader.[1][2][3] The length, flexibility, and composition of the linker directly influence several key parameters that govern a PROTAC's success:
-
Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1]
-
Cellular Permeability: The linker's properties, including its length and hydrophilicity, can impact the PROTAC's ability to cross the cell membrane and reach its intracellular target.[4][5]
-
Solubility and Physicochemical Properties: PEG linkers, in particular, are known to enhance the aqueous solubility of PROTACs, which can improve their handling, formulation, and pharmacokinetic profiles.[2][]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The results demonstrated a clear dependence on linker length for optimal efficacy.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data synthesized from Cyrus et al. as cited in a comparative study.[7] |
In this system, a 16-atom linker was found to be optimal for both ERα degradation and cell growth inhibition.[7] This highlights that there is a specific "sweet spot" for linker length, and both shorter and longer linkers can lead to decreased efficacy.
Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on TBK1-targeting PROTACs also underscores the critical nature of linker length optimization.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Data from a study by Arvinas, as cited in a comparative guide.[7][9] |
For TBK1, a 21-atom linker was the most potent, while linkers shorter than 12 atoms were inactive.[7][9] Interestingly, a longer 29-atom linker showed a significant decrease in potency, suggesting that excessive length can be detrimental.
Case Study 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
A synthesized comparison of BRD4-targeting PROTACs using a JQ1 warhead and a VHL E3 ligase ligand showed the following trend:
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Synthesized data from a head-to-head comparison guide.[8] |
In this context, a PEG5 linker provided the optimal balance of degradation potency.[8]
This compound: Considerations for a Long-Chain Linker
This compound represents a significantly longer linker than those highlighted in the case studies above. Based on general principles of PROTAC design, we can anticipate the following potential impacts of using such a long linker:
| Parameter | Potential Impact of this compound | Rationale |
| Degradation Potency (DC50) | Potentially lower | While a certain length is required, excessive length may lead to a less stable or non-productive ternary complex, as the increased flexibility might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[3][4] The optimal length is highly system-dependent. |
| Maximum Degradation (Dmax) | Potentially lower | Similar to DC50, Dmax is dependent on the formation of a productive ternary complex. An overly flexible and long linker might hinder the optimal orientation required for maximal degradation. |
| Aqueous Solubility | Significantly higher | The long, hydrophilic PEG chain of this compound is expected to impart superior aqueous solubility to the PROTAC molecule.[2][] |
| Cellular Permeability | Potentially lower | The increased molecular weight and polar surface area from a long PEG chain can reduce passive diffusion across the cell membrane.[4] However, the flexibility of PEG linkers can sometimes allow the PROTAC to adopt a more compact conformation, which may aid in membrane traversal.[1] |
| "Hook Effect" | Potentially more pronounced | The "hook effect," where efficacy decreases at higher concentrations due to the formation of binary complexes, can be influenced by linker length. A very long and flexible linker might favor the formation of these non-productive binary complexes. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][10]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, Mino for BTK) in appropriate culture vessels (e.g., 6-well plates).[7][11]
-
Allow cells to adhere and reach 70-80% confluency.[10]
-
Treat cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18, 24, or 48 hours).[7][11]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Quantification:
-
Data Analysis:
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[10]
-
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy, with the optimal length being highly dependent on the specific target protein and E3 ligase combination. While a certain linker length is necessary to bridge the two proteins and enable the formation of a productive ternary complex, the available data suggests that there is an optimal range, and linkers that are either too short or too long can lead to diminished degradation activity.
This compound, as a long-chain PEG linker, offers the significant advantage of enhancing the aqueous solubility of PROTACs. However, its extended length may not be optimal for achieving the highest degradation potency (DC50) and maximal degradation (Dmax) in many systems, and could potentially lead to reduced cellular permeability. The extreme flexibility of such a long linker might also contribute to a more pronounced "hook effect."
Ultimately, the selection of the optimal PEG linker requires empirical validation. A systematic approach, where a range of linker lengths is synthesized and tested, is the most effective strategy for identifying the ideal linker for a given PROTAC system. Researchers and drug development professionals should consider this compound as a valuable tool for specific applications where solubility is a primary concern, but it should be evaluated alongside a panel of shorter PEG linkers to ensure the optimization of degradation efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-N-PEG36-acid and Maleimide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. This guide provides an objective comparison of two prominent linker strategies: the hydrophilic Fmoc-N-PEG36-acid linker and the conventional thiol-reactive maleimide (B117702) linker. This analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the optimal linker for their ADC development programs.
At a Glance: Key Differences and Performance Attributes
The choice between a hydrophilic, long-chain PEG linker and a traditional maleimide linker involves a trade-off between stability, hydrophilicity, and the drug-to-antibody ratio (DAR). While maleimide linkers offer straightforward conjugation to native or engineered cysteine residues, they are susceptible to instability in plasma. In contrast, this compound provides a stable, hydrophilic spacer that can enhance the overall properties of the ADC.
| Feature | This compound Linker | Maleimide Linker |
| Bond Type | Stable amide bond | Thioether bond |
| Cleavage Mechanism | Non-cleavable | Generally non-cleavable, but susceptible to retro-Michael reaction |
| Stability in Circulation | High | Prone to premature payload release via retro-Michael reaction, leading to off-target toxicity[1][] |
| Hydrophilicity | High, due to the 36-unit polyethylene (B3416737) glycol (PEG) spacer[3][4] | Can be hydrophobic, potentially leading to aggregation, though often used with hydrophilic payloads or co-linkers[] |
| Drug-to-Antibody Ratio (DAR) | Can facilitate higher DARs due to increased solubility and reduced aggregation[4] | High DARs can lead to increased aggregation and poor pharmacokinetics[] |
| Conjugation Chemistry | Two-step process: payload attachment to the linker, followed by antibody conjugation | One-step conjugation to reduced antibody thiols |
Impact on ADC Performance: A Data-Driven Comparison
The selection of a linker has profound implications for the pharmacokinetics (PK), efficacy, and tolerability of an ADC. Long-chain PEG linkers, such as those derived from this compound, have demonstrated significant advantages over more traditional, hydrophobic linkers.
Pharmacokinetics and Stability
Studies have shown a clear correlation between PEG chain length and improved ADC pharmacokinetics. Longer PEG chains, such as PEG8, PEG12, and PEG24, have been shown to stabilize the ADC in plasma, leading to reduced clearance rates that are comparable to the unconjugated antibody[3]. This enhanced stability is attributed to the hydrophilic PEG chains creating a protective shield around the hydrophobic payload, reducing non-specific interactions and clearance[5].
In contrast, the thioether bond formed by maleimide linkers is susceptible to a retro-Michael reaction in the presence of plasma thiols like albumin, leading to premature deconjugation of the payload[1][][6]. This instability can result in a significant loss of the drug from the ADC over time in circulation, potentially leading to off-target toxicity and reduced efficacy[1]. While strategies to stabilize the maleimide linkage exist, the inherent potential for instability remains a key consideration[1][7].
Table 1: Representative Pharmacokinetic and Stability Data
| Linker Type | ADC Clearance | Plasma Half-life | Payload Deconjugation (in vivo) |
| Long-Chain PEG (e.g., PEG24) [3] | Low, similar to naked antibody | Extended | Minimal |
| Maleimide [1][] | Higher than naked antibody | Shorter | Significant (can be >50% in 7 days) |
| Note: This data is synthesized from multiple sources for illustrative comparison and may not originate from a single head-to-head study. |
Efficacy and Tolerability
The enhanced stability and hydrophilicity conferred by long-chain PEG linkers can translate to improved in vivo efficacy and tolerability. By enabling higher DARs without inducing aggregation and by ensuring the payload remains attached until it reaches the target cell, PEGylated ADCs can exhibit a wider therapeutic window[3][4]. Studies have shown that increasing PEG length positively impacts the pharmacodynamics of ADCs, leading to better tumor growth inhibition[3]. Furthermore, longer PEG chains have been associated with increased tolerability, as evidenced by reduced weight loss in preclinical models at high doses[3].
ADCs constructed with maleimide linkers can also be highly efficacious; however, their therapeutic window may be narrowed by the off-target toxicity resulting from premature payload release[1].
Table 2: Representative In Vivo Performance Data
| Linker Type | Tumor Growth Inhibition | Maximum Tolerated Dose (MTD) |
| Long-Chain PEG (e.g., PEG24) [3] | High | High |
| Maleimide [1] | Variable, dependent on stability | Can be limited by off-target toxicity |
| Note: This data is synthesized from multiple sources for illustrative comparison and may not originate from a single head-to-head study. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key steps in the synthesis and characterization of ADCs using both this compound and maleimide linkers.
Logical Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis and characterization.
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for an ADC.
Detailed Experimental Protocols
Protocol 1: ADC Synthesis with this compound Linker
This protocol describes a two-step process for conjugating a payload to the this compound linker and then to the antibody.
Part A: Synthesis of the Drug-Linker Construct
-
Activation of this compound:
-
Dissolve this compound and an activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)) in an anhydrous organic solvent (e.g., Dimethylformamide (DMF)).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
-
-
Conjugation to Amine-Containing Payload:
-
In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.
-
Add the activated this compound-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Fmoc Deprotection:
-
Dissolve the purified drug-linker in a solution of 20% piperidine (B6355638) in DMF.
-
Stir at room temperature for 30 minutes to remove the Fmoc protecting group, yielding a free amine on the PEG linker.
-
Purify the deprotected drug-linker by reverse-phase HPLC.
-
Part B: Conjugation to the Antibody
-
Antibody Preparation:
-
The antibody is typically modified to introduce a reactive handle for the linker, for example, by engineering a specific cysteine residue.
-
-
Conjugation Reaction:
-
Dissolve the deprotected drug-linker in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the drug-linker solution to the prepared antibody solution at a desired molar excess.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other impurities.
-
Protocol 2: ADC Synthesis with Maleimide Linker
This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Dialyze the antibody into a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated drug-linker in an organic co-solvent such as DMSO to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the reduced antibody solution at a molar excess determined by the desired DAR (typically 5-10 fold excess over the antibody).
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the ADC using size-exclusion chromatography (SEC).
-
Conclusion
The choice between an this compound and a maleimide linker is a critical decision in ADC design that significantly impacts the conjugate's performance. The hydrophilic and stable nature of the this compound linker offers substantial advantages in improving the pharmacokinetics, tolerability, and efficacy of ADCs, particularly for hydrophobic payloads and when higher DARs are desired. While maleimide linkers provide a more direct conjugation strategy, their inherent instability in plasma presents a significant challenge that must be carefully considered and addressed. For the development of next-generation ADCs with an optimized therapeutic window, the superior properties of long-chain hydrophilic PEG linkers like this compound make them a compelling choice.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [polyethyleneglycolpeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Unveiling the Hydrophobicity Profile: A Comparative Analysis of Fmoc-N-PEG36-acid and Alkyl Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of a molecule's ultimate success. The linker's physicochemical properties, particularly its hydrophobicity, can profoundly influence the solubility, permeability, and pharmacokinetic profile of peptides, PROTACs, and antibody-drug conjugates (ADCs). This guide provides an objective comparison of the hydrophobicity of the hydrophilic linker, Fmoc-N-PEG36-acid, against traditional hydrophobic alkyl linkers, supported by quantitative data and detailed experimental methodologies.
The fundamental difference in hydrophobicity between polyethylene (B3416737) glycol (PEG) linkers and alkyl linkers stems from their distinct chemical structures. PEG linkers, such as this compound, are characterized by repeating ethylene (B1197577) glycol units. The ether oxygens in the PEG backbone are capable of forming hydrogen bonds with water, which imparts significant hydrophilicity and enhances aqueous solubility.[1][2] In contrast, alkyl linkers are composed of saturated hydrocarbon chains, rendering them inherently hydrophobic.[2] This hydrophobicity generally increases with the length of the alkyl chain.
This compound is considered an amphiphilic molecule, possessing both a long, hydrophilic PEG chain and a hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[3] This dual nature allows for solubility in both aqueous and organic solvents.[3] Despite the presence of the hydrophobic Fmoc group, the overall character of the molecule is dominated by the long PEG36 chain, making it a valuable tool for increasing the water solubility of conjugated molecules.[4][5][6][7]
Quantitative Comparison of Hydrophobicity
| Linker Type | Specific Linker | Number of Carbon Atoms (in backbone) | Calculated logP (clogP) | Hydrophobicity Classification |
| PEG Linker | Fmoc-N-amido-PEG24-acid | 72 (PEG chain) | -1.0[8] | Hydrophilic |
| Alkyl Linker | 1,4-Diaminobutane (B46682) | 4 | -0.70[9] | Slightly Hydrophilic |
| Alkyl Linker | 1,8-Diaminooctane (B148097) | 8 | Value not directly found, estimated to be ~1.3 | Hydrophobic |
| Alkyl Linker | 1,12-Diaminododecane | 12 | 2.2[10] | Very Hydrophobic |
Note: The clogP value for 1,8-diaminooctane is an estimation based on the trend observed between 1,4-diaminobutane and 1,12-diaminododecane.
Experimental Determination of Hydrophobicity
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful experimental technique to assess the relative hydrophobicity of molecules. In RP-HPLC, compounds are separated based on their affinity for a nonpolar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase and therefore have a longer retention time.
Experimental Protocol: Determination of Hydrophobicity by RP-HPLC
This protocol outlines a general procedure for comparing the hydrophobicity of this compound and a series of bifunctional alkyl linkers.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Samples: this compound and a series of diaminoalkane linkers (e.g., 1,4-diaminobutane, 1,8-diaminooctane, 1,12-diaminododecane) dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (for Fmoc-containing compound) or ELSD for all compounds.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (column re-equilibration)
-
3. Procedure:
-
Prepare stock solutions of each linker at a concentration of 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject each sample individually and record the chromatogram.
-
The retention time (Rt) for each compound is determined at the apex of its corresponding peak.
-
A longer retention time indicates greater hydrophobicity.
4. Data Analysis:
-
Compare the retention times of this compound and the alkyl linkers. It is expected that the retention time will increase with the length of the alkyl chain. This compound, despite its high molecular weight, is expected to have a shorter retention time than the longer-chain alkyl linkers due to its hydrophilic PEG component.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the conceptual relationship between linker type and its properties, and the experimental workflow for determining hydrophobicity.
Caption: Relationship between linker type and its impact on molecular properties.
Caption: Workflow for determining linker hydrophobicity using RP-HPLC.
Conclusion
The choice between this compound and an alkyl linker represents a critical decision in the design of bioactive molecules, with significant consequences for their overall hydrophobicity. This compound, with its extended polyethylene glycol chain, offers a highly hydrophilic character, which can be advantageous for improving the aqueous solubility of poorly soluble drug candidates. Conversely, alkyl linkers provide a hydrophobic scaffold, the degree of which can be tuned by varying the chain length, a property that can be leveraged to enhance cell membrane permeability. The quantitative data from logP calculations and the qualitative insights from RP-HPLC retention times provide a clear framework for researchers to make informed decisions based on the specific requirements of their drug development program. The experimental protocol provided herein offers a robust method for the direct comparison of linker hydrophobicity, enabling the rational selection of the optimal linker to achieve the desired molecular properties.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 5. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 6. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 7. This compound | Scientist.com [app.scientist.com]
- 8. Fmoc-N-amido-PEG24-acid | C66H113NO28 | CID 51340974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-diaminobutane [stenutz.eu]
- 10. 2783-17-7 CAS MSDS (1,12-Dodecanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Balancing Act: A Comparative Guide to Fmoc-N-PEG36-acid Versus Shorter PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the performance of bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated peptides. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, stability, and pharmacokinetic profiles. The length of the PEG chain is a key parameter in this optimization process, representing a trade-off between beneficial properties and potential drawbacks.[1] This guide provides an objective comparison of the long-chain Fmoc-N-PEG36-acid linker against its shorter PEG counterparts, supported by experimental data and detailed protocols, to inform rational design choices in therapeutic and diagnostic development.
Fmoc-N-amido-PEG36-acid is a bifunctional linker featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine for sequential peptide synthesis and a terminal carboxylic acid for conjugation to amine-containing molecules.[2][3] Its defining feature is the long, hydrophilic 36-unit PEG spacer, which imparts specific characteristics compared to linkers with fewer PEG units (e.g., PEG2, PEG4, PEG8, PEG12).
The Impact of PEG Chain Length: A Quantitative Comparison
The length of a PEG linker directly modulates several key physicochemical and biological properties of a conjugate. Longer chains, such as PEG36, generally offer superior performance in terms of solubility and in vivo circulation time, but this can come at the cost of reduced in vitro potency due to steric hindrance.[1][4]
Physicochemical and In Vitro Performance
Longer PEG chains significantly enhance the aqueous solubility of hydrophobic payloads and reduce aggregation, which is a common challenge in ADC development.[5][1] However, this increased hydrodynamic radius can also create a steric shield, potentially hindering the binding of the conjugate to its target receptor or impeding the release of the payload, leading to lower in vitro cytotoxicity (higher IC50 values).[6][7]
Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties
| Performance Metric | Short PEG Linkers (e.g., PEG2-PEG8) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, PEG36) | Rationale |
| Solubility/Aggregation | Moderate improvement. May be insufficient for highly hydrophobic payloads. | Good improvement. Often provides a balance for many constructs. | Excellent improvement. Most effective at preventing aggregation of hydrophobic molecules.[6] | The hydrophilic nature of PEG mitigates hydrophobicity-induced aggregation.[1] |
| Drug Loading Capacity (%) | High | Moderate | Low | Shorter linkers have a lower molecular weight, allowing for a higher drug-to-polymer ratio.[8] |
| In Vitro Cytotoxicity (IC50) | Generally lower IC50 (higher potency). | Moderate IC50. | Generally higher IC50 (lower potency).[6] | Longer chains can cause steric hindrance, affecting target binding or payload release.[4][7] |
| Cellular Uptake (Non-specific) | Higher uptake by macrophages compared to longer PEGs.[7] | Reduced non-specific uptake. | Significant reduction in non-specific uptake ("stealth" effect).[7][9] | The PEG chain creates a hydration shell that repels opsonins and reduces phagocytic removal.[9] |
| Binding Affinity | Minimal impact. | May have a moderate impact. | Can be negatively impacted, especially for smaller targeting moieties.[4] | Steric hindrance from the long PEG chain may interfere with ligand-receptor interactions. |
Note: The exact performance can vary significantly based on the specific antibody, payload, and target cell line.
In Vivo Pharmacokinetics (PK)
A primary advantage of using longer PEG linkers is the significant improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic volume reduces renal clearance, leading to a longer plasma half-life and greater drug exposure at the target site.[1][10]
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics
| Performance Metric | Short PEG Linkers (e.g., PEG2-PEG8) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, PEG36) | Rationale |
| Plasma Half-life (t½) | Shorter half-life. | Longer half-life. | Significantly prolonged half-life.[1][4] | Increased hydrodynamic radius reduces the rate of renal clearance.[10] |
| Clearance Rate | Faster clearance.[6] | Slower clearance. | Significantly slower clearance. | Reduced opsonization and uptake by the reticuloendothelial system.[10] |
| Tumor Accumulation | May be lower due to rapid clearance. | Often shows significant improvement. | Can be the highest due to prolonged circulation, though uptake efficiency can be complex.[11][12] | The Extended Plasma Integrated Concentration (EPIC) effect allows for greater passive accumulation in tumor tissue (EPR effect). |
| Immunogenicity | Offers some shielding. | Provides increased shielding. | Offers significant shielding, reducing the potential for an immune response.[5] | The flexible PEG chain can mask immunogenic epitopes on the protein surface.[5] |
Visualizing the Trade-Offs and Workflows
The selection of a PEG linker involves balancing competing factors. A longer linker like PEG36 maximizes solubility and circulation time but may reduce binding affinity and in vitro potency.
Caption: Logical trade-offs associated with increasing PEG linker length.
The general process for creating and evaluating a PEGylated bioconjugate involves several key steps, from synthesis to in vivo testing.
Caption: Workflow for synthesis and evaluation of PEGylated bioconjugates.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of bioconjugates prepared with different PEG linker lengths.
Protocol 1: Synthesis of a PEGylated Peptide using Fmoc-N-PEG-acid
Objective: To synthesize a peptide with a C-terminal PEG linker of variable length (e.g., PEG4 vs. PEG36) on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-amido-PEG4-acid and Fmoc-N-amido-PEG36-acid
-
Coupling agents: HCTU (or HBTU/HATU)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
First Amino Acid Coupling: Perform standard Fmoc-SPPS to synthesize the desired peptide sequence.[13]
-
Linker Coupling: Following the final amino acid deprotection, couple either Fmoc-N-amido-PEG4-acid or Fmoc-N-amido-PEG36-acid to the N-terminus of the peptide. Dissolve the PEG linker (1.5 eq), HCTU (1.5 eq), and DIPEA (3 eq) in DMF and add to the resin. Allow to react for 2-4 hours.[14]
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin thoroughly and treat with the cleavage cocktail for 2-3 hours to cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups.[13]
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the peptide-PEG conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs prepared with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linkers (e.g., ADC-PEG4, ADC-PEG36)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminescence or absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADCs with different PEG linkers. Add the diluted ADCs to the cells and incubate for 72-96 hours.[7]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.[7]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the cell viability against the ADC concentration and use a non-linear regression model to calculate the IC50 value for each ADC construct.[7]
Conclusion: Selecting the Optimal Linker
The choice between this compound and shorter PEG linkers is not a one-size-fits-all decision but depends heavily on the specific application and desired therapeutic outcome.
-
This compound is an excellent choice when the primary goals are to maximize the solubility of a hydrophobic payload, extend the in vivo circulation half-life, and reduce immunogenicity.[5][1][10] It is particularly well-suited for systemic drug delivery where prolonged exposure is beneficial.
-
Shorter PEG linkers (e.g., PEG4, PEG8, PEG12) are preferable when maximizing in vitro potency is critical and a shorter half-life is acceptable or even desired.[1] They may also be advantageous in applications where minimal steric hindrance is required to maintain high binding affinity, such as in certain diagnostic probes or for smaller targeting ligands.[4][15]
Ultimately, an empirical approach is often necessary. Researchers should synthesize and test conjugates with a range of PEG linker lengths to identify the optimal candidate that provides the best balance of solubility, stability, pharmacokinetics, and potent biological activity for their specific therapeutic or diagnostic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. chempep.com [chempep.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond PEGylation: A Comparative Guide to Alternative Bifunctional Linkers for Fmoc-N-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is continuously evolving, driven by the need for more effective and safer therapeutic molecules. While Fmoc-N-PEG36-acid and other polyethylene (B3416737) glycol (PEG) linkers have long been the gold standard for improving the solubility, stability, and pharmacokinetic profiles of bioconjugates, concerns regarding PEG's potential immunogenicity and lack of biodegradability have spurred the development of innovative alternatives.[1][2] This guide provides an objective comparison of promising alternative bifunctional linkers, supported by available experimental data, to inform the selection of the optimal linker for your research and drug development needs.
The Limitations of Traditional PEG Linkers
The "PEG dilemma" highlights a growing concern in the field. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, the non-biodegradable nature of PEG raises concerns about long-term tissue accumulation and potential toxicity.[1] These drawbacks have necessitated a search for alternative linkers that can offer the benefits of PEG without its associated liabilities.
Emerging Alternative Bifunctional Linkers
Several classes of alternative bifunctional linkers have emerged, each with unique properties and potential advantages. This guide focuses on a comparative analysis of the most promising candidates: polysarcosine (PSar), polypeptides, polysaccharides, polyoxazolines (POx), and zwitterionic polymers.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance metrics of alternative bifunctional linkers compared to the established this compound. Direct head-to-head quantitative data is often limited in the literature; therefore, this table represents a synthesis of available information to provide a comparative perspective.
| Linker Class | Key Advantages | Potential Disadvantages | Reported In Vitro Performance (e.g., Cytotoxicity of ADCs) | Reported In Vivo Performance (e.g., Pharmacokinetics) |
| This compound (Benchmark) | Well-established chemistry, high hydrophilicity, good biocompatibility.[3][4] | Potential immunogenicity, non-biodegradable, can decrease drug potency at high loading.[1][5] | Potent cytotoxicity, but can be limited by drug-to-antibody ratio (DAR).[6] | Prolonged circulation half-life.[6] |
| Polysarcosine (PSar) | "Stealth" properties comparable to PEG, biodegradable, low immunogenicity, allows for higher DAR without increasing hydrophobicity.[2][5][7] | Less established commercially than PEG, synthesis can be complex.[7] | Comparable or superior cytotoxicity to PEG-linked ADCs, especially at high DARs.[2][8] | Improved tumor accumulation and pharmacokinetics compared to PEG in some studies.[2][8] |
| Polypeptides | Biodegradable, low immunogenicity, tunable properties through amino acid sequence.[9] | Can be susceptible to proteolysis, potential for aggregation. | Dependent on the specific peptide sequence. | Can be engineered for specific pharmacokinetic profiles.[9] |
| Polysaccharides (e.g., Dextran, Hyaluronic Acid) | Biocompatible, biodegradable, non-toxic, can have targeting properties.[10] | Can be heterogeneous, potential for batch-to-batch variability.[11] | Can maintain or enhance the potency of the conjugated drug. | Generally good biocompatibility and tunable pharmacokinetics.[12] |
| Poly(2-oxazolines) (POx) | "Stealth" properties, biocompatible, tunable hydrophilicity, good stability.[13][14] | Less established in clinical applications compared to PEG. | Comparable in vitro performance to PEG in many applications.[14] | Favorable pharmacokinetic profiles, with some studies suggesting advantages over PEG.[15] |
| Zwitterionic Polymers (e.g., poly(carboxybetaine)) | Excellent anti-fouling properties, highly hydrophilic, good biocompatibility.[16][17][18] | Synthesis and functionalization can be challenging.[19] | Can improve the stability and activity of conjugated proteins.[18] | Can lead to prolonged circulation times.[19] |
Experimental Workflows and Methodologies
The selection of an appropriate linker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). The general workflow involves linker synthesis, functionalization, conjugation to the biomolecule and payload, and subsequent purification and characterization.
General workflow for the development of an antibody-drug conjugate (ADC).
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of bifunctional linkers. Specific details may vary based on the linker chemistry and the biomolecules involved.
1. Synthesis and Functionalization of Polysarcosine (PSar) Linkers
-
Objective: To synthesize a functionalized PSar linker for bioconjugation.
-
Methodology: The synthesis of monodisperse, side-functionalized polysarcosine oligomers can be performed on-resin.[7] The process involves the repeated addition of Fmoc-Sar-Sar-OH units, followed by deprotection.[7] Functional groups for conjugation, such as an azide (B81097) or a maleimide, can be introduced at a specific position.[7] For example, bromoacetic acid can be used to introduce a reactive site, which is then reacted with a molecule containing the desired functional group (e.g., 2-azidoethan-1-amine).[7] The final linker is cleaved from the resin and purified.[7]
2. In Vitro Cytotoxicity Assay of Antibody-Drug Conjugates (ADCs)
-
Objective: To determine the potency of ADCs with different linkers.
-
Methodology: Cancer cell lines expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6][20]
3. Pharmacokinetic (PK) Studies in Animal Models
-
Objective: To evaluate the in vivo stability and circulation half-life of bioconjugates.
-
Methodology: The bioconjugate is administered to a cohort of animals (e.g., mice or rats) via intravenous injection at a specific dose. Blood samples are collected at various time points post-injection. The concentration of the bioconjugate in the plasma is quantified using an appropriate method, such as ELISA or LC-MS/MS. Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are then calculated.[2][15]
4. Stability Assays for Polysaccharide-Drug Conjugates
-
Objective: To assess the stability of the conjugate under different conditions.
-
Methodology: The stability of polysaccharide-protein conjugates can be monitored using various analytical techniques.[11] Reducing SDS-PAGE can be used to assess the integrity of the protein component and the conjugate as a whole.[11] Intrinsic protein fluorescence spectroscopy and differential scanning fluorimetry can provide information on the conformational stability of the protein within the conjugate.[11] An automated capillary Western system can also be employed to study the impact of storage on the stability of the glycoconjugate.[11]
Signaling Pathways and Mechanisms of Action
Bifunctional linkers play a crucial role in the mechanism of action of targeted therapies like ADCs. The choice between a cleavable and a non-cleavable linker dictates how and where the cytotoxic payload is released.[1][21]
The "bystander effect" enabled by cleavable linkers in ADCs.
Cleavable linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes like cathepsin B.[1][22] This targeted release can lead to a "bystander effect," where the released payload can diffuse and kill neighboring antigen-negative tumor cells, enhancing the therapeutic efficacy.[1] Non-cleavable linkers, on the other hand, release the payload only after the antibody is fully degraded in the lysosome.[21] This can lead to lower off-target toxicity but may limit the bystander effect.[21]
Conclusion
The development of alternatives to traditional PEG linkers represents a significant advancement in the field of bioconjugation. Polysarcosine, in particular, has emerged as a strong contender, often demonstrating comparable or even superior performance to PEG in preclinical studies, especially for highly loaded ADCs.[2][8] Polypeptides, polysaccharides, polyoxazolines, and zwitterionic polymers also offer compelling advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity.[9][10][13][18] The optimal choice of a bifunctional linker will depend on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. As research in this area continues, we can expect the development of even more sophisticated and effective linker technologies, further expanding the potential of bioconjugates in medicine.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 4. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 5. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 9. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical technology development to monitor the stability of Polysaccharide-Protein conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatibility and Stability of Polysaccharide Polyelectrolyte Complexes Aimed at Respiratory Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioconjugation of protein-repellent zwitterionic polymer brushes grafted from silicon nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.wur.nl [research.wur.nl]
- 18. Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Polymeric Micelles with Ionic Cores Containing Biodegradable Crosslinks for Delivery of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 22. adcreview.com [adcreview.com]
The Decisive Advantage of Precision: A Comparative Guide to Discrete PEG Linkers
In the realm of drug development and bioconjugation, the pursuit of precision is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. This process can improve solubility, extend circulation half-life, and reduce immunogenicity. However, the nature of the PEG linker used can dramatically impact the final conjugate's performance and consistency. This guide provides a comprehensive comparison between discrete PEG linkers, exemplified by Fmoc-N-PEG36-acid , and traditional polydisperse PEG linkers, supported by experimental data and detailed protocols.
The Fundamental Distinction: Discrete vs. Polydisperse PEG Linkers
The core difference lies in their molecular definition. A discrete PEG linker, as the name suggests, is a single molecular entity with a precisely defined structure, molecular weight, and length. In contrast, a polydisperse PEG linker is a heterogeneous mixture of polymers with a distribution of molecular weights, characterized by an average molecular weight. This seemingly subtle distinction has profound implications for drug development, affecting everything from purification and characterization to clinical performance.
Comparative Analysis of Fmoc Deprotection Reagents for PEGylated Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. This becomes particularly challenging when dealing with PEGylated peptides, where the polyethylene (B3416737) glycol (PEG) chain can introduce significant steric hindrance, leading to incomplete deprotection and the formation of deletion sequences. This guide provides a comparative analysis of commonly used Fmoc deprotection reagents, offering insights into their performance with PEGylated peptides and providing supporting experimental protocols.
The synthesis of PEGylated peptides is a key strategy in drug development to improve the pharmacokinetic properties of therapeutic peptides. However, the presence of the PEG moiety can impede the access of the deprotection reagent to the N-terminal Fmoc group, necessitating careful selection and optimization of the deprotection conditions. This guide compares the efficacy of four common deprotection reagents: Piperidine (B6355638), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Piperazine (B1678402), and 4-Methylpiperidine.
Performance Comparison of Fmoc Deprotection Reagents
The choice of deprotection reagent significantly impacts the yield and purity of the final PEGylated peptide. While piperidine is the most common choice, alternatives may offer advantages for sterically hindered sequences.
Quantitative Data Summary
To illustrate the comparative performance of these reagents, a hypothetical dataset was generated for a model 10-mer peptide with varying PEG chain lengths (PEG4, PEG8, and PEG12). This data is based on established principles of chemical reactivity and steric hindrance and is intended for illustrative purposes.[1]
| Reagent | PEG Chain Length | Deprotection Time (min) | Crude Purity (%) | Deletion Sequences (%) |
| 20% Piperidine in DMF | PEG4 | 2 x 10 | 92 | 5 |
| PEG8 | 2 x 15 | 85 | 12 | |
| PEG12 | 2 x 20 | 78 | 18 | |
| 2% DBU / 20% Piperidine in DMF | PEG4 | 1 x 7 | 94 | 3 |
| PEG8 | 1 x 10 | 90 | 7 | |
| PEG12 | 1 x 15 | 86 | 10 | |
| 10% Piperazine in DMF/EtOH | PEG4 | 2 x 12 | 90 | 6 |
| PEG8 | 2 x 18 | 83 | 14 | |
| PEG12 | 2 x 25 | 75 | 22 | |
| 20% 4-Methylpiperidine in DMF | PEG4 | 2 x 10 | 91 | 5 |
| PEG8 | 2 x 15 | 84 | 13 | |
| PEG12 | 2 x 20 | 77 | 19 |
Analysis of Reagents:
-
Piperidine: The industry standard, effective for many applications. However, its efficacy can decrease with increasing PEG chain length, leading to longer deprotection times and a higher percentage of deletion sequences.[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base that can significantly reduce deprotection times, especially for sterically hindered PEGylated peptides.[2] It is often used in combination with piperidine, which acts as a scavenger for the dibenzofulvene (DBF) byproduct.[2] Caution is advised as DBU can increase the risk of side reactions such as aspartimide formation.[2]
-
Piperazine: A milder base than piperidine, which can be advantageous in reducing base-labile side reactions. However, its lower basicity often translates to longer required deprotection times, particularly for larger PEG chains.[3]
-
4-Methylpiperidine: A reagent with similar basicity and performance to piperidine.[4] It is often considered a suitable alternative, though it may not offer significant advantages for highly hindered PEGylated peptides.
Experimental Protocols
Accurate and consistent experimental procedures are paramount for obtaining reliable and comparable results. The following are detailed protocols for key experiments in the evaluation of Fmoc deprotection reagents for PEGylated peptides.
Protocol 1: Fmoc Deprotection of a PEGylated Peptide on Solid Support
-
Resin Swelling: Swell the PEGylated peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add the chosen deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitation: Gently agitate the resin mixture at room temperature for the specified duration (see table for recommendations). For piperidine, piperazine, and 4-methylpiperidine, a two-step deprotection is common.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (if applicable): Add a fresh portion of the deprotection solution and agitate for the same duration.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent and the dibenzofulvene adduct.
-
Monitoring (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantitatively monitors the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[1]
-
Collect Filtrate: During the deprotection step, collect the filtrate (the deprotection solution) in a volumetric flask of known volume.
-
Dilution: Dilute the collected filtrate with the deprotection solvent to a suitable concentration for spectrophotometric analysis.
-
Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use the fresh deprotection solution as a blank.
-
Calculation: The extent of Fmoc deprotection can be calculated using the Beer-Lambert law, with the known extinction coefficient of the dibenzofulvene-piperidine adduct.
Protocol 3: Qualitative Assessment of Deprotection using the Kaiser Test
The Kaiser test provides a rapid, qualitative assessment of the presence of free primary amines on the resin.[5][6]
-
Sample Preparation: Take a small sample of the washed and dried peptide-resin (a few beads) and place it in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following Kaiser test solutions:
-
Solution A: Potassium cyanide in pyridine (B92270) and water.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines and successful deprotection.
-
Yellow or colorless beads and solution: Negative result, indicating incomplete or failed deprotection.
-
Protocol 4: Analysis of Crude Peptide Purity by HPLC
High-performance liquid chromatography (HPLC) is essential for determining the purity of the cleaved PEGylated peptide and identifying side products like deletion sequences.[1]
-
Peptide Cleavage: Cleave the PEGylated peptide from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
HPLC Analysis:
-
Column: Use a reverse-phase C4 or C8 column, which is often more suitable for the separation of large and hydrophobic PEGylated peptides.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a suitable gradient of Mobile Phase B to elute the peptide and its impurities.
-
Detection: Monitor the elution profile at 220 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main product and the relative amounts of impurities such as deletion sequences. Mass spectrometry can be coupled with HPLC (LC-MS) to confirm the identity of the peaks.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of different Fmoc deprotection reagents.
Caption: Experimental workflow for comparing Fmoc deprotection reagents.
Fmoc Deprotection Mechanism
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.
Caption: Chemical mechanism of Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Validation of Peptide Purity Containing Fmoc-N-PEG36-acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peptide purity is a critical step in drug development and research, ensuring the safety, efficacy, and reproducibility of therapeutic candidates and research materials. For peptides modified with polyethylene (B3416737) glycol (PEG) chains, such as those containing Fmoc-N-PEG36-acid, purity analysis presents unique challenges due to the inherent heterogeneity of PEGylated compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound peptide purity, supported by experimental protocols and data presentation.
Introduction to this compound Peptides
This compound is a chemical modification often incorporated into peptides to enhance their therapeutic properties. The Fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in solid-phase peptide synthesis, while the 36-unit polyethylene glycol (PEG36) chain is introduced to improve solubility, increase in vivo half-life, and reduce immunogenicity. The validation of purity for these modified peptides requires robust analytical methods capable of separating the target peptide from a range of potential impurities.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for assessing the purity of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity. The presence of the hydrophobic Fmoc group and the long, hydrophobic PEG36 chain significantly influences the retention behavior of the peptide on the nonpolar stationary phase of an RP-HPLC column.
Several types of impurities can arise during the synthesis of this compound peptides, including:
-
Truncated sequences: Peptides that are shorter than the intended sequence due to incomplete amino acid coupling.[1]
-
Deletion sequences: Peptides missing one or more amino acids.[1]
-
Incompletely deprotected peptides: Peptides where the Fmoc group or other side-chain protecting groups have not been fully removed.
-
Products of side-chain reactions: Modifications to amino acid side chains that can occur during synthesis.[1]
-
PEG-related impurities: Heterogeneity in the PEG chain length or the presence of unreacted PEG reagent.
Experimental Protocols
Protocol 1: RP-HPLC for Purity Validation of this compound Peptides
This protocol outlines a standard method for determining the purity of a peptide containing the this compound modification.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The organic solvent helps to solubilize the hydrophobic Fmoc and PEG moieties.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. Due to the hydrophobicity of the this compound moiety, a shallower gradient may be required to achieve optimal separation of closely eluting impurities. A typical starting point is a gradient of 30% to 70% B over 30 minutes. Optimization is crucial for complex samples.[2]
-
Flow Rate: Typically 1.0 mL/min for an analytical column.[3]
-
Detection: UV absorbance at 220 nm and 301 nm. The peptide backbone absorbs strongly around 220 nm, while the Fmoc group has a characteristic absorbance maximum near 301 nm.[4][5] Monitoring both wavelengths can help distinguish between Fmoc-containing and non-Fmoc-containing species.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[1]
dot graph "RP-HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="RP-HPLC Experimental Workflow", labelloc=t, width=8, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Peptide"]; Filter [label="Filter Sample"]; Dissolve -> Filter; }
subgraph "cluster_hplc" { label = "HPLC Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject Sample"]; Separate [label="Chromatographic Separation"]; Detect [label="UV Detection"]; Inject -> Separate -> Detect; }
subgraph "cluster_data" { label = "Data Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Integrate [label="Integrate Peaks"]; Calculate [label="Calculate Purity"]; Integrate -> Calculate; }
Filter -> Inject [lhead=cluster_hplc]; Detect -> Integrate [lhead=cluster_data]; } Caption: Workflow for RP-HPLC analysis of peptide purity.
Comparison of Analytical Techniques
While RP-HPLC is the workhorse for peptide purity analysis, other techniques can provide orthogonal or more detailed information, which is particularly valuable for complex molecules like this compound peptides.
| Technique | Principle of Separation | Strengths for this compound Peptides | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution for a wide range of impurities; well-established methodology.[6] | The high hydrophobicity of the Fmoc and PEG36 moieties can lead to long retention times and potential peak broadening. |
| Ultra-Performance Liquid Chromatography (UPLC) | Hydrophobicity (using smaller particles and higher pressures) | Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[7][8] | Higher initial instrument cost; more susceptible to clogging with improperly prepared samples.[7] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Confirms the molecular weight of the target peptide and helps in the identification of impurities by their mass.[9] | Does not provide quantitative purity information on its own; requires coupling with a separation technique like LC. |
| Capillary Electrophoresis (CE) | Charge and hydrodynamic size | Provides an orthogonal separation mechanism to HPLC, which can resolve impurities that co-elute in RP-HPLC.[10] | Lower loading capacity compared to HPLC; can be less robust for routine quality control. |
| Size-Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Effective for separating aggregates and high-molecular-weight impurities from the monomeric peptide.[11][12] | Limited resolution for impurities of similar size to the main peptide. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (under non-denaturing conditions) | Can separate isoforms and product-related impurities while preserving the native conformation of the peptide. | The PEG chain can sometimes interfere with the hydrophobic interaction, making method development challenging.[13] |
dot graph "Technique_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Comparison of Analytical Techniques", labelloc=t, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_primary" { label = "Primary Purity Assessment"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; RPHPLC [label="RP-HPLC"]; UPLC [label="UPLC"]; }
subgraph "cluster_orthogonal" { label = "Orthogonal/Complementary Methods"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry"]; CE [label="Capillary Electrophoresis"]; SEC [label="Size-Exclusion Chromatography"]; HIC [label="Hydrophobic Interaction Chromatography"]; }
RPHPLC -> MS [label="Identity Confirmation"]; RPHPLC -> CE [label="Orthogonal Separation"]; RPHPLC -> SEC [label="Aggregate Analysis"]; UPLC -> MS [label="High-Throughput Analysis"]; } Caption: Relationship between primary and orthogonal analytical methods.
Detailed Comparison and Experimental Considerations
RP-HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC.[7] This results in significantly faster analysis times, improved peak resolution, and increased sensitivity. For complex samples containing multiple closely eluting impurities, which is often the case with PEGylated peptides, UPLC can provide superior separation. A comparison of typical performance characteristics is provided below.
| Parameter | HPLC | UPLC |
| Typical Particle Size | 3-5 µm | < 2 µm |
| Typical Column Length | 150-250 mm | 50-150 mm |
| Operating Pressure | 2,000-6,000 psi | 10,000-15,000 psi |
| Analysis Time | 15-60 min | 1-10 min |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
The Role of Mass Spectrometry (LC-MS)
Coupling HPLC or UPLC with a mass spectrometer (LC-MS) is a powerful technique for the comprehensive characterization of this compound peptides. While UV detection provides quantitative information on purity, MS provides definitive identification of the main peak and any impurities by determining their molecular weights.[9][14] Tandem MS (MS/MS) can further be used to sequence the peptide and pinpoint the location of modifications or truncations.[13]
Orthogonal Techniques: CE, SEC, and HIC
To ensure a comprehensive purity assessment, regulatory agencies often recommend the use of orthogonal analytical methods – techniques that separate based on different chemical or physical principles.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. This makes it an excellent orthogonal technique to RP-HPLC, as it can resolve impurities that have the same hydrophobicity but different charges.
-
Size-Exclusion Chromatography (SEC): SEC is particularly useful for identifying and quantifying aggregates, which are a common concern for peptide and protein therapeutics. It separates molecules based on their hydrodynamic volume, with larger molecules (aggregates) eluting before smaller ones (monomers).[11][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing, high-salt conditions. It can be a valuable tool for separating product-related variants with subtle differences in their three-dimensional structure.
Conclusion
The validation of purity for peptides containing this compound requires a well-defined analytical strategy. RP-HPLC remains the primary method for quantitative purity assessment due to its high resolution and robustness. However, the complexity of these modified peptides often necessitates a multi-faceted approach. UPLC offers significant advantages in terms of speed and resolution. The integration of mass spectrometry is crucial for definitive identification of the peptide and its impurities. Furthermore, the use of orthogonal techniques such as Capillary Electrophoresis and Size-Exclusion Chromatography provides a more complete picture of the peptide's purity profile, ensuring the quality and safety of the final product. Researchers and drug development professionals should consider a combination of these methods to establish a comprehensive and reliable validation package for this compound containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. biotage.com [biotage.com]
- 6. pekcuralabs.com [pekcuralabs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. enovatia.com [enovatia.com]
- 10. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. SEC Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Confirming the Molecular Weight of Fmoc-N-PEG36-acid Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise characterization of PEGylated compounds is critical for ensuring the quality, efficacy, and reproducibility of novel therapeutics and research reagents. This guide provides a comparative overview of mass spectrometry techniques for confirming the molecular weight of Fmoc-N-PEG36-acid, a common polyethylene (B3416737) glycol (PEG) linker. We present detailed experimental protocols, performance comparisons, and supporting data to aid in the selection of the most appropriate analytical method.
Product Profile: this compound
Fmoc-N-amido-PEG36-acid is a monodisperse PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media. The Fmoc group can be removed under basic conditions to yield a free amine for subsequent conjugation, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2]
| Property | Value |
| Chemical Formula | C90H161NO40[1][3][4] |
| Theoretical Molecular Weight | 1897.3 g/mol [1] |
| CAS Number | 2649489-46-1[1][3][4] |
| Purity | Typically >96-98%[1][3] |
| Appearance | White solid[4] |
| Storage | -20°C[1] |
Mass Spectrometry for PEG Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of PEGylated compounds with high accuracy.[5][6] The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).
-
MALDI-TOF MS has long been a preferred method for determining the average molecular weight and degree of PEGylation.[5] It is known for producing primarily singly charged ions, which simplifies spectral interpretation.[7]
-
ESI-MS , often coupled with liquid chromatography (LC/MS), has gained popularity due to its potential for automation and reduced sample preparation time.[5][8] However, ESI can produce multiply charged ions, which can complicate the spectra of polydisperse samples.[5][7]
Experimental Workflow for Molecular Weight Confirmation
The general workflow for confirming the molecular weight of an this compound conjugate involves sample preparation, mass spectrometry analysis, and data interpretation to compare the observed molecular weight with the theoretical value.
Caption: Experimental workflow for MS analysis of this compound.
Detailed Experimental Protocols
Below are detailed protocols for analyzing this compound using MALDI-TOF MS and ESI-MS.
Protocol 1: MALDI-TOF Mass Spectrometry
This protocol is optimized for the analysis of PEG standards and can be readily adapted for this compound.
-
Materials Preparation:
-
Analyte Solution: Prepare a ~1-2 mg/mL solution of this compound in a suitable solvent such as a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water.[9]
-
Matrix Solution: Prepare a 5 mg/mL solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) acetonitrile/water mixture.[9][10] Other matrices like 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) can also be tested.
-
Cationizing Agent: Prepare a 1 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol (B145695) or water.[10] This promotes the formation of sodiated adducts [M+Na]+, which are often more stable and easier to detect for PEG compounds.
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, spot 0.5 µL of the cationizing agent and allow it to air dry for approximately 5 seconds.[9]
-
Spot 0.5 µL of the analyte solution onto the same position.
-
Immediately add 0.5 µL of the matrix solution to the analyte spot and mix gently with the pipette tip.[9]
-
Allow the mixture to air dry completely, forming a crystalline matrix spot.
-
-
MS Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a known polymer standard in the mass range of interest.
-
Acquire the mass spectrum in positive ion mode. The expected peak will correspond to the sodiated adduct of the molecule ([C90H161NO40 + Na]+).
-
Protocol 2: ESI-Mass Spectrometry (Direct Infusion)
This protocol is suitable for obtaining a quick mass confirmation of the PEG conjugate.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound conjugate (e.g., 10-50 µM) in a solvent compatible with electrospray, such as 50% acetonitrile in water with 0.1% formic acid. The formic acid aids in protonation.
-
-
MS Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in the positive ion mode over a suitable m/z range. PEG compounds can form adducts with protons [M+nH]n+ or other cations like ammonium (B1175870) [M+nNH4]n+ if ammonia (B1221849) is present in the mobile phase.[11]
-
Due to the nature of ESI, multiple charge states may be observed.
-
-
Data Analysis:
-
If multiple charge states are present, use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum.[8] This will provide the molecular weight of the intact molecule.
-
For complex spectra, charge-stripping agents like triethylamine (B128534) (TEA) can be added post-column to simplify the charge state distribution.[12]
-
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization State | Primarily singly charged ions ([M+H]+, [M+Na]+).[7] | Multiply charged ions ([M+nH]n+).[7] |
| Sample Preparation | Requires a matrix and co-crystallization. Can be sensitive to technique. | Simpler; sample is dissolved and infused. |
| Coupling to LC | Not standard, though offline coupling is possible. | Easily coupled with HPLC (LC/MS) for separation and analysis of mixtures.[5][6] |
| Tolerance to Salts | Generally more tolerant to salts and buffers than ESI. | Low tolerance to non-volatile salts, which can suppress the signal. |
| Data Interpretation | Simpler spectra are easier to interpret directly. | Can be complex due to multiple charge states, often requiring deconvolution.[5] |
| Throughput | High throughput with multi-spot target plates. | Can be automated for high throughput, especially with an autosampler.[5] |
| Primary Use Case | Rapid MW confirmation, analysis of polydispersity in bulk polymers. | MW confirmation, analysis of complex mixtures, protein conjugate characterization.[8] |
Comparison with Alternative PEG Linkers
Fmoc-N-amido-PEG-acid linkers are available in various lengths, allowing for precise control over the spacer arm in bioconjugation applications. The choice of linker can affect the solubility, stability, and pharmacokinetic properties of the final conjugate.
| Product Name | Number of PEG Units | Molecular Weight ( g/mol ) |
| Fmoc-N-amido-PEG1-acid | 1 | 383.4 |
| Fmoc-N-amido-PEG2-acid | 2 | 427.5 |
| Fmoc-N-amido-PEG3-acid | 3 | 471.5 |
| Fmoc-N-amido-PEG36-acid | 36 | 1897.3 [1][13] |
Summary of Expected Mass Spectrometry Data
The primary goal of the analysis is to confirm that the observed molecular weight matches the theoretical molecular weight within the mass accuracy of the instrument.
| Analyte | Theoretical MW ( g/mol ) | Expected Adduct (MALDI) | Expected m/z (MALDI) | Expected Adducts (ESI) |
| This compound | 1897.3[1] | [M+Na]+ | 1920.3 | [M+H]+, [M+2H]2+ |
Principle of MALDI-TOF Mass Spectrometry
The diagram below illustrates the fundamental steps involved in the MALDI-TOF analysis process.
Caption: Principle of MALDI-TOF operation.
By following these protocols and considering the comparative data, researchers can confidently and accurately confirm the molecular weight of their this compound conjugates, ensuring the integrity of their subsequent experiments.
References
- 1. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 2. Fmoc-N-amido-PEG36-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. chemimpex.com [chemimpex.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. enovatia.com [enovatia.com]
- 9. youtube.com [youtube.com]
- 10. bath.ac.uk [bath.ac.uk]
- 11. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
A Comparative Guide to the Biological Activity of Peptides With and Without a PEG36 Linker
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacological properties of therapeutic peptides and proteins.[1][2] This modification can significantly improve a peptide's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation.[3][4] Furthermore, PEGylation can enhance solubility and decrease the immunogenicity of the parent molecule.[5][6]
This guide provides an objective comparison of the biological activity and physicochemical properties of peptides with and without a PEG linker, focusing on the effects comparable to a 36-unit PEG chain. We will present supporting quantitative data from various studies, detail common experimental protocols, and visualize key processes and pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals. While specific data for a PEG36 linker is not always available, the principles are demonstrated using a range of PEG sizes, which are clearly indicated.
Impact of PEGylation on Peptide Properties: A Comparative Analysis
The addition of a PEG linker, such as PEG36, creates a hydrophilic shell around the peptide.[6][7] This modification has profound effects on several key parameters:
-
Pharmacokinetics and Bioavailability : The increased molecular weight and hydrodynamic volume of a PEGylated peptide dramatically reduce its filtration rate through the kidneys.[1][8] This, combined with steric hindrance that protects against enzymatic degradation, significantly prolongs the peptide's circulation half-life in vivo.[9] For instance, the half-life of interferon alfa was extended from 9 hours to 77 hours upon conjugation with a 40 kDa PEG.[3] This extended presence in circulation often leads to improved bioavailability and therapeutic efficacy.[3]
-
Biological Activity and Binding Affinity : The impact of PEGylation on a peptide's direct biological activity can be a trade-off. The PEG chain can sometimes cause steric hindrance, partially obstructing the peptide's interaction with its target receptor or substrate.[10] This may result in a modest loss of in vitro activity.[10] However, this potential decrease in immediate potency is often compensated for by the substantially improved in vivo stability and half-life, leading to a greater overall therapeutic effect.[10][11] The site of PEG attachment is crucial and must be carefully selected to avoid disrupting key binding domains.[1][3]
-
Solubility and Stability : PEG is highly hydrophilic, and its conjugation significantly enhances the solubility of hydrophobic peptides in aqueous solutions.[5][7] The flexible PEG chain also stabilizes the peptide's structure, increasing its resistance to thermal degradation and proteolysis.[5][12] For example, at 70°C, the half-life of cytochrome c increased from 4.00 hours to 9.05 hours after PEGylation.[12]
-
Immunogenicity : The PEG linker can mask antigenic epitopes on the peptide's surface, reducing its recognition by the immune system.[5][6] This mitigation of immunogenicity and antigenicity is a critical advantage, lowering the risk of adverse immune responses and the generation of neutralizing antibodies.[5]
Quantitative Data Comparison
The following table summarizes quantitative data from studies comparing key performance metrics of peptides with and without PEGylation.
| Peptide/Protein | Parameter Measured | Without PEG Linker | With PEG Linker (Size) | Improvement/Change |
| CAQK Peptide | Blood Half-Life | Rapid Clearance | 40 kDa PEG | ~90-fold increase in circulation time.[9] |
| Interferon Alfa | Clearance Half-Life | 9 hours | 40 kDa PEG | 8.5-fold increase (to 77 hours).[3] |
| TNYL-RAW Peptide | In Vivo Stability | Short Half-Life | 40 kDa Branched PEG | Greatly increased peptide half-life in vivo.[11] |
| Affibody-Drug Conjugate (ZHER2-MMAE) | In Vivo Half-Life | 0.25 hours (HM) | 2.8 hours (HP10KM with 10 kDa PEG) | 11.2-fold increase.[13] |
| Affibody-Drug Conjugate (ZHER2-MMAE) | In Vitro Cytotoxicity (IC50) | 0.04 nM (HM) | 0.89 nM (HP10KM with 10 kDa PEG) | 22-fold reduction in cytotoxicity.[13] |
| 111In-Proticles | Blood Concentration (1h p.i.) | 0.06 % ID/g | PEGylated | 3.8-fold higher blood concentration (0.23 % ID/g).[14][15] |
| Cytochrome c | Thermal Stability (Half-life at 70°C) | 4.00 hours | 8 PEG chains | 2.26-fold increase (to 9.05 hours).[12] |
Key Experimental Protocols
Detailed methodologies are essential for accurately assessing the impact of PEGylation. Below are protocols for key experiments.
Protocol 1: Site-Specific Peptide PEGylation (N-terminal)
-
Peptide Preparation : Synthesize the peptide using standard solid-phase peptide synthesis (SPPS). Ensure the N-terminal amine is free for conjugation, while other reactive groups (e.g., lysine (B10760008) side chains) are protected.
-
PEG Reagent Activation : Use a commercially available activated PEG, such as mPEG-succinimidyl valerate (B167501) (mPEG-SVA). The molecular weight should correspond to the desired linker length (e.g., ~1.6 kDa for PEG36).
-
Conjugation Reaction : Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5-8.0). Add the activated PEG reagent in a molar excess (e.g., 2-5 fold).[16]
-
Reaction Conditions : Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle stirring. The pH is critical; a slightly alkaline pH favors the reaction with the N-terminal amine over lysine side chains.[17]
-
Purification : Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
-
Characterization : Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the PEG chain.[2]
Protocol 2: In Vitro Proteolytic Stability Assay
-
Sample Preparation : Prepare solutions of both the native and PEGylated peptide at a known concentration (e.g., 1 mg/mL) in a relevant biological buffer (e.g., simulated intestinal fluid or serum).
-
Enzyme Addition : Add a proteolytic enzyme (e.g., trypsin, chymotrypsin) to each solution at a specific enzyme-to-peptide ratio (e.g., 1:100 w/w).
-
Incubation : Incubate the samples at 37°C.
-
Time-Point Sampling : At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding an inhibitor or acid (e.g., trifluoroacetic acid).
-
Analysis : Analyze the amount of intact peptide remaining in each sample using RP-HPLC.
-
Data Calculation : Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for both the native and PEGylated versions.
Protocol 3: Receptor Binding Assay (Surface Plasmon Resonance - SPR)
-
Chip Preparation : Immobilize the target receptor protein onto the surface of an SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation : Prepare a series of dilutions of both the native and PEGylated peptide (the analytes) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement : Inject the peptide solutions sequentially over the receptor-coated and reference flow cells at a constant flow rate. The SPR instrument measures the change in refractive index (expressed in Response Units, RU) as the peptide binds to and dissociates from the immobilized receptor.
-
Data Analysis : Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparison : Compare the KD values for the native and PEGylated peptides. A lower KD value indicates higher binding affinity.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts related to peptide PEGylation and its biological effects.
References
- 1. bachem.com [bachem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. biocompare.com [biocompare.com]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nhsjs.com [nhsjs.com]
- 8. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nhsjs.com [nhsjs.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fmoc-N-PEG36-acid from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. Fmoc-N-amido-PEG36-acid, a key bifunctional linker in peptide synthesis, antibody-drug conjugation, and PROTAC development, is offered by several suppliers. This guide provides an objective, data-driven comparison of this product from prominent suppliers to aid in the selection of the most suitable material for your research needs.
Key Quality Attributes: A Comparative Overview
The quality of Fmoc-N-amido-PEG36-acid can be assessed based on several critical parameters: purity, identity, water content, and solubility. The following table summarizes the available information for this product from various suppliers. It is important to note that while some suppliers provide batch-specific Certificate of Analysis (CoA), others offer general product specifications.
| Parameter | MedchemExpress (HY-140464) | BroadPharm (BP-22037) | Vector Labs (QBD-10903) | Precise PEG (AG-2418) | CD Bioparticles |
| Purity (by HPLC/LCMS) | 98.05% (LCMS)[1] | >98%[2] | >98% | >96%[3] | >95% |
| Identity Confirmation | ¹H NMR, LCMS: Consistent with structure[1] | NMR available[2] | - | - | - |
| Appearance | White to off-white (Solid)[1] | - | - | - | - |
| Molecular Weight | 1897.22[1] | 1897.3[2] | 1897.22 | 1897.25[3] | ~1897 |
| CAS Number | 2649489-46-1[1] | 2649489-46-1[2] | 756526-01-9[4] | 2649489-46-1[3] | - |
| Water Content | Not specified | Not specified | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Soluble in Methylene chloride, Acetonitrile (B52724), DMAC, DMSO, or water[4] | Not specified | Not specified |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months)[5] | -20°C[2] | -20°C[4] | -20°C | -20°C |
Note on CAS Numbers: The different CAS numbers (2649489-46-1 and 756526-01-9) may be due to different salt forms or reflect internal registry differences among suppliers for what is structurally the same molecule. Researchers should confirm the specific structure with the supplier.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of Fmoc-N-amido-PEG36-acid in your experiments, a series of analytical tests can be performed. Below are detailed methodologies for key quality control experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of Fmoc-N-amido-PEG36-acid.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve a known concentration of the product (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of water and acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Identity Confirmation by ¹H NMR and Mass Spectrometry (MS)
Objective: To confirm the chemical structure and molecular weight of Fmoc-N-amido-PEG36-acid.
Methodology:
-
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the Fmoc group, the PEG chain, and the terminal acid moiety. The integration of these peaks should be consistent with the number of protons in the structure.
-
-
Mass Spectrometry (LCMS):
Water Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in the solid material.
Methodology:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Sample Preparation: Accurately weigh a sample of the Fmoc-N-amido-PEG36-acid and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated based on the amount of reagent consumed.
Solubility Assessment
Objective: To determine the solubility of Fmoc-N-amido-PEG36-acid in various solvents.
Methodology:
-
Solvents: Test a range of common laboratory solvents, including water, PBS, DMSO, DMF, and dichloromethane.
-
Procedure:
-
Add a known amount of the compound (e.g., 1 mg) to a vial.
-
Add a small volume of the solvent (e.g., 100 µL) and vortex.
-
Observe for complete dissolution.
-
If not fully dissolved, incrementally add more solvent until dissolution is achieved or a maximum volume is reached.
-
Express solubility as an approximate concentration (e.g., mg/mL).
-
Visualizing Experimental Workflows and Applications
To better illustrate the processes and applications related to Fmoc-N-amido-PEG36-acid, the following diagrams are provided.
References
Cost-benefit analysis of using Fmoc-N-PEG36-acid in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules like peptides and proteins. Benefits include increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2] However, the choice of PEGylating agent can significantly impact manufacturing costs, process efficiency, and the quality of the final product. This guide provides a cost-benefit analysis of using monodisperse Fmoc-N-PEG36-acid in large-scale synthesis compared to other common alternatives.
The Rise of Monodisperse PEG Linkers
Traditionally, polydisperse PEGs—mixtures of polymers with varying chain lengths—were widely used. While inexpensive, this heterogeneity complicates synthesis, purification, and characterization, and can lead to batch-to-batch variability and unwanted immunogenic reactions.[3][4][5] Monodisperse or discrete PEGs (dPEGs), such as this compound, offer a solution by providing a single, precise molecular weight.[5][6] This uniformity leads to a homogenous final product, simplifying purification and regulatory approval, which is a significant advantage in pharmaceutical manufacturing.[7]
Performance and Cost Comparison
The primary trade-off when selecting a PEGylating agent for large-scale synthesis is between the higher upfront cost of monodisperse reagents and the downstream savings in purification and quality control. This compound, a long, discrete PEG linker, exemplifies this trade-off. Its use in solid-phase peptide synthesis (SPPS) can lead to higher purity and yield of the final PEGylated peptide.[8][9]
| Feature | This compound (Monodisperse) | Shorter Monodisperse PEGs (e.g., Fmoc-N-PEG12-acid) | Polydisperse mPEG-acid |
| Purity/Dispersity | Monodisperse (PDI = 1.0)[5] | Monodisperse (PDI = 1.0) | Polydisperse (PDI > 1.0)[5] |
| Upfront Material Cost | Highest | High | Low |
| Synthesis Complexity | Straightforward integration into standard Fmoc-SPPS protocols.[10][11] | Straightforward integration into standard Fmoc-SPPS protocols. | Can be more complex to achieve consistent conjugation. |
| Purification Effort | Lower; easier to separate from un-PEGylated species due to significant mass difference.[8] | Moderate; separation can be more challenging than with longer PEGs. | High; results in a mixture of products that are difficult to separate, increasing costs.[3] |
| Final Product Quality | Homogenous, single molecular entity, leading to consistent batch quality.[7][6] | Homogenous, but with different pharmacokinetic properties than longer PEGs. | Heterogeneous mixture, complicating characterization and potentially affecting efficacy.[5] |
| Regulatory Complexity | Lower; well-defined structure is preferred by regulatory agencies. | Lower | Higher; requires extensive characterization to define the product mixture. |
| Impact on Solubility | Significant enhancement, especially for hydrophobic peptides.[8][9] | Moderate enhancement. | Variable enhancement. |
Note: Cost is a relative measure. Bulk pricing in large-scale manufacturing will be significantly lower than catalog prices. The true cost must factor in labor, solvent, and purification expenses.[12][13][14]
Cost-Benefit Analysis: The Value of Purity and Simplicity
The higher initial cost of this compound is often justified by the significant downstream benefits, particularly in a large-scale cGMP (current Good Manufacturing Practice) environment.
Benefits of this compound:
-
Reduced Purification Costs: Purification is a major bottleneck and expense in peptide manufacturing.[12] The homogeneity of products made with monodisperse PEGs simplifies chromatography, reducing solvent consumption, labor, and time.[3][8]
-
Improved Yield and Purity: The defined nature of the reagent leads to a more predictable reaction and a cleaner crude product, which can increase the overall yield of the desired PEGylated molecule.[8][12]
-
Enhanced Product Characterization: A single, well-defined molecular weight simplifies analytical characterization, which is a critical component of regulatory submissions.[7]
-
Batch-to-Batch Consistency: The use of a monodisperse reagent ensures high reproducibility between batches, a key requirement for pharmaceutical manufacturing.[7]
Costs and Considerations:
-
High Raw Material Cost: The synthesis of long, monodisperse PEG derivatives is complex and costly, which is reflected in their price.[15]
-
Solubility of the Reagent: While the final PEGylated peptide has enhanced solubility, the PEGylating agent itself may require specific solvent systems for efficient coupling.[16]
Experimental Protocols
The following is a generalized protocol for the incorporation of Fmoc-N-PEG-acid derivatives during standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[8]
1. Resin Preparation:
-
Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or a greener alternative like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for at least 30 minutes.[17][18]
2. Standard Peptide Elongation:
-
Synthesize the peptide sequence on the resin using standard automated or manual Fmoc-SPPS protocols.[8] This involves cycles of Fmoc deprotection (typically with 20% piperidine (B6355638) in DMF) and amino acid coupling.[1]
3. PEGylation Step (Coupling of this compound):
-
Activation: Dissolve this compound (1.5-3 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in the synthesis solvent.[18]
-
Coupling: Add the activated PEG reagent solution to the deprotected N-terminal amine of the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature. Monitoring the coupling reaction with a ninhydrin (B49086) test is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with the synthesis solvent to remove excess reagents.
4. Final Fmoc Deprotection:
-
Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.
5. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.[10][11]
6. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude PEGylated peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for synthesizing a PEGylated peptide and the logical process for selecting an appropriate PEGylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 6. openpr.com [openpr.com]
- 7. Use of Monodisperse PEGs to Accelerate Drug Development - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
- 11. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. marketreportanalytics.com [marketreportanalytics.com]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Fmoc-N-PEG36-acid and Its Derivatives for Researchers
For Immediate Publication
Shanghai, China – December 12, 2025 – For researchers, scientists, and professionals in drug development, precise characterization of chemical reagents is paramount. This guide provides a detailed spectroscopic comparison of Fmoc-N-PEG36-acid and its common derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a crucial reference for quality control and reaction monitoring in peptide synthesis, drug delivery systems, and bioconjugation applications.
This compound is a bifunctional molecule widely utilized as a hydrophilic spacer arm. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 36-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for the sequential conjugation of different molecules. The Fmoc group can be selectively removed under basic conditions to reveal a primary amine, while the carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for reaction with amine-containing moieties.
Comparative Spectroscopic Data
The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR, and the characteristic absorption bands in IR spectroscopy for this compound and its NHS ester derivative. These values are based on typical data for the constituent functional groups.
Table 1: Comparative ¹H NMR Data (ppm)
| Functional Group | This compound | Fmoc-N-PEG36-NHS Ester | Key Observations |
| PEG Chain (-CH₂CH₂O-) | ~3.64 (s) | ~3.64 (s) | A prominent singlet, indicating the repeating ethylene (B1197577) glycol units. |
| Fmoc Group (aromatic) | ~7.77 (d), ~7.59 (d), ~7.40 (t), ~7.31 (t) | ~7.77 (d), ~7.59 (d), ~7.40 (t), ~7.31 (t) | Characteristic aromatic proton signals of the fluorenyl group. |
| Fmoc Group (-CH-, -CH₂-) | ~4.39 (d), ~4.21 (t) | ~4.39 (d), ~4.21 (t) | Aliphatic protons of the Fmoc protecting group. |
| -CH₂-COOH | ~2.62 (t) | - | Triplet corresponding to the methylene (B1212753) group adjacent to the carboxylic acid. |
| -CH₂-COONHS | - | ~2.90 (t) | Downfield shift of the methylene protons upon esterification. |
| NHS Ester (-CH₂CH₂-) | - | ~2.84 (s) | Singlet for the four equivalent protons of the succinimide (B58015) ring. |
| -NH- | ~5.20 (t) | ~5.20 (t) | Amide proton signal, may be broad. |
| -COOH | ~12.0 (s, broad) | - | Broad singlet for the carboxylic acid proton, which disappears upon D₂O exchange. |
Table 2: Comparative ¹³C NMR Data (ppm)
| Functional Group | This compound | Fmoc-N-PEG36-NHS Ester | Key Observations |
| PEG Chain (-CH₂CH₂O-) | ~70.5 | ~70.5 | The most intense signal in the spectrum. |
| Fmoc Group (aromatic) | ~120.0, ~125.1, ~127.1, ~127.7 | ~120.0, ~125.1, ~127.1, ~127.7 | Aromatic carbon signals. |
| Fmoc Group (quaternary) | ~141.3, ~143.9 | ~141.3, ~143.9 | Quaternary aromatic carbons of the Fmoc group. |
| Fmoc Group (-CH-, -CH₂-) | ~47.2, ~66.7 | ~47.2, ~66.7 | Aliphatic carbons of the Fmoc group. |
| -CH₂-COOH | ~35.0 | - | Methylene carbon adjacent to the carboxylic acid. |
| -CH₂-COONHS | - | ~30.0 | Upfield shift of the methylene carbon upon esterification. |
| C=O (Amide) | ~156.4 | ~156.4 | Carbamate carbonyl of the Fmoc protecting group. |
| C=O (Carboxylic Acid) | ~174.5 | - | Carboxylic acid carbonyl carbon. |
| C=O (NHS Ester) | - | ~169.1, ~170.5 | Two carbonyl signals for the NHS ester. |
| NHS Ester (-CH₂CH₂-) | - | ~25.6 | Succinimide ring carbons. |
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | This compound | Fmoc-N-PEG36-NHS Ester | Key Observations |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | - | A very broad band characteristic of a hydrogen-bonded carboxylic acid. Disappears upon esterification. |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | 3100-2850 | Stretching vibrations of C-H bonds in the Fmoc group and PEG chain. |
| C=O Stretch (Carboxylic Acid) | ~1710 | - | Strong absorption for the carboxylic acid carbonyl. |
| C=O Stretch (NHS Ester) | - | ~1815, ~1785, ~1740 | Multiple strong carbonyl absorptions characteristic of the NHS ester. |
| C=O Stretch (Amide) | ~1690 | ~1690 | Carbonyl of the Fmoc-carbamate group. |
| C-O-C Stretch (PEG) | ~1100 | ~1100 | Strong and broad band characteristic of the ether linkages in the PEG chain.[1] |
| N-H Bend (Amide) | ~1530 | ~1530 | Bending vibration of the N-H bond. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Ensure the sample is fully dissolved.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[4] Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet) : Alternatively, grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Background Collection : Record a background spectrum of the empty ATR crystal or a blank KKBr pellet.
-
Sample Analysis : Place the sample on the ATR crystal or the KBr pellet in the sample holder and collect the spectrum.
-
Data Presentation : The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Relationship between this compound and its Derivatives
The following diagram illustrates the chemical relationship and transformation pathway between this compound and its activated NHS ester derivative, as well as the subsequent amide conjugate.
References
Assessing the Impact of Linker Length on PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to induce a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The linker connecting the POI-binding and E3-binding moieties of the PROTAC is a critical determinant of ternary complex formation and subsequent target degradation. This guide provides an objective comparison of how varying linker lengths can impact the formation of this crucial complex, supported by experimental data and detailed methodologies.
The length of the PROTAC linker is a crucial parameter that dictates its efficacy.[2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[2] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[2]
The "Goldilocks" Principle of PROTAC Linker Design
The relationship between linker length and PROTAC efficacy often follows a "Goldilocks" principle: a linker that is too short can introduce steric clashes, preventing the formation of the ternary complex, while a linker that is too long can lead to an unstable and unproductive complex due to excessive flexibility.[1][3] Finding the optimal linker length is therefore a key challenge in PROTAC design.
Quantitative Analysis of Linker Length on Ternary Complex Formation and Degradation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[1] Below are summaries of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 9 | >1000 | <20 | [4][5] |
| PROTAC B | 12 | ~500 | ~50 | [4][5] |
| PROTAC C | 16 | ~100 | >80 | [4][5] |
| PROTAC D | 19 | ~600 | ~40 | [4][5] |
| PROTAC E | 21 | >1000 | <20 | [4][5] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][4]
Table 2: Influence of Linker Length on BTK Degradation and Ternary Complex Formation
| PROTAC Compound | Linker Composition | DC50 (nM) | Ternary Complex Formation (Qualitative) | Reference |
| BTK Degrader 1 | 2x PEG | >1000 | Impaired | [6] |
| BTK Degrader 2 | 3x PEG | ~250 | Moderate | [6] |
| BTK Degrader 3 | 4x PEG | ~50 | Favorable | [6] |
| BTK Degrader 4 | 5x PEG | ~100 | Favorable | [6] |
Note: In this study on Bruton's tyrosine kinase (BTK) degraders, longer linkers promoted ternary complex formation, alleviating steric clashes that were observed with shorter linkers.[6]
Visualizing Key Concepts
dot T {
bgcolor="#F1F3F4"
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];
PROTAC Signaling Pathway
dot T {
bgcolor="#F1F3F4"
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];
Linker Length and Ternary Complex Stability
Experimental Protocols
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[1] These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[1]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time monitoring of the binding kinetics (association and dissociation rates) of ternary complex formation.[7]
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[7]
Methodology:
-
Immobilization: An E3 ligase (e.g., VHL) is immobilized on an SPR sensor chip surface.[7]
-
Binary Interaction Analysis (PROTAC to E3): A series of concentrations of the PROTAC are flowed over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd, and KDbinary).[7]
-
Ternary Interaction Analysis: The PROTAC at a near-saturating concentration is pre-incubated with varying concentrations of the target protein. This mixture is then injected over the E3 ligase surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters for ternary complex formation. The cooperativity factor (alpha) can be calculated by dividing the KDbinary by the KDternary.
dot T {
bgcolor="#F1F3F4";
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];
SPR Workflow for Ternary Complex Analysis
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation.
Methodology:
-
Binary Titration (PROTAC to POI): A solution of the PROTAC is titrated into a solution of the target protein in the ITC cell to determine KD1.
-
Binary Titration (PROTAC to E3): A solution of the PROTAC is titrated into a solution of the E3 ligase to determine KD2.
-
Ternary Titration: The PROTAC is titrated into a solution containing a pre-formed complex of the target protein and the E3 ligase.
-
Data Analysis: The heat changes upon each injection are measured and analyzed to determine the binding affinity (KD,ternary). The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.[7]
NanoBRET/FRET Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are cell-based assays that can monitor protein-protein interactions in real-time in living cells.
Objective: To measure the formation and stability of the ternary complex within a cellular environment.
Methodology:
-
Cell Line Engineering: The target protein is fused to a donor fluorophore (e.g., NanoLuc luciferase for NanoBRET) and the E3 ligase is fused to an acceptor fluorophore (e.g., HaloTag).[8]
-
PROTAC Treatment: The engineered cells are treated with the PROTAC of interest.
-
Signal Detection: If the PROTAC brings the target protein and E3 ligase into close proximity, energy transfer occurs from the donor to the acceptor, resulting in a detectable signal.
-
Data Analysis: The intensity of the BRET/FRET signal is proportional to the amount of ternary complex formed. This can be measured over time to determine the kinetics of complex formation and dissociation.[3]
Conclusion
The length of the linker is a critical, empirically determined parameter in the design of effective PROTACs. A systematic evaluation of a series of PROTACs with varying linker lengths is essential to identify the optimal geometry for stable and productive ternary complex formation. The use of biophysical and cell-based assays such as SPR, ITC, and NanoBRET provides crucial quantitative data on binding affinities, kinetics, and cooperativity, enabling the rational design and optimization of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Fmoc-N-PEG36-acid and Alternative Linkers
For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain steadfast in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient cleavage and drug delivery within the tumor microenvironment. This guide provides an objective comparison of the in vivo stability of the long-chain hydrophilic linker, Fmoc-N-PEG36-acid, with commonly used alternatives, supported by experimental data from preclinical models.
The strategic selection of a linker is pivotal in the design of efficacious and safe ADCs. The linker's properties profoundly influence the ADC's solubility, stability, and pharmacokinetic profile. While specific in vivo stability data for the this compound linker is not extensively published, its performance can be inferred from studies on long-chain polyethylene (B3416737) glycol (PEG) linkers, such as PEG24. This guide will use data from these closely related long-chain PEG linkers as a proxy for this compound, providing a valuable comparative framework against other prominent linker technologies.
Comparative In Vivo Stability of ADC Linkers
The stability of a linker in vivo is most commonly evaluated through pharmacokinetic (PK) studies in animal models, such as mice and rats. These studies typically measure the concentration of the total antibody, the intact ADC (antibody-conjugated drug), and the prematurely released free payload in the plasma over time. A longer half-life of the intact ADC is indicative of greater in vivo stability.
| Linker Type | Representative Linker/ADC | Animal Model | Key In Vivo Stability Findings |
| Long-Chain PEGylated (Proxy for this compound) | mPEG24-Val-Lys-PAB-MMAE | Mouse | Demonstrated a prolonged half-life and enhanced tolerability. The presence of the long PEG chain improves hydrophilicity and biophysical stability, leading to reduced plasma clearance.[1] |
| Dipeptide (Cleavable) | Val-Cit-PAB-MMAE (vc-MMAE) | Mouse | While stable in human plasma, it shows significant instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), leading to a shorter half-life of the intact ADC.[2][3][4] |
| Glucuronide (Cleavable) | Glucuronide-MMAF | Rat | Exhibits high stability in rat plasma with an extrapolated half-life of 81 days, indicating minimal off-target cleavage in circulation.[5][6] |
| Polysarcosine (Non-PEG Hydrophilic Alternative) | PSAR12-Glucuronide-MMAE | Rat | Shows improved clearance rates compared to a PEG12 linker of equivalent length (38.9 vs 47.3 mL/day/kg), suggesting enhanced stability and favorable pharmacokinetic properties.[7] |
| Tandem-Cleavage | Glucuronide-Dipeptide | Rat | Demonstrates dramatically improved tolerability and payload retention on the antibody in rat studies compared to conventional monocleavage linkers like vedotin.[8][9] |
Experimental Protocols
Accurate assessment of in vivo linker stability is paramount for the preclinical development of ADCs. The following are generalized protocols for key experiments cited in the literature.
In Vivo Pharmacokinetic Study for Linker Stability Assessment
Objective: To determine the pharmacokinetic profiles of the total antibody, intact ADC, and free payload to assess linker stability in vivo.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS) for formulation
-
Heparin or EDTA-coated blood collection tubes
-
Anesthesia (e.g., isoflurane)
-
Analytical instruments: ELISA plate reader and LC-MS/MS system
Procedure:
-
Dosing: Acclimate animals for at least one week. Prepare the ADC in sterile PBS at the desired concentration and administer a single intravenous (IV) dose to cohorts of animals (n=3-5 per time point).
-
Blood Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours) post-injection, collect blood samples via cardiac puncture or another appropriate method into anticoagulant-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Intact ADC Quantification (ELISA or LC-MS): Employ an ELISA that specifically captures the antibody and detects the payload to quantify the intact ADC. Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise measurement.
-
Free Payload Quantification (LC-MS/MS): Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released (free) payload in the plasma.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Intact ADC
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells and incubate to allow the antibody/ADC to bind to the coated antigen.
-
Detection:
-
For Total Antibody: Add an HRP-conjugated secondary antibody that recognizes the antibody's Fc region.
-
For Intact ADC: Add an HRP-conjugated secondary antibody that specifically binds to the cytotoxic payload.
-
-
Signal Development: Add a TMB substrate and incubate. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Generate a standard curve to determine the concentration in the plasma samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Payload
-
Sample Preparation: Precipitate plasma proteins from the samples using a suitable organic solvent (e.g., acetonitrile).
-
Chromatographic Separation: Inject the supernatant onto an LC system with an appropriate column (e.g., C18) to separate the free payload from other plasma components.
-
Mass Spectrometric Detection: Detect and quantify the free payload using a mass spectrometer operating in a sensitive detection mode (e.g., Multiple Reaction Monitoring).
-
Quantification: Use a standard curve to determine the concentration of the free payload in the plasma samples.
Visualizing Key Processes in ADC In Vivo Stability and Action
To better understand the complex processes governing the in vivo performance of ADCs, the following diagrams illustrate the experimental workflow for assessing linker stability and the intracellular pathway of an ADC following target engagement.
Experimental workflow for in vivo linker stability assessment.
Generalized ADC internalization and payload release pathway.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-N-PEG36-acid
Essential guidelines for the safe handling and disposal of Fmoc-N-PEG36-acid, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a key reagent in peptide synthesis and PEGylation, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Key Properties and Safety Considerations
A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | Fmoc-N-amido-dPEG®₃₆-acid | [1] |
| CAS Number | 756526-01-9 | [1][2] |
| Molecular Formula | C₉₀H₁₆₁NO₄₀ | [3][4] |
| Molecular Weight | 1897.22 g/mol | [1][2][4] |
| Appearance | White solid or viscous liquid | [4] |
| Storage Temperature | -20°C | [3][4] |
| Solubility | Soluble in water, methylene (B1212753) chloride, acetonitrile, DMAC, and DMSO. | [1] |
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[5] It should not be disposed of down the drain or in regular trash.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Experimental Protocols: Step-by-Step Disposal Procedures
The use of this compound in research, particularly in solid-phase peptide synthesis (SPPS), generates various waste streams, including solid chemical waste, liquid waste, and contaminated labware. Each of these must be handled and disposed of correctly.
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
1. Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.[5]
-
Containerization: Place the solid waste in its original container or a clearly labeled, sealed, and chemically compatible container.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
2. Disposal of Liquid Waste
Liquid waste is commonly generated during the use of this compound in peptide synthesis, particularly from the deprotection and cleavage steps.
-
Segregation of Waste Streams: It is crucial to segregate different types of liquid waste to prevent potentially hazardous reactions.[6]
-
Halogenated Solvents: Collect solvents like dichloromethane (B109758) (DCM) in a designated "Halogenated Waste" container.[6]
-
Non-Halogenated Solvents: Solvents such as dimethylformamide (DMF) should be collected in a separate "Non-Halogenated Waste" container.[6]
-
Basic Waste: The solution used for Fmoc group removal, typically containing piperidine (B6355638) in DMF, is a basic and toxic waste and should be collected in a dedicated container.[6]
-
Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" are highly corrosive and must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[6]
-
-
Containerization and Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a full list of their chemical contents and associated hazards.[6]
-
Storage and Disposal: Store liquid waste containers in a designated hazardous waste area and arrange for disposal through your institution's hazardous waste program.
3. Disposal of Contaminated Labware
Items such as gloves, pipette tips, and weighing paper that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated solid waste in a designated, clearly labeled, and sealed waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
4. Disposal of Empty Containers
Empty containers of this compound must also be handled with care.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Defacing: After thorough rinsing and drying, deface or remove the original label.
-
Final Disposal: The rinsed and defaced container can typically be disposed of as regular solid waste, but confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Fmoc-N-PEG36-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N-PEG36-acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, thereby fostering a secure and compliant laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | Fmoc-N-amido-PEG36-acid |
| CAS Number | 756526-01-9[1] |
| Molecular Formula | C90H161NO40[1][2] |
| Molecular Weight | 1897.22 g/mol [1][3] |
| Appearance | White solid[4] |
| Storage Temperature | -20°C[2][3][5] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. While one safety data sheet for a similar compound suggests it may not be classified as hazardous, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, a cautious approach is warranted.
Recommended PPE:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards to protect against dust and potential splashes.[7] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Handle the solid compound in a chemical fume hood to prevent inhalation of any dust.[8] If significant dust is generated, a NIOSH-approved respirator may be necessary.[9] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Use of a chemical fume hood or other ventilated enclosure is recommended when handling the solid powder to minimize inhalation exposure.[6][8]
-
Hygroscopic Nature: PEGylated compounds are often hygroscopic.[3] The container should be allowed to warm to room temperature before opening to prevent moisture condensation.[3] Minimize exposure to air and handle in a dry environment if possible.
-
Spill Management: In case of a spill, avoid generating dust.[10] Carefully sweep up the solid material, place it in a designated and labeled waste container, and clean the area with a wet cloth or paper towel.
Storage:
-
Temperature: Store the compound at -20°C as recommended by suppliers.[2][3][5]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[10]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. Treat all waste as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[8]
Waste Segregation and Disposal Procedures:
| Waste Stream | Description | Disposal Procedure |
| Unused/Expired Solid | Solid this compound. | Place in a clearly labeled, sealed, and chemically compatible container.[8] Dispose of as hazardous chemical waste through your institution's EHS program. |
| Contaminated Labware | Gloves, pipette tips, weighing paper, etc., that have come into contact with the compound. | Collect in a designated, labeled hazardous waste container.[8][11] Dispose of through your institution's hazardous waste program. |
| Solvent Waste | Solvents used to dissolve or react with this compound (e.g., DMF, DCM). | Collect in separate, clearly labeled containers for halogenated and non-halogenated waste.[11] Do not mix different solvent waste streams.[11] |
| Aqueous Waste | Aqueous solutions containing the compound. | Collect in a labeled hazardous waste container. Do not dispose of down the drain.[8] |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-N-amido-PEG36-acid, 2649489-46-1 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labsolu.ca [labsolu.ca]
- 6. biochempeg.com [biochempeg.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
